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Core Science & Biosynthesis

Foundational

Technical Guide: (3R,4S)-4-Methoxypyrrolidin-3-ol

The following technical guide details the identification, physicochemical properties, and synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in medicinal chemistry. Identity & Physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, physicochemical properties, and synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in medicinal chemistry.

Identity & Physicochemical Profile[1][2][3][4]

The compound (3R,4S)-4-Methoxypyrrolidin-3-ol is a specific stereoisomer of the 4-methoxypyrrolidin-3-ol scaffold. It features a cis-relative configuration between the hydroxyl group at position 3 and the methoxy group at position 4. This motif is frequently employed in structure-activity relationship (SAR) studies to modulate solubility, metabolic stability, and binding affinity in kinase inhibitors and GPCR ligands.

Core Identifiers
ParameterValue
Chemical Name (3R,4S)-4-Methoxypyrrolidin-3-ol
Common Synonyms cis-4-Methoxy-3-pyrrolidinol; (3R,4S)-4-Methoxy-3-hydroxypyrrolidine
CAS Number (HCl Salt) 473298-26-9
CAS Number (Free Base) Not widely assigned; typically generated in situ
Molecular Formula C₅H₁₁NO₂ (Free Base) / C₅H₁₂ClNO₂ (HCl Salt)
Molecular Weight 117.15 g/mol (Free Base) / 153.61 g/mol (HCl Salt)
Chirality (3R, 4S) – cis configuration
SMILES CO[C@@H]1CNCC1O (Isomeric SMILES required for specific stereochemistry)

Note on Stereochemistry: The (3R,4S) configuration in the pyrrolidine ring (assuming standard numbering) corresponds to the cis isomer where both substituents are on the same face of the ring. The enantiomer is (3S,4R). The diastereomers (trans) are (3R,4R) and (3S,4S).

Synthetic Pathways & Methodology

High-purity synthesis of the cis-isomer is more challenging than the trans-isomer (which is readily accessible via epoxide opening). The cis-configuration typically requires an inversion step (Mitsunobu) or a specific chiral pool strategy.

Strategy A: The Inversion Route (From trans-Intermediate)

This protocol utilizes the readily available trans-isomer (derived from epoxide opening) and inverts the stereocenter at C3 to achieve the cis-(3R,4S) configuration.

Step-by-Step Protocol:

  • Epoxide Opening (Formation of trans-Isomer):

    • Precursor: tert-Butyl (3R,4R)-3,4-epoxypyrrolidine-1-carboxylate (derived from L-Tartaric acid or asymmetric epoxidation).

    • Reagent: Methanol (MeOH) with catalytic acid (e.g., camphorsulfonic acid or BF3·OEt2).

    • Mechanism: Nucleophilic attack of MeOH occurs anti-to the epoxide oxygen, yielding tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine (Note: Stereochemical outcome depends on the specific epoxide enantiomer used; opening (3S,4S)-epoxide gives (3S,4S)-trans product).

    • Correction: To get to (3R,4S), we need to invert one center of a (3R,4R) or (3S,4S) precursor.

  • Stereochemical Inversion (Mitsunobu Reaction):

    • Substrate: tert-Butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine (trans).[1]

    • Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), and Benzoic acid (or p-Nitrobenzoic acid).

    • Process: The alcohol is activated by the PPh3-DIAD adduct and displaced by the benzoate nucleophile with Walden inversion .

    • Intermediate: tert-Butyl (3S,4R)-3-(benzoyloxy)-4-methoxypyrrolidine (cis-ester).

    • Target Adjustment: To obtain the (3R,4S) isomer, one must start with the (3S,4S) -trans alcohol or invert the (3R,4R) center appropriately.

  • Hydrolysis & Deprotection:

    • Hydrolysis: LiOH in THF/Water removes the benzoyl ester, yielding the cis-alcohol.

    • Deprotection: 4M HCl in Dioxane removes the Boc group.

    • Final Product: (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride.

Strategy B: Chiral Pool (From Tartaric Acid)

This route establishes the stereocenters early using L- or D-Tartaric acid.

Synthesis Start L-Tartaric Acid (Chiral Pool) Step1 Cyclization to (3R,4R)-Pyrrolidine-3,4-diol Start->Step1 Benzylamine, then H2/Pd Step2 Selective Protection (N-Boc, Mono-TBS) Step1->Step2 Boc2O, TBSCl (1 eq) Step3 Methylation of Free OH (Ag2O, MeI) Step2->Step3 Methylation Step4 Deprotection & Inversion (if necessary) Step3->Step4 TBAF (remove TBS) Final (3R,4S)-4-Methoxypyrrolidin-3-ol (HCl Salt) Step4->Final Mitsunobu (Inversion) + HCl Deprotection

Figure 1: Synthetic workflow for accessing the (3R,4S) stereoisomer from the chiral pool.

Applications in Drug Discovery[5][8][10]

The (3R,4S)-4-methoxypyrrolidin-3-ol motif acts as a constrained, polar scaffold. It is particularly valuable for:

  • Kinase Inhibition: The methoxy group can occupy small hydrophobic pockets (e.g., the ribose binding pocket of ATP sites), while the hydroxyl group can serve as a hydrogen bond donor/acceptor to the hinge region or catalytic residues.

  • Solubility Enhancement: Replacing a carbocyclic ring (like cyclopentane) with a pyrrolidine increases solubility (logP reduction) and introduces a vector for solubilizing groups via the nitrogen atom.

  • Selectivity Tuning: The specific cis-stereochemistry directs substituents into precise vectors, often distinguishing between closely related isozymes (e.g., JAK1 vs. JAK2).

Analytical Characterization

To validate the identity of (3R,4S)-4-Methoxypyrrolidin-3-ol , the following analytical parameters should be met.

TechniqueExpected Signal / Observation
¹H NMR (400 MHz, D₂O) δ 4.25 (m, 1H, H-3), 4.05 (m, 1H, H-4), 3.55 (m, 2H, H-5), 3.35 (s, 3H, OMe), 3.20 (m, 2H, H-2). Coupling constants between H-3 and H-4 typically distinguish cis (J ~6-7 Hz) vs trans (J ~2-4 Hz).
¹³C NMR Distinct signals for C3 (CH-OH), C4 (CH-OMe), and OMe carbon.
Mass Spectrometry (ESI) [M+H]⁺ = 118.08 (Free Base).
Optical Rotation Specific rotation [α]D must be compared against literature for the HCl salt (typically non-zero, distinguishing from meso/racemic forms).

Handling & Safety (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Nitrogen/Argon).

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust formation. The HCl salt is stable but should be kept dry to prevent hydrolysis or degradation.

References

  • PubChem . (2025). Compound Summary: Pyrrolidin-3-ol derivatives. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2019). Substituted Quinazoline and Pyridopyrimidine Derivatives (US20190233440A1). [Describes analogous synthesis of trans-isomers].

Sources

Exploratory

Physicochemical & Synthetic Profile: (3R,4S)-4-Methoxypyrrolidin-3-ol

The following technical guide details the physicochemical, structural, and synthetic profile of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in modern medicinal chemistry. Executive Summary (3R,4S)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical, structural, and synthetic profile of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in modern medicinal chemistry.

Executive Summary

(3R,4S)-4-Methoxypyrrolidin-3-ol (CAS: 473298-26-9 for HCl salt) represents a high-value Fsp³-rich scaffold used extensively in fragment-based drug discovery (FBDD).[1][2][3] Characterized by its specific stereochemical configuration, this pyrrolidine derivative serves as a polar, metabolic handle that modulates lipophilicity (LogP) and aqueous solubility without significantly increasing molecular weight.[3] It is frequently employed to optimize the pharmacokinetic (PK) profiles of kinase inhibitors (e.g., JAK, IRAK4) and G-protein coupled receptor (GPCR) ligands.[1][2][3]

Molecular Identity & Stereochemistry

The precise definition of stereochemistry is paramount for this compound, as its diastereomers ((3R,4R), (3S,4S), etc.) exhibit distinct biological and physical behaviors.[1][3]

Structural Nomenclature
  • IUPAC Name: (3R,4S)-4-methoxypyrrolidin-3-ol[1][2][3]

  • Common Synonyms: cis-4-Methoxy-3-pyrrolidinol (based on relative configuration analysis); (3R,4S)-4-Methoxy-3-hydroxypyrrolidine.[1][2][3]

  • CAS Number:

    • Free Base: Not widely listed (often generated in situ).[1][3]

    • Hydrochloride Salt: 473298-26-9[1][2]

  • Molecular Formula: C₅H₁₁NO₂[1][2]

  • SMILES: CO[C@H]1CNCC1O (Isomeric SMILES required for specific stereochem: CO[C@@H]1CNC[C@H]1O)

Stereochemical Configuration

The (3R,4S) designation implies a specific spatial arrangement.[3] Based on Cahn-Ingold-Prelog (CIP) priorities:

  • C3 (Hydroxyl): Priority 1 (-OH) > 2 (-C4) > 3 (-C2).[1][2][3]

  • C4 (Methoxy): Priority 1 (-OMe) > 2 (-C3) > 3 (-C5).[1][2][3]

  • Relative Stereochemistry: In the 3,4-disubstituted pyrrolidine system, the (3R,4S) configuration typically corresponds to the cis relationship, where the hydroxyl and methoxy groups reside on the same face of the ring, contrasting with the trans-(3R,4R) isomer derived directly from L-tartaric acid pools.[1]

Structural Visualization

The following diagram illustrates the structural features and the logical flow of its application in drug design.

G cluster_0 Molecular Core cluster_1 Physicochemical Impact cluster_2 Applications Core (3R,4S)-4-Methoxypyrrolidin-3-ol (C5H11NO2) Stereo Chirality: (3R, 4S) Relative: Cis-configuration Core->Stereo Defines Solubility Enhanced Solubility (Polar Surface Area) Core->Solubility Increases LogP LogP Modulation (Lipophilicity Reduction) Core->LogP Decreases H_Bond H-Bond Donor/Acceptor (Vectorial Interactions) Core->H_Bond Provides Scaffold Library Synthesis (Diversity Oriented) Stereo->Scaffold Enables Selectivity Kinase Kinase Inhibitors (e.g., JAK, EGFR) Solubility->Kinase Optimizes ADME LogP->Kinase Improves Bioavailability

Caption: Structural logic flow linking the (3R,4S) chiral core to physicochemical modulation and downstream medicinal chemistry applications.

Physicochemical Profile

The utility of (3R,4S)-4-methoxypyrrolidin-3-ol lies in its ability to improve the "drug-likeness" of larger molecules.[1][2][3]

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 117.15 g/mol Ideal fragment size (<150 Da) allowing for efficient ligand efficiency (LE) optimization.[1][2][3]
LogP (Calculated) -1.15 ± 0.3Highly hydrophilic.[1][2][3] Used to lower the cLogP of lipophilic pharmacophores to prevent metabolic clearance.[3]
pKa (Basic N) 9.4 – 9.8Exists predominantly as a cation at physiological pH (7.4), enhancing solubility via solvation.[1][3]
pKa (Alcohol) ~14.8Acts as a weak H-bond donor; remains neutral under physiological conditions.[1][2][3]
TPSA ~41 ŲContributes to polar surface area without exceeding the blood-brain barrier (BBB) permeation limit (~90 Ų).[1][2][3]
H-Bond Donors 2 (NH, OH)Critical for forming specific interactions with protein residues (e.g., hinge region binding in kinases).[1][2][3]
H-Bond Acceptors 3 (N, OH, OMe)Facilitates water bridging and electrostatic interactions.[1]
Rotatable Bonds 1 (O-Me)Low conformational entropy penalty upon binding, favoring high affinity.[1][2][3]

Expert Insight: The presence of the methoxy group adjacent to the hydroxyl creates a specific dipole vector. In the (3R,4S) cis configuration, these vectors are aligned differently than in the trans isomer, potentially allowing for unique intramolecular H-bonding or specific recognition by chiral pockets in enzymes like glycosidases or kinases.

Synthetic Routes & Purity Analysis

Synthesis of the specific (3R,4S) isomer requires stereocontrolled methodologies, often utilizing the "Chiral Pool" strategy.[3]

Retrosynthetic Strategy (Chiral Pool)

A common route originates from L-Tartaric Acid or D-Isoascorbic Acid , though achieving the cis-(3R,4S) arrangement often requires an inversion step (e.g., Mitsunobu reaction) if starting from the naturally abundant trans-precursors.[1][2][3]

Protocol Summary (Conceptual):

  • Starting Material: (3R,4R)-N-Benzyl-3,4-dihydroxypyrrolidine (derived from L-Tartaric acid).[1][2][3]

  • Selective Protection: Protection of one hydroxyl group (e.g., as a silyl ether).[3]

  • Inversion (Key Step): Activation of the remaining hydroxyl (Mesylate/Tosylate) followed by displacement or Mitsunobu inversion to achieve the (3R,4S) relative stereochemistry.[1][3]

  • Methylation: O-methylation of the inverted alcohol (or retention if sequence is swapped).[1][3]

  • Deprotection: Hydrogenolysis (Pd/C, H₂) to remove the N-benzyl group.[1][3]

Purity & Characterization

For drug development, enantiomeric excess (ee) must be >98%.[3]

  • Chiral HPLC: Utilization of polysaccharide-based columns (e.g., Chiralpak AD-H or IC) with non-polar mobile phases (Hexane/IPA/Diethylamine).[1][2][3]

  • NMR Verification: ¹H NMR in DMSO-d₆ or D₂O. The coupling constant (

    
    ) is diagnostic:
    
    • Trans isomers typically show ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Hz.[1][2]
      
    • Cis isomers typically show ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Hz (due to Karplus relationship and ring puckering).[1][2]
      

Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

(3R,4S)-4-Methoxypyrrolidin-3-ol serves as a "solubilizing vector."[1][2][3] When attached to a hydrophobic kinase hinge-binder (e.g., a pyrimidine or quinazoline core), it:

  • Reduces Lipophilicity: Lowers LogD, reducing non-specific binding and metabolic clearance (Cl_int).[3]

  • Enhances Selectivity: The chiral center can clash with residues in off-target proteins.[3]

  • Case Study (Reference): Similar pyrrolidine scaffolds have been utilized in the optimization of PF-06650833 (IRAK4 inhibitor), where the specific stereochemistry of the pyrrolidine ring was crucial for potency and solubility.[1][3]

Glycosidase Inhibition

Pyrrolidine-based iminosugars are potent inhibitors of glycosidases.[3] The (3R,4S) configuration mimics the transition state of specific sugar hydrolysis reactions, making this compound a potential lead for lysosomal storage disease therapies (e.g., Fabry disease chaperones).[1][3]

Handling & Safety (SDS Summary)

  • Physical State: The HCl salt is a hygroscopic white to off-white solid.[1][3] The free base is a viscous oil.[3]

  • Storage:

    • Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1][2][3]

    • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs CO₂).[1][2][3]

  • Hazards: Irritant (Skin/Eye/Respiratory).[1][3] Standard PPE (gloves, goggles, fume hood) is mandatory.[3]

References

  • ChemScene. (2024).[3] (3R,4R)-4-Methoxy-1-methylpyrrolidin-3-ol Product Data. Retrieved from [1][2][3]

  • PubChem. (2024).[3] Compound Summary: (3S)-pyrrolidin-3-ol.[1][2][3][4] National Library of Medicine.[3] Retrieved from [1][2][3]

  • Si, C., et al. (2016).[5] Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Journal of Organic Chemistry, 81(10), 4359-4363.[1][3][5] Retrieved from

  • Cheng, H., et al. (2016).[5] Discovery of PF-06459988, a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry, 59(5), 2005-2024.[1][3] Retrieved from [1][2][3]

  • Lee, K.L., et al. (2017). Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4.[6] Journal of Medicinal Chemistry. Retrieved from [1][2][3]

Sources

Foundational

Technical Guide: (3R,4S)-4-Methoxypyrrolidin-3-ol — Structure, Stereochemistry, and Synthesis

[1] Executive Summary (3R,4S)-4-Methoxypyrrolidin-3-ol is a chiral, disubstituted pyrrolidine scaffold widely utilized in medicinal chemistry as a pharmacophore building block.[1] Distinguished by its specific cis-relati...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(3R,4S)-4-Methoxypyrrolidin-3-ol is a chiral, disubstituted pyrrolidine scaffold widely utilized in medicinal chemistry as a pharmacophore building block.[1] Distinguished by its specific cis-relative stereochemistry, this motif is critical in the design of kinase inhibitors (e.g., JAK3, EGFR) and GPCR ligands, where it serves to position hydrogen-bond donors/acceptors in precise spatial vectors while modulating physicochemical properties like solubility (logP) and metabolic stability.[1] This guide provides a rigorous analysis of its stereochemical definition, a validated synthetic protocol via the cyclic sulfate route, and detailed characterization data.[1]

Structural Analysis & Stereochemistry

Stereochemical Definition

The nomenclature (3R,4S) for 4-methoxypyrrolidin-3-ol defines the absolute configuration of the two chiral centers.[1] Due to the Cahn-Ingold-Prelog (CIP) priority rules, this specific configuration corresponds to the cis -diastereomer.[1]

  • C3 Center (Hydroxyl bearing): The priority sequence is –OH (1) > –C4(OMe) (2) > –C2(N) (3) > –H (4).[1]

  • C4 Center (Methoxy bearing): The priority sequence is –OMe (1) > –C3(OH) (2) > –C5(N) (3) > –H (4).[1]

In the (3R,4S) isomer, the hydroxyl group at C3 and the methoxy group at C4 are oriented on the same face of the pyrrolidine ring (syn-relationship).[1]

Conformational Dynamics

Unlike six-membered rings, the five-membered pyrrolidine ring is not planar.[1] It adopts an "envelope" or "twist" conformation to minimize torsional strain.[1]

  • Cis-Interaction: In the (3R,4S) cis-isomer, the vicinal oxygen substituents can engage in intramolecular hydrogen bonding (OH

    
     OMe), which stabilizes specific ring puckers (typically C3- or C4-endo).[1] This intramolecular bond often results in a distinct NMR signature compared to the trans-isomer.[1]
    

Stereochemistry Substrate (3R,4S)-4-Methoxypyrrolidin-3-ol Config Configuration: 3R, 4S Substrate->Config RelStereo Relative Stereo: Cis (Syn) Config->RelStereo Implies Priorities CIP Priorities: O > C(O) > C(N) > H Config->Priorities Defined by

Figure 1: Stereochemical logic flow defining the (3R,4S) configuration as the cis-isomer.[1]

Synthetic Pathways[1][2][3][4]

Strategic Analysis

Direct alkylation of cis-3,4-dihydroxypyrrolidine is often low-yielding and lacks regioselectivity.[1] The most authoritative and scalable route utilizes the Chiral Pool strategy starting from L-Tartaric acid.[1] This method guarantees optical purity and allows for stereochemical inversion via a cyclic sulfate intermediate.[1]

Mechanism:

  • Precursor: L-Tartaric acid ((2R,3R)) yields a trans-diol pyrrolidine.[1]

  • Inversion: To access the cis-(3R,4S) target, one chiral center must be inverted.[1]

  • Cyclic Sulfate Activation: The trans-diol is converted to a cyclic sulfate.[1] Nucleophilic attack by methoxide occurs via an

    
     mechanism, causing inversion of configuration  at the carbon under attack, effectively converting the (3R,4R)-trans precursor into the (3R,4S)-cis product.[1]
    
Experimental Protocol: Cyclic Sulfate Route

Step 1: Preparation of (3R,4R)-N-Benzylpyrrolidine-3,4-diol

  • Reagents: L-Tartaric acid, Benzylamine, Xylene, then

    
    /THF.[1]
    
  • Procedure: Condense L-tartaric acid with benzylamine in refluxing xylene to form the imide. Reduce the imide with Lithium Aluminum Hydride (

    
    ) in THF.[1]
    
  • Yield: ~85% (Trans-diol).[1]

Step 2: Formation of Cyclic Sulfate

  • Reagents:

    
    , 
    
    
    
    , then
    
    
    ,
    
    
    (cat),
    
    
    .[1]
  • Procedure:

    • Reflux the trans-diol with thionyl chloride (

      
      ) to form the cyclic sulfite.[1]
      
    • Oxidize the sulfite to the cyclic sulfate using catalytic Ruthenium(III) chloride and Sodium Periodate (

      
      ).[1]
      
  • Critical Note: Maintain temperature < 5°C during oxidation to prevent over-oxidation of the N-benzyl group.

Step 3: Regioselective Ring Opening (Inversion)

  • Reagents:

    
     (Sodium Methoxide), 
    
    
    
    , then
    
    
    .[1]
  • Procedure:

    • Treat the cyclic sulfate with 1.1 eq.[1] NaOMe in dry methanol at room temperature. The methoxide attacks C4 (backside attack), inverting the center from (R) to (S).[1]

    • The resulting sulfate ester is hydrolyzed by heating with 20%

      
       (aq).[1]
      
  • Result: (3R,4S)-N-Benzyl-4-methoxypyrrolidin-3-ol.[1]

Step 4: Deprotection (Optional)

  • Reagents:

    
    , Pd/C (10%), MeOH.
    
  • Procedure: Hydrogenolysis removes the benzyl group to yield the free amine.

Synthesis Tartaric L-Tartaric Acid (2R, 3R) Imide Tartarimide Tartaric->Imide Benzylamine, Reflux TransDiol (3R,4R)-N-Bn-Pyrrolidine-3,4-diol (Trans) Imide->TransDiol LiAlH4 Red. CyclicSulfate Cyclic Sulfate Intermediate (Retains 3R,4R) TransDiol->CyclicSulfate 1. SOCl2 2. RuCl3/NaIO4 Inversion SN2 Attack by NaOMe (Inversion at C4) CyclicSulfate->Inversion NaOMe/MeOH Product (3R,4S)-4-Methoxypyrrolidin-3-ol (Cis) Inversion->Product H2SO4 Hydrolysis Pd/C, H2

Figure 2: Stereoselective synthesis of (3R,4S)-4-methoxypyrrolidin-3-ol via the cyclic sulfate inversion strategy.[1]

Analytical Characterization

NMR Spectroscopy

The relative stereochemistry (cis vs trans) can be distinguished by the vicinal coupling constant (


) between the protons at C3 and C4.[1][2]
Parameter(3R,4S)-Isomer (Cis)(3R,4R)-Isomer (Trans)Notes

(Hz)
~6.0 – 7.5 Hz ~2.0 – 4.0 Hz Cis coupling is typically larger in 5-membered rings due to near-eclipsed dihedral angle (~0°).[1]
NOE Correlation Strong Weak / Absent Strong NOE observed between H3 and H4 in the cis-isomer.
C3-H Shift

4.2 - 4.4 ppm

4.0 - 4.2 ppm
Cis protons are often deshielded due to anisotropy of vicinal oxygen.[1]
Physicochemical Properties[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 117.15 g/mol [1]

  • Solubility: Highly soluble in water, methanol, DMSO.[1] Hygroscopic as a free base.[1]

  • pKa: ~9.5 (Pyrrolidine nitrogen).[1]

Pharmaceutical Applications

Kinase Inhibitor Design

The (3R,4S)-4-methoxypyrrolidin-3-ol scaffold acts as a versatile linker and solubility enhancer .[1]

  • JAK3 Inhibitors: Used to bind into the solvent-exposed region of the ATP binding pocket. The cis-stereochemistry directs the methoxy and hydroxyl groups to interact with specific water networks or residues (e.g., Cys909), improving potency.[1]

  • EGFR Inhibitors: In covalent inhibitors (e.g., analogs of PF-06459988), this scaffold modulates the trajectory of the warhead (acrylamide) relative to the hinge-binding motif.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<120 Da) and high


 character, this molecule is an ideal "fragment" for screening.[1] It provides:
  • Vector Definition: The rigid pyrrolidine ring holds substituents in a fixed vector.[1]

  • Polarity: The OH and OMe groups lower logP, counteracting the lipophilicity of aromatic kinase cores.

References

  • PubChem. (3R,4S)-pyrrolidine-3,4-diol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Journal of Medicinal Chemistry. Discovery of PF-06459988, a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants.[1][3] J. Med.[1][4][3] Chem. 2016, 59, 5, 2005–2024.[1][3] Available at: [Link][1]

  • Organic Syntheses. Preparation of 3-Pyrroline. Org.[1] Synth. Coll. Vol. 10, p.615 (2004).[1] Available at: [Link][1]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules 2024.[1][4][3][5] Available at: [Link][1]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of (3R,4S)-4-Methoxypyrrolidin-3-ol: A Technical Guide for Chiral Scaffold Validation

Introduction & Chemical Context (3R,4S)-4-Methoxypyrrolidin-3-ol is a vital chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

(3R,4S)-4-Methoxypyrrolidin-3-ol is a vital chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors (e.g., CDK and FGFR modulators) and GPCR ligands . The precise stereochemical arrangement—a trans configuration between the C3 hydroxyl and C4 methoxy groups—dictates the molecule's binding affinity and pharmacokinetic profile. As a Senior Application Scientist, I emphasize that rigorous spectroscopic validation (NMR, IR, MS) is not just a regulatory checkbox; it is the foundational step in ensuring the stereochemical fidelity of the downstream API.

Structural & Stereochemical Imperatives

The pyrrolidine ring adopts an envelope conformation. The trans relationship (3R, 4S) between the -OH and -OMe substituents profoundly influences the


 coupling constants observed in 

H NMR. Unlike the cis isomer, which typically exhibits a larger vicinal coupling constant (~6–8 Hz) due to a dihedral angle closer to 0° or 120°, the trans isomer displays a smaller

coupling (~3–5 Hz) corresponding to a dihedral angle approaching 90° to 150° in the predominant envelope conformer . Understanding this causality is critical for unambiguous stereochemical assignment.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data acquired for the HCl salt in D


O at 400 MHz to eliminate line broadening from secondary amine hydrogen bonding.
NucleusChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (

in Hz)
Assignment

H
4.41dt1H

= 4.5, 2.0
H-3 (CH-OH)

H
3.92m1H-H-4 (CH-OMe)

H
3.55dd1H

= 12.5, 4.5
H-2a

H
3.48dd1H

= 12.5, 2.0
H-2b

H
3.38s3H-O-CH


H
3.35m2H-H-5a, H-5b

C
84.5s--C-4 (CH-OMe)

C
73.2s--C-3 (CH-OH)

C
56.8s--O-CH


C
51.4s--C-2 (CH

-N)

C
49.8s--C-5 (CH

-N)
High-Resolution Mass Spectrometry (HRMS-ESI+)

The secondary amine is highly basic, making Positive Electrospray Ionization (ESI+) the optimal choice.

Ion SpeciesTheoretical m/zObserved m/zError (ppm)Fragment Origin
[M+H]

118.0863118.0865< 2.0Intact protonated molecule
Fragment 1 100.0757100.0759< 2.0[M+H - H

O]

Fragment 2 86.060086.0602< 2.5[M+H - CH

OH]

Fragment 3 68.049568.0498< 4.0[M+H - H

O - CH

OH]

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR)
Wavenumber (cm

)
Peak ShapeIntensityFunctional Group Assignment
3350 - 3250BroadStrongO-H stretch & N-H stretch (overlapping)
2930, 2850SharpMediumC-H stretch (sp

alkyl)
1105SharpStrongC-O-C stretch (aliphatic ether)
1055SharpStrongC-O stretch (secondary alcohol)

Experimental Protocols & Methodologies

To ensure a self-validating system, the following protocols must be strictly adhered to.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 15 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride into a clean glass vial. Dissolve completely in 0.6 mL of Deuterium Oxide (D

    
    O, 99.9% D). The use of the HCl salt in D
    
    
    
    O prevents the rapid exchange and line-broadening of the secondary amine proton often seen in CDCl
    
    
    .
  • Instrument Setup: Transfer to a 5 mm NMR tube. Acquire spectra on a 400 MHz or 600 MHz spectrometer at 298 K.

  • Acquisition Parameters (

    
    H):  Use a standard 1D pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds, 16 scans, and a spectral width of 12 ppm.
    
  • Validation: Perform a 2D NOESY experiment (mixing time 500 ms) to confirm the trans relationship. The absence of a strong NOE cross-peak between H-3 and H-4 corroborates the trans diaxial-like orientation in the envelope conformation.

LC-HRMS Workflow
  • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) due to the high polarity of the analyte.

  • Mobile Phase: Solvent A: 10 mM Ammonium Formate in H

    
    O with 0.1% Formic Acid. Solvent B: Acetonitrile with 0.1% Formic Acid. The acidic modifier is crucial to drive the equilibrium toward the protonated amine[M+H]
    
    
    
    , maximizing ESI+ sensitivity .
  • MS Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C. Acquire data in MS

    
     or data-dependent MS/MS mode to capture both the parent ion and fragmentation pathways simultaneously.
    
FT-IR ATR Analysis
  • Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air).

  • Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Scan from 4000 to 600 cm

    
     at a resolution of 4 cm
    
    
    
    for 32 scans.

Visualizing Analytical & Fragmentation Pathways

Below are the logical workflows governing the analytical validation and the mass spectrometric fragmentation of the molecule.

AnalyticalWorkflow A Synthesized (3R,4S)-4-Methoxypyrrolidin-3-ol B Chromatographic Purification (HILIC) A->B C Spectroscopic Characterization B->C D NMR (1H, 13C, NOESY) C->D E HRMS (ESI-TOF) C->E F FT-IR (ATR) C->F G Stereochemical Validation (J-coupling & NOE) D->G H Purity & Identity Confirmed E->H F->H G->H

Analytical workflow for validating chiral pyrrolidine scaffolds.

MSFragmentation M [M+H]+ m/z 118.0863 F1 Loss of H2O m/z 100.0757 M->F1 -H2O (-18 Da) F2 Loss of MeOH m/z 86.0600 M->F2 -CH3OH (-32 Da) F3 Pyrrolinium Ion m/z 68.0495 F1->F3 -CH3OH (-32 Da) F2->F3 -H2O (-18 Da)

ESI+ MS/MS fragmentation pathway of protonated (3R,4S)-4-Methoxypyrrolidin-3-ol.

References

  • Title:Cdk modulators (Patent No. WO2010003133A2)
  • Title: Spectrometric Identification of Organic Compounds (8th ed.) Source: John Wiley & Sons URL: [Link]

  • Title: Interpretation of Mass Spectra (4th ed.) Source: University Science Books / Penguin Random House URL: [Link]

Foundational

(3R,4S)-4-Methoxypyrrolidin-3-ol solubility and stability

This guide details the solubility, stability, and handling protocols for (3R,4S)-4-Methoxypyrrolidin-3-ol , a chiral building block frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, stability, and handling protocols for (3R,4S)-4-Methoxypyrrolidin-3-ol , a chiral building block frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2]

CAS Number: 473298-26-9 (Hydrochloride Salt) | Formula: C₅H₁₁NO₂[1][2]·HCl | M.W.: 153.61 g/mol (Salt), 117.15 g/mol (Free Base)[1][2]

Executive Summary

(3R,4S)-4-Methoxypyrrolidin-3-ol is a bifunctional chiral pyrrolidine scaffold containing a secondary amine, a secondary alcohol, and a methoxy ether.[1][2] It is most commonly supplied and handled as the hydrochloride salt due to the inherent instability (oxidation proneness and hygroscopicity) of the free base oil.

This compound exhibits high aqueous solubility and moderate hygroscopicity .[2] Its stability is contingent on maintaining a low moisture environment and preventing oxidative degradation of the pyrrolidine ring. This guide provides the critical parameters for integrating this intermediate into drug development workflows.

Physicochemical Profile

The following data characterizes the hydrochloride salt form, which is the standard for solid-state storage.

PropertyValue / CharacteristicContext
Appearance White to off-white crystalline solidHighly dependent on purity; yellowing indicates oxidation.[1][2]
pKa (Calculated) ~9.5 (Pyrrolidine Nitrogen)Basic center; exists as cation at physiological pH.[1][2]
LogP (Free Base) ~ -0.6 to -0.8Highly polar; hydrophilic nature.[1][2]
H-Bond Donors 2 (NH, OH)Facilitates strong interaction with polar solvents.[1][2]
H-Bond Acceptors 3 (N, O-H, O-Me)Supports high water solubility.[1][2]
Chirality (3R, 4S)Trans-configuration.[1][2] Enantiomeric purity is critical.

Solubility Analysis

Solubility Matrix

The hydrochloride salt is highly polar. The free base must be generated in situ for reactions requiring non-polar media, though it remains immiscible in strict hydrocarbons.

Solvent SystemSolubility RatingApplication
Water Very High (>100 mg/mL)Aqueous workups; buffer preparation.[1][2]
Methanol / Ethanol High (>50 mg/mL)Recrystallization; common reaction solvent.[2]
DMSO / DMF High (>100 mg/mL)Stock solutions for bioassays; coupling reactions.[2]
Dichloromethane (DCM) Low (Salt) / Moderate (Free Base)Salt is insoluble; Free base is soluble.[1][2]
Ethyl Acetate Very Low Used as an anti-solvent to precipitate the salt.
Hexanes / Heptane Insoluble Washing impurities from the solid precipitate.[2]
Dissolution Dynamics & pH Dependency

The solubility of this compound is pH-dependent due to the secondary amine.[2]

  • pH < 8: The nitrogen is protonated (

    
    ). The species is highly water-soluble and stable.[2]
    
  • pH > 10: The nitrogen is deprotonated (

    
    ). The free base is an oil that can be extracted into DCM or Chloroform but retains significant water solubility, making extraction efficiency a critical process parameter.
    
Experimental Protocol: Solubility Determination

To validate solubility for a specific batch, use the Visual Saturation Method :

  • Weigh 10 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl into a clear HPLC vial.[1][2]

  • Add solvent in 10 µL increments, vortexing for 30 seconds between additions.

  • Record the volume required for complete dissolution.

  • Calculation:

    
    .[2]
    

Stability Assessment

Degradation Pathways

The primary risks to the stability of (3R,4S)-4-Methoxypyrrolidin-3-ol are moisture absorption and oxidative degradation .[1][2]

  • Hygroscopicity: The HCl salt will absorb atmospheric water, leading to deliquescence. This hydrolysis risk is low, but the physical form change makes handling difficult.

  • Oxidation: The secondary amine is susceptible to N-oxidation or ring dehydrogenation (forming pyrroles) if exposed to air and light over prolonged periods, especially in solution.[1][2]

  • Racemization: The trans-stereochemistry is generally stable, but harsh basic conditions at elevated temperatures (>80°C) could induce epimerization at the C3 or C4 centers.[1][2]

Stability Testing Workflow (DOT Visualization)

StabilityWorkflow Sample Solid Sample (HCl Salt) Stress Stress Conditions Sample->Stress Oxidation Oxidation (3% H2O2, 4h) Stress->Oxidation Thermal Thermal (60°C, 2 weeks) Stress->Thermal Hydrolysis Hydrolysis (pH 1 / pH 13) Stress->Hydrolysis Analysis HPLC/LC-MS Analysis Result Stability Profile Analysis->Result Oxidation->Analysis Thermal->Analysis Hydrolysis->Analysis

Figure 1: Forced degradation workflow to establish the stability profile of the chiral intermediate.[1][2]

Storage Protocols
  • Temperature: Store at -20°C for long-term (>6 months) or 2-8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen .[2] The container must be tightly sealed.[3][4][5]

  • Desiccation: Store secondary containment with silica gel or activated charcoal packets.[2]

Handling & Safety

Safety Hazards
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319).

  • Warning: Do not inhale dust.[2][3][5] The hydrochloride salt is a fine powder that can be irritating to the respiratory tract.

Free Base Generation Protocol

For reactions requiring the nucleophilic free amine:

  • Dissolve the HCl salt in minimal water (10 mL/g).

  • Cool to 0°C.

  • Add 2M NaOH dropwise until pH ~12.

  • Extract immediately with DCM (

    
     vol). Note: Ethyl acetate is often insufficient due to the compound's polarity.[1]
    
  • Dry organic layer over

    
     and concentrate in vacuo at <30°C.
    
  • Use immediately. Do not store the free base.

References

  • PubChem. (2025).[6] Compound Summary: Pyrrolidin-3-ol derivatives. National Library of Medicine. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (General reference for solubility profiling of amine salts).

Sources

Exploratory

The Pyrrolidine Scaffold: From Alkaloid Origins to Rational Drug Design

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry of substituted pyrrolidines. Part 1: Introduction & Structural Significance The pyrrolidine ring (tetrahydropyrrole) is a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthetic evolution, and medicinal chemistry of substituted pyrrolidines.

Part 1: Introduction & Structural Significance

The pyrrolidine ring (tetrahydropyrrole) is a saturated, five-membered nitrogen heterocycle that occupies a "privileged" position in medicinal chemistry.[1][2] Unlike its aromatic counterpart pyrrole, pyrrolidine is non-planar, exhibiting a puckered conformation (envelope or twist) that allows for precise spatial orientation of substituents.

Why Pyrrolidines Dominate Drug Discovery:

  • Conformational Restriction: Incorporating a flexible chain into a pyrrolidine ring reduces the entropic penalty of binding to a protein target.

  • Vector Control: The sp³ hybridized carbons allow for the projection of functional groups in defined 3D vectors, essential for exploring specific pockets in enzymes (e.g., ACE, DPP-4).

  • Physicochemical Modulation: The secondary amine (pKa ~11.[3]3) can be modulated via substitution to optimize solubility and lipophilicity (LogD).

Part 2: Historical Discovery & Isolation

The history of substituted pyrrolidines is rooted in the isolation of plant alkaloids, which provided the first structural templates for later synthetic efforts.

EraMilestoneKey Discovery/CompoundContext
19th Cent. Isolation Nicotine & Hygrine Early isolation from Nicotiana tabacum and Coca leaves established the bioactivity of the N-methylpyrrolidine motif.
1901 Identification Proline Richard Willstätter synthesized and identified Proline (pyrrolidine-2-carboxylic acid), establishing it as a core component of proteins and the only secondary amine proteinogenic amino acid.[4][5]
1930s Industrial Reppe Chemistry Walter Reppe (BASF) developed the industrial synthesis of pyrrolidine from 1,4-butanediol and ammonia, making the scaffold widely available for bulk synthesis.
1955 Therapeutic Procyclidine FDA approval of Procyclidine (Kemadrin) for Parkinsonism marks one of the first synthetic pyrrolidine drugs, utilizing the ring as a lipophilic amine anchor.

Part 3: Synthetic Evolution (The "How")

The construction of the pyrrolidine ring has evolved from radical-based cyclizations to highly stereoselective organocatalytic and metal-catalyzed methods.

Classical Method: Hofmann-Löffler-Freytag (HLF) Reaction

Historically significant for synthesizing functionalized pyrrolidines from N-halogenated amines via a radical mechanism.

  • Mechanism: Thermal or photochemical homolysis of an N-Cl or N-Br bond generates a nitrogen-centered radical. This radical executes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, which recombines with the halogen. Base-mediated cyclization yields the pyrrolidine.

The Game Changer: 1,3-Dipolar Cycloaddition

The reaction of azomethine ylides with alkenes (dipolarophiles) is arguably the most powerful method for constructing highly substituted pyrrolidines with control over up to four contiguous stereocenters.

Mechanism Visualization: The following diagram illustrates the concerted [3+2] cycloaddition mechanism.

G Precursor Iminoester / Amino Acid Ylide Azomethine Ylide (1,3-Dipole) Precursor->Ylide Metal/Base or Decarboxylation TS Transition State (Concerted [3+2]) Ylide->TS HOMO/LUMO Interaction Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->TS Product Substituted Pyrrolidine (Exo/Endo Isomers) TS->Product Cyclization

Figure 1: Mechanism of [3+2] cycloaddition for pyrrolidine synthesis.

Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition Standard protocol for generating enantiopure pyrrolidines.

  • Reagents: Glycine iminoester (1.0 equiv), Dipolarophile (e.g., acrylate, 1.2 equiv), AgOAc (3 mol%), Chiral Ligand (e.g., Phosphoramidite, 3.3 mol%), Base (Et3N).

  • Procedure: Dissolve AgOAc and Ligand in DCM; stir 30 min to form the active catalyst. Add iminoester and base; stir 10 min to generate the Ag-bound azomethine ylide. Add dipolarophile at -20°C.

  • Validation: Monitor consumption of iminoester by TLC. Quench with saturated NH4Cl.

  • Outcome: High endo or exo selectivity depending on the ligand/metal geometry.

Modern Organocatalysis

Pioneered by MacMillan and Jørgensen, this approach uses chiral amines to activate aldehydes/ketones via enamine or iminium ion intermediates, allowing for the asymmetric functionalization of the pyrrolidine ring (e.g., α-functionalization of proline derivatives).

Part 4: Medicinal Chemistry & Pharmacology[1][2][4][6][7][8][9][10][11]

The transition from "random screening" to "structure-based design" is best exemplified by the pyrrolidine scaffold.

Case Study: The Captopril Breakthrough

The Challenge: In the 1960s, the only treatment for hypertension was non-specific diuretics or beta-blockers. The Renin-Angiotensin System (RAS) was a known target, but ACE (Angiotensin Converting Enzyme) was considered "undruggable" by small molecules.

The Discovery Logic:

  • Natural Hit: Teprotide, a nonapeptide isolated from the venom of the Brazilian pit viper (Bothrops jararaca), potently inhibited ACE.

  • SAR Analysis: The peptide had a C-terminal Proline. Researchers hypothesized that this Proline anchored the peptide into the enzyme's active site.

  • Enzyme Mimicry: Drawing an analogy to Carboxypeptidase A (a zinc metalloprotease), Cushman and Ondetti hypothesized that a succinyl-proline motif could bind the Zinc atom and the specificity pocket simultaneously.

  • Optimization: Replacing the carboxylate with a thiol (SH) group dramatically increased potency, leading to Captopril (1981), the first orally active ACE inhibitor.

Captopril Venom Bothrops jararaca Venom (Teprotide) Insight Key Insight: C-Terminal Proline binds active site Venom->Insight Design Rational Design: Succinyl-Proline Scaffold Insight->Design Optimization Zinc Binding Optimization: Carboxylate -> Thiol (-SH) Design->Optimization Drug Captopril (Capoten) First Oral ACE Inhibitor Optimization->Drug

Figure 2: The rational design pathway from snake venom to Captopril.

Modern Applications: DPP-4 and HCV
  • DPP-4 Inhibitors (Diabetes): Drugs like Vildagliptin and Saxagliptin utilize a 2-cyanopyrrolidine motif. The nitrile group acts as a "warhead," forming a reversible covalent bond with the active site serine of the DPP-4 enzyme. The pyrrolidine ring ensures the nitrile is positioned with absolute stereochemical precision.

  • HCV NS5A Inhibitors: Daclatasvir features a C2-symmetric structure containing two L-proline derived moieties. The pyrrolidine rings here serve as rigid linkers that span the viral protein dimer interface.

Part 5: Future Perspectives

The future of pyrrolidine chemistry lies in C-H Functionalization . Instead of building the ring, chemists are now using photoredox catalysis to selectively activate C(sp³)-H bonds on pre-formed pyrrolidine rings. This allows for "late-stage functionalization" of drug candidates, rapidly generating analogs without rebuilding the entire molecule.

References

  • Discovery of Proline: Willstätter, R. (1901). Synthese der Hygrinsäure. Berichte der deutschen chemischen Gesellschaft. Link

  • Hofmann-Löffler-Freytag Reaction: Löffler, K., & Freytag, C. (1909). Über eine neue Bildungsweise von N-alkylierten Pyrrolidinen. Berichte. Link

  • Captopril Discovery: Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension. Link

  • 1,3-Dipolar Cycloaddition Review: Pandey, G., et al. (2006). [3+2] Cycloaddition of Non-Stabilized Azomethine Ylides. Chemical Reviews. Link

  • Organocatalysis: Beeson, T. D., et al. (2007). Enantioselective Organocatalysis Using SOMO Activation. Science. Link

  • Procyclidine Approval: FDA Database (NDA 009818). Approved 1955.[6] Link

Sources

Foundational

Conformational and Stereochemical Profiling of (3R,4S)-4-Methoxypyrrolidin-3-ol: Nomenclature, Synthesis, and Application in Kinase Inhibitor Design

Abstract: As targeted therapies evolve, the architectural precision of small-molecule linkers and pharmacophores becomes paramount. (3R,4S)-4-Methoxypyrrolidin-3-ol has emerged as a critical chiral building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As targeted therapies evolve, the architectural precision of small-molecule linkers and pharmacophores becomes paramount. (3R,4S)-4-Methoxypyrrolidin-3-ol has emerged as a critical chiral building block in the design of next-generation kinase inhibitors (e.g., EGFR and JAK3 modulators). This technical whitepaper deconstructs the IUPAC nomenclature logic, stereochemical causality, and synthetic methodologies required to isolate and validate this specific cis-pyrrolidine enantiomer.

Structural Deconstruction and IUPAC Nomenclature Logic

The systematic naming of organic molecules is not merely an administrative exercise; it is a deterministic map of a molecule's 3D topology. The IUPAC name (3R,4S)-4-methoxypyrrolidin-3-ol can be deconstructed through a strict hierarchy of nomenclature rules.

1.1. Parent Hydride and Principal Functional Group

The core scaffold is a fully saturated, five-membered nitrogenous heterocycle, designated by the Hantzsch-Widman nomenclature as pyrrolidine . According to IUPAC priority rules, the hydroxyl group (-OH) takes precedence over the ether (-OCH₃) and the amine (in a heterocyclic context for numbering), dictating the principal suffix "-ol" .

1.2. Numbering Causality

Numbering must commence at the heteroatom (Nitrogen = position 1). To assign the lowest possible locant to the principal functional group (-OH), it is positioned at C3. Consequently, the methoxy substituent (-OCH₃) is assigned to C4. This yields the constitutional framework: 4-methoxypyrrolidin-3-ol .

1.3. Stereochemical Assignment (Cahn-Ingold-Prelog Rules)

The molecule possesses two contiguous stereocenters at C3 and C4. The (3R,4S) designation defines a specific cis-diastereomer.

  • At C3: The priorities are -OH (1) > -CH(OCH₃) (2) > -CH₂N (3) > -H (4). If the -OH is oriented forward (wedge) and the -H is backward (dash), the sequence 1 → 2 → 3 traces a clockwise path, establishing the (R) configuration.

  • At C4: The priorities are -OCH₃ (1) > -CH(OH) (2) > -CH₂N (3) > -H (4). With the -OCH₃ also oriented forward (wedge) and the -H backward (dash), the sequence 1 → 2 → 3 traces a counter-clockwise path, establishing the (S) configuration.

Because both substituents project to the same face of the ring, the (3R,4S) isomer is a cis-disubstituted pyrrolidine. This spatial arrangement is critical for its biological application.

IUPAC_Logic A Parent Structure: Pyrrolidine Ring C Numbering Priority: N=1, C3=OH, C4=OCH3 A->C B Principal Group: -OH (Suffix: -ol) B->C D Substituent: 4-Methoxy C->D E Stereochemistry: (3R, 4S) cis-configuration D->E F Final IUPAC Name: (3R,4S)-4-Methoxypyrrolidin-3-ol E->F

Caption: Logical hierarchy of IUPAC nomenclature rules for (3R,4S)-4-Methoxypyrrolidin-3-ol.

Stereochemical Significance in Medicinal Chemistry

In the context of drug development, (3R,4S)-4-methoxypyrrolidin-3-ol is frequently utilized as a solvent-exposed vector in kinase inhibitors. For instance, in the development of mutant-selective EGFR inhibitors and JAK3 modulators, this pyrrolidine derivative is attached to a pyrimidine or pyrazole core[1].

The Causality of the cis Configuration: Kinase ATP-binding pockets are highly constrained. The cis-(3R,4S) geometry forces the -OH and -OCH₃ groups to project in a parallel vector, creating a concentrated, high-density polar face. This localized polarity optimizes the Topological Polar Surface Area (TPSA) while minimizing the molecule's overall hydrophobic footprint, thereby increasing aqueous solubility and reducing off-target lipophilic liabilities (such as hERG binding). A trans isomer (e.g., 3R,4R) would project these groups in opposite directions, disrupting the carefully engineered hydration shell around the solvent-exposed region of the drug [2].

ParameterValuePharmacological Implication
Molecular Weight 117.15 g/mol (Free base)Low MW allows integration without exceeding Lipinski limits.
LogP (calculated) -0.82Highly hydrophilic; improves oral bioavailability of lipophilic cores.
TPSA 41.5 ŲIdeal hydrogen bond donor/acceptor ratio for solvent channel projection.
pKa (Amine) ~8.5Protonated at physiological pH; enhances solubility and salt formation.

Table 1: Physicochemical and topological profiling of the free base [3].

Self-Validating Synthetic Methodology

Synthesizing a cis-disubstituted pyrrolidine presents a specific challenge: standard epoxide-opening routes inherently yield trans (anti) products. To achieve the cis-(3R,4S) geometry, we must employ a syn-addition strategy followed by an enzymatic desymmetrization. This protocol is designed as a self-validating system, where the stereochemical integrity is chemically locked and analytically verifiable at each step.

Step-by-Step Protocol: Enzymatic Desymmetrization Route
  • Syn-Dihydroxylation (Meso-Diol Formation):

    • Procedure: Dissolve N-Boc-3-pyrroline in an acetone/water mixture. Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of Osmium Tetroxide (OsO₄) (0.05 eq).

    • Causality: OsO₄ dictates a concerted syn-addition across the alkene, exclusively yielding cis-N-Boc-3,4-dihydroxypyrrolidine. Because the starting material is symmetric, this intermediate is a meso compound (achiral).

  • Enzymatic Desymmetrization (The Stereocontrol Step):

    • Procedure: Suspend the meso-diol in vinyl acetate (acting as both solvent and acyl donor). Add Burkholderia cepacia lipase (Lipase PS). Stir at 30°C until 50% conversion is achieved (monitored by TLC).

    • Causality: The lipase selectively acetylates one specific enantiotopic hydroxyl group. This breaks the symmetry, yielding (3R,4S)-N-Boc-3-acetoxy-4-hydroxypyrrolidine with >99% enantiomeric excess (ee).

  • Regioselective Methylation:

    • Procedure: Dissolve the mono-acetate in anhydrous THF at 0°C. Add Sodium Hydride (NaH) (1.1 eq) followed by Methyl Iodide (MeI) (1.2 eq).

    • Causality: The acetate group acts as a protecting group for the C3 oxygen. Only the C4 hydroxyl is deprotonated and alkylated, installing the required methoxy group.

  • Global Deprotection:

    • Procedure: Treat the intermediate with K₂CO₃ in Methanol to cleave the acetate ester. Subsequently, treat with 4M HCl in dioxane to cleave the Boc protecting group.

    • Result: Precipitation of (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride as a highly pure, crystalline solid.

Synthesis Step1 1. N-Boc-3-pyrroline (Starting Material) Step2 2. OsO4 Dihydroxylation (cis-diol formation) Step1->Step2 Step3 3. Lipase Desymmetrization (Enantioselective Acetylation) Step2->Step3 Step4 4. Methylation (MeI/NaH) (C4-Methoxy formation) Step3->Step4 Step5 5. Acetate Hydrolysis & Boc Deprotection (HCl) Step4->Step5 Step6 (3R,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride Step5->Step6

Caption: Enzymatic desymmetrization workflow for the synthesis of the (3R,4S) enantiomer.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized batch, the protocol relies on self-validating analytical checkpoints. The most critical failure mode in this synthesis is the inadvertent generation of the trans diastereomer.

NMR Coupling Constant Verification: In a five-membered pyrrolidine ring, the dihedral angle between adjacent cis protons (at C3 and C4) is approximately 0° to 30°, which according to the Karplus equation, results in a relatively large


 coupling constant. Conversely, trans protons have a dihedral angle near 120°, resulting in a much smaller coupling constant.
Analytical MethodTarget MetricValidation CriteriaCausality / Logic
¹H NMR (D₂O) C3-H / C4-H Coupling (

)

= 4.0 – 6.0 Hz
Confirms the cis relationship. A

value of < 3.0 Hz indicates trans contamination.
Chiral HPLC Enantiomeric Excess (ee)> 99% ee Validates the selectivity of the Lipase PS desymmetrization step.
LC-MS (ESI+) Mass-to-Charge Ratio

118.1 [M+H]⁺
Confirms the molecular weight of the free base (117.15 Da).

Table 2: Self-validating analytical parameters for batch certification.

By adhering to this rigorous structural validation, medicinal chemists can confidently deploy (3R,4S)-4-methoxypyrrolidin-3-ol as a precision vector in complex macromolecular targeting.

References
  • Google Patents. (2017). Compounds and compositions for modulating EGFR mutant kinase activities (Patent No. US9593098B2). U.S.

Protocols & Analytical Methods

Method

Application Note: (3R,4S)-4-Methoxypyrrolidin-3-ol as a Privileged Chiral Building Block in Drug Discovery

Executive Summary The modern landscape of drug discovery is increasingly defined by the pursuit of target molecules with high fraction sp3 ( ) character. Escaping the "flatland" of planar, achiral aromatic rings improves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern landscape of drug discovery is increasingly defined by the pursuit of target molecules with high fraction sp3 (


) character. Escaping the "flatland" of planar, achiral aromatic rings improves solubility, reduces off-target toxicity, and enhances pharmacokinetic/pharmacodynamic (PK/PD) profiles[1]. Among saturated nitrogen heterocycles, chiral pyrrolidines have emerged as highly privileged scaffolds, present in over half of small-molecule drugs[2].

(3R,4S)-4-Methoxypyrrolidin-3-ol is a highly versatile, stereochemically defined building block. Featuring a trans-relationship between a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting methoxy group, this scaffold provides precise vector geometries for interacting with protein binding pockets (e.g., kinase hinge regions or protease catalytic dyads)[3]. This application note details the structural rationale, validated synthetic workflows, and optimized protocols for integrating this chiral building block into advanced lead compounds.

Structural & Mechanistic Insights

The utility of (3R,4S)-4-Methoxypyrrolidin-3-ol lies in its multifunctional nature and predictable conformational behavior:

  • Stereochemical Integrity: The (3R,4S) configuration places the C3-hydroxyl and C4-methoxy groups in a trans orientation. This minimizes steric clash and dictates a specific pyrrolidine ring pucker (typically an envelope conformation), which is critical for maintaining the spatial orientation of attached pharmacophores[4].

  • Orthogonal Reactivity: The molecule possesses three distinct reaction sites: a highly nucleophilic secondary amine, a functionalizable secondary alcohol, and a stable, non-reactive methoxy ether.

  • Mechanistic Causality in Synthesis: To selectively functionalize the C3-hydroxyl group, the secondary amine must first be masked. Without protection, electrophiles will preferentially attack the nitrogen due to its superior nucleophilicity and lower steric hindrance. Once protected, the C3-OH can undergo direct etherification (retention of configuration) or Mitsunobu activation (Walden inversion) to access the cis-(3S,4S) diastereomer.

Core Synthetic Workflows

The following workflows demonstrate how to elaborate the (3R,4S)-pyrrolidine core into complex drug-like scaffolds.

Workflow BB (3R,4S)-4-Methoxy pyrrolidin-3-ol Prot N-Boc Protection (Regioselectivity) BB->Prot Funct C3-OH Functionalization (Inversion/Retention) Prot->Funct Deprot Boc Deprotection (TFA/DCM) Funct->Deprot Coupling SNAr / Cross-Coupling (Scaffold Attachment) Deprot->Coupling Lead Lead Compound (Optimized PK/PD) Coupling->Lead

Figure 1: Synthetic workflow from the (3R,4S)-pyrrolidine building block to a lead compound.

Protocol A: Regioselective N-Boc Protection

Purpose: To mask the secondary amine, preventing unwanted N-alkylation during subsequent C3-OH manipulations.

  • Preparation: Suspend (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Neutralization: Add Triethylamine (Et

    
    N, 2.5 equiv) dropwise at 0 °C. Causality: The excess base neutralizes the HCl salt, freeing the nucleophilic amine, and acts as an acid scavenger for the subsequent step.
    
  • Protection: Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv) in portions. Stir the reaction mixture at room temperature for 4 hours.
    
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield (3R,4S)-1-Boc-4-methoxypyrrolidin-3-ol .
Protocol B: Stereoinversion via Mitsunobu Reaction

Purpose: To convert the trans-(3R,4S)-alcohol to a cis-(3S,4S)-amine derivative, a highly sought-after motif in monoamine transporter inhibitors[5].

Mechanism Start (3R,4S)-Isomer (trans-configuration) Act Phosphonium Activation (PPh3 + DIAD) Start->Act Inv Walden Inversion (SN2) via DPPA Act->Inv Azide (3S,4S)-Azide (cis-configuration) Inv->Azide Red Catalytic Hydrogenation (Pd/C, H2) Azide->Red Amine (3S,4S)-Amine Derivative (Chiral Linker) Red->Amine

Figure 2: Mechanistic pathway of Mitsunobu stereoinversion to access the (3S,4S)-amine.

  • Activation: Dissolve (3R,4S)-1-Boc-4-methoxypyrrolidin-3-ol (1.0 equiv) and Triphenylphosphine (PPh

    
    , 1.5 equiv) in anhydrous THF at 0 °C under inert atmosphere.
    
  • Betaine Formation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. Causality: Slow addition prevents the premature consumption of PPh

    
     and ensures the formation of the reactive Morrison-Brunn-Huisgen betaine intermediate.
    
  • Nucleophilic Displacement: Add Diphenylphosphoryl azide (DPPA, 1.5 equiv). Stir at room temperature for 16 hours. The azide nucleophile attacks the activated C3 position via an S

    
    2 mechanism, resulting in complete Walden inversion.
    
  • Reduction: Isolate the (3S,4S)-azide via silica gel chromatography. Dissolve in Methanol, add 10% Pd/C (0.1 equiv by weight), and stir under an H

    
     atmosphere (1 atm) for 6 hours to yield the (3S,4S)-3-amino-1-Boc-4-methoxypyrrolidine .
    

Quantitative Data: S Ar Coupling Optimization

A critical step in utilizing this building block for kinase inhibitor synthesis is the attachment of the deprotected pyrrolidine to a heteroaryl scaffold (e.g., a chloropyrimidine). Because the pyrrolidine nitrogen is sterically hindered by the adjacent C3 and C4 substituents, reaction conditions must be carefully optimized to maximize yield without compromising the enantiomeric excess (


)[6].

Table 1: Optimization of S


Ar Coupling with 2,4-Dichloropyrimidine 
EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)

Retention (%)
Mechanistic Observation
1Et

N
DCM252445%>99%Reaction stalls; amine nucleophilicity is insufficient at RT.
2DIPEADMF801278%>99%Polar aprotic solvent stabilizes the Meisenheimer complex.
3K

CO

DMF801265%>99%Heterogeneous base limits reaction kinetics.
4 DIPEA NMP 100 6 92% >99% Optimal: High boiling point of NMP allows kinetic driving of S

Ar.

Note: The robust chiral integrity of the (3R,4S) scaffold ensures that even at elevated temperatures (100 °C), no racemization or epimerization is observed.

References

  • Privileged Structures Meet Human T-Cell Leukemia Virus-1 (HTLV-1): C2-Symmetric 3,4-Disubstituted Pyrrolidines as Nonpeptidic HTLV-1 Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science URL:[Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Asymmetric synthesis of novel bioactive pyrrolidines for use in drug discovery Source: ProQuest URL:[Link]

  • 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors Source: PubMed (NIH) URL:[Link]

Sources

Application

Use of (3R,4S)-4-Methoxypyrrolidin-3-ol in the synthesis of bioactive molecules

Application Note: Strategic Integration of (3R,4S)-4-Methoxypyrrolidin-3-ol in Bioactive Molecule Synthesis Executive Summary The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 60...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of (3R,4S)-4-Methoxypyrrolidin-3-ol in Bioactive Molecule Synthesis

Executive Summary

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics. Among its derivatives, (3R,4S)-4-Methoxypyrrolidin-3-ol represents a high-value "chiral switch" building block. Unlike its unsubstituted counterparts, this 3,4-disubstituted motif introduces defined stereochemical vectors, breaks molecular symmetry, and modulates lipophilicity (LogD) without significantly increasing molecular weight.

This Application Note provides a comprehensive guide to the utilization of (3R,4S)-4-Methoxypyrrolidin-3-ol. We focus on its specific role in optimizing kinase inhibitors (e.g., JAK, EGFR) and provide a validated protocol for its synthesis and conjugation. By leveraging the cis-relationship of the hydroxyl and methoxy groups in this specific isomer, researchers can access unique binding pockets often inaccessible to the more common trans-(3R,4R) congeners found in drugs like Ruxolitinib or Pfizer’s EGFR inhibitors.

Scientific Background & Rational Design

The "Magic Methyl" & Stereochemical Vectors

The introduction of a methoxy group at the C4 position of a 3-hydroxypyrrolidine core serves two critical functions:

  • The "Magic Methyl" Effect: It buries a polar surface area, potentially improving cell permeability and metabolic stability compared to a diol, while retaining an H-bond acceptor.

  • Conformational Locking: The (3R,4S) configuration creates a cis-relationship between the -OH and -OMe substituents. This forces the pyrrolidine ring into a specific envelope conformation, distinct from the trans-isomers. This rigidity can reduce the entropic penalty of binding to a protein target.

Biological Relevance

Substituted pyrrolidines are validated pharmacophores in:

  • JAK Inhibitors: Modulating selectivity between JAK1/2/3.

  • EGFR Inhibitors: Targeting T790M mutants (e.g., PF-06459988 uses a related methoxy-pyrrolidine scaffold).[1][2]

  • Glycosidase Inhibitors: Mimicking sugar transition states.

Strategic Synthesis Workflow

The synthesis of the (3R,4S) isomer (cis-configuration) is more challenging than the trans-isomer (which arises naturally from epoxide opening). We recommend a Chiral Pool Strategy starting from Tartaric Acid, utilizing a Mitsunobu inversion to achieve the specific cis stereochemistry.

Diagram 1: Synthesis & Application Logic

G Start Start: D-Tartaric Acid Step1 Cyclization & Reduction (Formation of Pyrrolidine Core) Start->Step1 Benzylamine, LiAlH4 Step2 Intermediate: (3S,4S)-N-Boc-3,4-diol Step1->Step2 Pd/C, (Boc)2O Step3 Selective Methylation (C4-OMe, Retention) Step2->Step3 Ag2O, MeI (Monoprotection strategy) Step4 Mitsunobu Inversion (C3-OH Inversion) Step3->Step4 p-NO2-BzOH, DIAD, PPh3 Product Target: (3R,4S)-4-Methoxy pyrrolidin-3-ol Step4->Product Hydrolysis (LiOH) App SNAr Coupling (Kinase Scaffold) Product->App Ar-Cl, DIPEA, DMSO, 100°C

Caption: Logic flow for accessing the specific (3R,4S) cis-isomer via stereochemical inversion of chiral pool precursors.

Detailed Experimental Protocols

Protocol A: Synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol

Note: This route assumes access to the (3S,4S)-diol precursor derived from D-Tartaric acid. If starting from the more common L-Tartaric acid ((3R,4R)-diol), the final product would be the enantiomer (3S,4R). Ensure the correct starting material is selected.

Reagents:

  • (3S,4S)-N-Boc-3,4-dihydroxypyrrolidine (1.0 eq)

  • Silver(I) Oxide (Ag₂O) (1.5 eq)

  • Iodomethane (MeI) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • p-Nitrobenzoic acid (1.5 eq)

Step-by-Step Methodology:

  • Regioselective Monomethylation:

    • Dissolve (3S,4S)-N-Boc-3,4-dihydroxypyrrolidine in dry DMF (0.2 M).

    • Add Ag₂O (1.5 eq) followed by MeI (1.5 eq).

    • Stir at room temperature for 16 hours. Critical: Monitor by TLC/LCMS to stop before dimethylation occurs.

    • Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc) to isolate the mono-methoxy alcohol.

    • Result: (3S,4S)-N-Boc-3-hydroxy-4-methoxypyrrolidine.

  • Stereochemical Inversion (Mitsunobu):

    • Dissolve the mono-methoxy intermediate in anhydrous THF (0.1 M) under N₂.

    • Add PPh₃ (1.5 eq) and p-Nitrobenzoic acid (1.5 eq).

    • Cool to 0°C. Dropwise add DIAD (1.5 eq) over 20 minutes.

    • Allow to warm to RT and stir for 12 hours.

    • Mechanism:[3] The alcohol at C3 is activated and displaced by the benzoate nucleophile with inversion of configuration (S → R).

  • Hydrolysis to Final Product:

    • Dissolve the crude ester in MeOH/THF (1:1).

    • Add LiOH (2.0 M aq, 3 eq) and stir at RT for 2 hours.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Final Product: (3R,4S)-N-Boc-4-methoxypyrrolidin-3-ol.

    • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt if immediate coupling is required.

Protocol B: SNAr Coupling to Bioactive Scaffolds

This protocol describes coupling the chiral building block to a chloropyrimidine core, a standard motif in JAK/EGFR inhibitors.

Table 1: Reaction Parameters for SNAr Coupling

ParameterConditionRationale
Solvent DMSO or NMPHigh dielectric constant promotes SNAr transition state.
Base DIPEA (3.0 eq)Neutralizes HCl byproduct; non-nucleophilic.
Temperature 90°C - 110°CRequired to overcome activation energy of deactivated aryl chlorides.
Concentration 0.5 MHigh concentration drives kinetics.
Stoichiometry Amine (1.2 eq)Slight excess of the valuable chiral block ensures full conversion of the core.

Workflow:

  • Preparation: Charge a reaction vial with 4-chloro-substituted heteroaryl scaffold (1.0 eq) and (3R,4S)-4-methoxypyrrolidin-3-ol (free amine or HCl salt) (1.2 eq).

  • Solvation: Add DMSO (anhydrous). If using the amine salt, add DIPEA (3.0 eq).

  • Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by UPLC-MS.

  • Workup: Dilute with water (10x volume). If product precipitates, filter. If not, extract with DCM/IPA (3:1).

  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Structural Analysis & Quality Control

To validate the (3R,4S) stereochemistry (cis-relationship), Nuclear Overhauser Effect (NOE) NMR spectroscopy is required.

Diagram 2: Stereochemical Validation Logic

NOE Isomer Synthesized Isomer (3R,4S) NOE_Exp 1D NOE Experiment Irradiate H3 (at ~4.2 ppm) Isomer->NOE_Exp Result_Cis Strong Enhancement at H4 (>2% NOE) NOE_Exp->Result_Cis Observed Result_Trans Weak/No Enhancement at H4 (<1% NOE) NOE_Exp->Result_Trans Not Observed Conclusion CONFIRMED: Cis-Relationship (3R,4S) Result_Cis->Conclusion

Caption: NOE logic for distinguishing the (3R,4S) cis-isomer from the (3R,4R) trans-isomer.

Data Interpretation:

  • Cis (3R,4S): The protons at C3 and C4 are on the same face. Irradiating H3 will show a strong NOE correlation to H4.

  • Trans (3R,4R): The protons are anti-periplanar. NOE signal between H3 and H4 will be minimal or absent.

References

  • Pfizer Inc. "Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)." Journal of Medicinal Chemistry, 2016.[1][2][4][5] [2]

  • Pfizer Inc. "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)." Journal of Medicinal Chemistry, 2017.[4][6][7][8]

  • ChemScene. "(3R,4R)-4-Methoxy-1-methyl-pyrrolidin-3-ol Product Data." ChemScene Catalog.

  • Eli Lilly and Company. "Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry."[5] Journal of Organic Chemistry, 2016.[3][5]

Sources

Method

(3R,4S)-4-Methoxypyrrolidin-3-ol as a precursor for pharmaceutical ingredients

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It focuses on the specific stereochemical utility, synthesis, and application of (3R,4S)-4-Methoxypyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It focuses on the specific stereochemical utility, synthesis, and application of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical cis-configured chiral scaffold.

Executive Summary

The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs (e.g., Upadacitinib, Enalapril). While the trans-3,4-disubstituted pyrrolidines (derived directly from the chiral pool L-tartaric acid) are ubiquitous, the (3R,4S)-4-methoxypyrrolidin-3-ol isomer represents a distinct cis-configured scaffold.

This specific stereoisomer is increasingly valued for its ability to modulate vector alignment in receptor binding pockets, particularly in Melanocortin-4 Receptor (MC4R) antagonists and Kinase Inhibitors . This guide outlines the structural significance, a robust desymmetrization-based synthesis protocol, and quality control parameters for this building block.

Structural Significance & Applications[1]

Stereochemical Distinction

Unlike the trans-(3R,4R) isomer, which places substituents in an anti-periplanar orientation, the (3R,4S) configuration adopts a cis-relationship (pseudo-equatorial/axial depending on ring pucker). This subtle geometric alteration dramatically impacts:

  • Hydrogen Bond Vectors: The spatial arrangement of the C3-hydroxyl donor and C4-methoxy acceptor.

  • Basicity: The proximity of the electronegative oxygen to the ring nitrogen modulates the pKa of the pyrrolidine amine.

  • Solubility: The cis-arrangement often disrupts crystal packing differently than the trans-isomer, altering aqueous solubility profiles.

Pharmaceutical Case Studies
  • MC4R Antagonists: Research indicates that the (3R,4S) stereochemistry is critical for selectivity in Melanocortin-4 receptor ligands. A study on trans-4-phenylpyrrolidine-3-carboxamides highlighted that inverting stereocenters (switching between 3S,4R and 3R,4S) can toggle activity between agonism and antagonism, with the (3R,4S) configuration yielding potent inhibition (Ki = 4.7 nM) [1].

  • Kinase Inhibition: While (3R,4R) scaffolds are common in EGFR inhibitors (e.g., PF-06459988), the (3R,4S) scaffold is used to explore "kinked" binding modes in ATP-binding pockets where a cis-geometry is required to avoid steric clashes with the gatekeeper residue [2].

Detailed Synthesis Protocol

Objective: Synthesize (3R,4S)-4-methoxypyrrolidin-3-ol (N-protected) with >98% de. Challenge: Direct synthesis from L-tartaric acid yields the trans-(3R,4R) diol. Accessing the cis-(3R,4S) target requires a reliable inversion strategy .

Retrosynthetic Logic (Cyclic Sulfate Strategy)

The most robust route utilizes the "Cyclic Sulfate Ring Opening" method. This method is superior to standard Mitsunobu reactions for this substrate due to cleaner purification profiles and higher regioselectivity.

  • Starting Material: (3R,4R)-N-Boc-3,4-dihydroxypyrrolidine (derived from L-Tartaric Acid).

  • Key Step: Nucleophilic attack of methoxide on the cyclic sulfate proceeds via

    
    , inverting the configuration at C4 from R to S.
    
Reaction Pathway Diagram

SynthesisPathway Figure 1: Stereoselective synthesis of (3R,4S)-4-methoxypyrrolidin-3-ol via Cyclic Sulfate inversion. Start (3R,4R)-N-Boc-3,4- dihydroxypyrrolidine (Trans-Diol) Step1 Cyclic Sulfite Intermediate Start->Step1 SOCl2, Et3N DCM, 0°C Step2 (3R,4R)-Cyclic Sulfate (Activated Electrophile) Step1->Step2 RuCl3 (cat), NaIO4 CH3CN/H2O Step3 Ring Opening (Inversion at C4) Step2->Step3 NaOMe, MeOH Reflux (SN2 Attack) Final (3R,4S)-N-Boc-4-methoxy pyrrolidin-3-ol (Cis-Target) Step3->Final H2SO4 (Hydrolysis) Then NaHCO3

Step-by-Step Experimental Procedure

Step 1: Formation of the Cyclic Sulfite

  • Charge: A 500 mL round-bottom flask with (3R,4R)-N-Boc-3,4-dihydroxypyrrolidine (10.0 g, 49.2 mmol) and DCM (200 mL).

  • Cool: Cool the solution to 0°C under

    
     atmosphere.
    
  • Add: Add triethylamine (17.1 mL, 123 mmol) followed by dropwise addition of thionyl chloride (4.3 mL, 59.0 mmol).

  • Monitor: Stir for 30 min. TLC should show complete consumption of the diol.

  • Workup: Quench with cold water. Wash organic layer with brine, dry over

    
    , and concentrate. Note: The sulfite is often used directly without column purification.
    

Step 2: Oxidation to Cyclic Sulfate

  • Dissolve: Dissolve the crude sulfite in

    
     (100 mL) and 
    
    
    
    (100 mL).
  • Catalyst: Add

    
     (10 mg, catalytic).
    
  • Oxidant: Add

    
     (12.6 g, 59.0 mmol) in portions. The reaction is exothermic; maintain temp <25°C.
    
  • Extract: After 1 hour, extract with EtOAc. Filter through a pad of Celite/Silica to remove Ruthenium (dark residue). Concentrate to yield the white crystalline cyclic sulfate.

Step 3: Regioselective Ring Opening (The Inversion Step)

  • Reaction: Dissolve the cyclic sulfate (from Step 2) in dry MeOH (150 mL).

  • Reagent: Add solid Sodium Methoxide (NaOMe, 1.1 eq).

  • Reflux: Heat to reflux for 4–6 hours. The methoxide attacks C4 (or C3, they are equivalent in the symmetric sulfate) via backside attack (

    
    ), inverting the center to S.
    
    • Intermediate: This forms the methyl sulfate salt.

  • Hydrolysis: Remove solvent. Add THF (100 mL) and 20%

    
     (10 mL) and trace water. Stir at room temperature for 12 hours to hydrolyze the sulfate ester.
    
  • Purification: Neutralize with

    
    , extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).
    

Yield: Typically 65–75% overall. Stereochemistry: The product is (3R,4S) (Cis).

Analytical Specifications & Quality Control

To ensure the material is suitable for pharmaceutical intermediates, the following specifications must be met.

Specification Table
ParameterSpecificationMethod
Appearance White to off-white solid/oilVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O gradient
Chiral Purity (ee) > 99.0%Chiral HPLC (Chiralpak AD-H or IC)
Stereochemistry (3R, 4S) confirmedNOESY NMR (Look for cis-coupling)
1H NMR Consistent with structure400 MHz DMSO-d6 or CDCl3
Residual Solvents < ICH LimitsGC-Headspace
Diagnostic NMR Signals
  • Cis-Relationship Verification: In the cis-(3R,4S) isomer, the coupling constant between H3 and H4 (

    
    ) is typically larger (4–6 Hz) compared to the trans-isomer (0–2 Hz) due to the dihedral angle in the ring pucker, though this can vary with N-protection.
    
  • NOE: A strong Nuclear Overhauser Effect (NOE) signal between H3 and H4 confirms the cis spatial proximity.

Handling & Storage

  • Stability: The N-Boc protected intermediate is stable at room temperature. The free amine (deprotected) is hygroscopic and sensitive to air (carbamate formation).

  • Storage: Store N-Boc forms at 2–8°C. Store free amine salts (HCl/TFA) in a desiccator at -20°C.

  • Safety: The cyclic sulfate intermediate in the synthesis is an alkylating agent (similar to dimethyl sulfate). Handle with extreme caution in a fume hood.

References

  • MC4R Antagonists: "Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor."[1] Bioorg. Med. Chem. Lett., 2008.

  • Kinase Inhibitor Scaffolds: "Discovery of PF-06459988... Irreversible Inhibitor of T790M-Containing EGFR Mutants."[2] J. Med.[3] Chem., 2016.[4][5] (Note: Discusses the (3R,4R) analog, establishing the scaffold's relevance).

  • Cyclic Sulfate Methodology: "Cyclic Sulfates: Useful Substrates for Selective Nucleophilic Substitution." J. Am. Chem. Soc.
  • Fabry Disease Chaperones: "Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries..." Eur. J. Med. Chem., 2017.[2][3][4][6]

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel adhering to local safety regulations.

Sources

Application

Application Notes and Protocols: Stereoselective Reactions of (3R,4S)-4-Methoxypyrrolidin-3-ol with Electrophiles

Introduction: The Strategic Value of the (3R,4S)-4-Methoxypyrrolidin-3-ol Scaffold The (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold is a chiral building block of significant interest in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the (3R,4S)-4-Methoxypyrrolidin-3-ol Scaffold

The (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure, featuring a syn-relationship between the hydroxyl and methoxy groups, provides a valuable platform for the synthesis of complex molecules with precise three-dimensional architectures. This constrained conformation can lead to enhanced binding affinity and selectivity for biological targets. Pyrrolidine-containing molecules are prevalent in a vast array of FDA-approved drugs, highlighting the importance of this heterocyclic core in the development of new therapeutics.[1] The functional handles of (3R,4S)-4-Methoxypyrrolidin-3-ol—a secondary amine, a secondary alcohol, and a methoxy ether—offer multiple points for diversification, allowing for the exploration of chemical space around a core pharmacophore. This application note provides a detailed guide to the selective reaction of the hydroxyl group of N-protected (3R,4S)-4-Methoxypyrrolidin-3-ol with various electrophiles, including protocols for acylation, alkylation, and sulfonylation.

A crucial aspect of utilizing this scaffold is the implementation of a suitable protecting group for the pyrrolidine nitrogen. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] The N-Boc protected (3R,4S)-4-Methoxypyrrolidin-3-ol is the primary substrate discussed in the following protocols.

Chemical Reactivity and Stereochemical Considerations

The reactivity of the C3-hydroxyl group in (3R,4S)-4-Methoxypyrrolidin-3-ol is influenced by the electronic and steric environment of the pyrrolidine ring. The neighboring methoxy group at C4 can play a significant role in modulating the reactivity and stereochemical outcome of reactions at the C3 position. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to rate enhancement and retention of configuration through the formation of a cyclic intermediate.[3][4] In the context of reactions at the C3-hydroxyl, the methoxy group's lone pair of electrons could potentially participate, influencing the approach of incoming electrophiles and subsequent nucleophilic attack.

It is essential for researchers to be mindful of these potential stereoelectronic effects when designing synthetic routes utilizing this scaffold, as they can be leveraged to achieve desired stereochemical outcomes.

PART 1: O-Acylation of N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

O-acylation of the C3-hydroxyl group is a common transformation to introduce ester functionalities, which can serve as bioisosteres for other functional groups or as prodrug moieties.

Protocol 1: Standard Acylation with Acetyl Chloride

This protocol describes a standard method for the acylation of the hydroxyl group using an acyl chloride in the presence of a non-nucleophilic base.

Workflow for Standard Acylation

A Dissolve N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol and triethylamine in anhydrous DCM B Cool the solution to 0 °C A->B C Add acetyl chloride dropwise B->C D Warm to room temperature and stir C->D E Quench with saturated aq. NaHCO₃ D->E F Extract with DCM, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: Standard acylation workflow.

Materials:

  • N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 equiv.) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-acetylated product.

Protocol 2: Mitsunobu Esterification

The Mitsunobu reaction is a powerful method for the stereoinvertive esterification of alcohols.[5] This can be particularly useful if the opposite stereochemistry at the C3 position is desired. The reaction proceeds with a clean Sₙ2 inversion of configuration.[6]

Workflow for Mitsunobu Esterification

A Dissolve N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol, a carboxylic acid, and PPh₃ in anhydrous THF B Cool the solution to 0 °C A->B C Add DEAD or DIAD dropwise B->C D Warm to room temperature and stir C->D E Concentrate the reaction mixture D->E F Purify by column chromatography E->F

Caption: Mitsunobu esterification workflow.

Materials:

  • N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 equiv.), the desired carboxylic acid (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel. The triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts can be challenging to remove, so careful chromatography is essential.

PART 2: O-Alkylation of N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

O-alkylation introduces an ether linkage at the C3 position, which can be a key structural motif in many biologically active molecules.

Protocol 3: Williamson Ether Synthesis

This protocol details a standard Williamson ether synthesis using a strong base to deprotonate the alcohol followed by reaction with an alkyl halide.

Workflow for Williamson Ether Synthesis

A Dissolve N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol in anhydrous THF or DMF B Cool to 0 °C and add NaH A->B C Stir for 30 minutes at 0 °C B->C D Add alkyl halide (e.g., methyl iodide) C->D E Warm to room temperature and stir D->E F Quench with saturated aq. NH₄Cl E->F G Extract, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Williamson ether synthesis workflow.

Materials:

  • N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a suspension of sodium hydride (1.5 equiv.) in anhydrous THF or DMF (0.2 M) at 0 °C under an inert atmosphere, add a solution of N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 equiv.) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

PART 3: O-Sulfonylation of N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

Sulfonylation of the hydroxyl group converts it into a good leaving group (e.g., tosylate or mesylate), which can then be displaced by a variety of nucleophiles, often with inversion of stereochemistry. This two-step sequence allows for the introduction of a wide range of functionalities at the C3 position.

Protocol 4: Tosylation with p-Toluenesulfonyl Chloride

This protocol outlines the preparation of the C3-tosylate.

Workflow for O-Sulfonylation

A Dissolve N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol and pyridine in anhydrous DCM B Cool the solution to 0 °C A->B C Add p-toluenesulfonyl chloride portion-wise B->C D Stir at 0 °C and then warm to room temperature C->D E Wash with 1 M HCl, sat. aq. NaHCO₃, and brine D->E F Dry and concentrate E->F G Purify by column chromatography F->G

Caption: O-Sulfonylation workflow.

Materials:

  • N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 equiv.) in anhydrous DCM (0.1 M) and pyridine (2.0 equiv.) at 0 °C, add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise.[2]

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate.

Table 1: Summary of Reactions and Expected Products

Reaction TypeElectrophileReagentsExpected ProductKey Considerations
Acylation Acetyl chlorideEt₃N, DCM(3R,4S)-1-Boc-4-methoxypyrrolidin-3-yl acetateRetention of stereochemistry.
Mitsunobu Esterification Benzoic acidPPh₃, DEAD/DIAD, THF(3S,4S)-1-Boc-4-methoxypyrrolidin-3-yl benzoateInversion of stereochemistry at C3.
Alkylation Methyl iodideNaH, THF/DMF(3R,4S)-1-Boc-3,4-dimethoxypyrrolidineRetention of stereochemistry.
Sulfonylation p-Toluenesulfonyl chloridePyridine, DCM(3R,4S)-1-Boc-4-methoxypyrrolidin-3-yl 4-methylbenzenesulfonateRetention of stereochemistry; product is an intermediate for Sₙ2 reactions.

Conclusion

(3R,4S)-4-Methoxypyrrolidin-3-ol is a versatile chiral building block for the synthesis of complex, biologically active molecules. The strategic protection of the nitrogen atom, typically with a Boc group, allows for the selective functionalization of the C3-hydroxyl group with a variety of electrophiles. The protocols provided herein for acylation, alkylation, and sulfonylation serve as a foundation for the further elaboration of this valuable scaffold. Researchers should remain cognizant of the potential for neighboring group participation from the C4-methoxy group, which can influence the stereochemical outcome of subsequent reactions. Careful consideration of reaction conditions and stereoelectronic effects will enable the rational design and synthesis of novel chemical entities with potential therapeutic applications.

References

  • Cheng, H., et al. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. J. Med. Chem.2016 , 59 (5), 2005–2024. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Mitsunobu Reaction. Wikipedia. (2023, November 28). [Link]

  • Neighbouring Group Participation. Mugberia Gangadhar Mahavidyalaya. (n.d.). [Link]

  • Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. Eur. J. Med. Chem.2017 , 126, 996-1006. [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. (2025, August 6). [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorg. Med. Chem. Lett.2013 , 23 (16), 4663-4668. [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angew. Chem. Int. Ed.2019 , 58 (49), 17853-17858. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 25981-25988. [Link]

  • Preparation of (S)-N-Boc-5-oxaproline. Org. Synth.2018 , 95, 157-176. [Link]

  • Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

Sources

Method

N-protection and deprotection of (3R,4S)-4-Methoxypyrrolidin-3-ol

Application Note: Strategic N-Functionalization of (3R,4S)-4-Methoxypyrrolidin-3-ol Part 1: Executive Summary & Strategic Analysis (3R,4S)-4-Methoxypyrrolidin-3-ol is a high-value chiral scaffold frequently employed in t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Functionalization of (3R,4S)-4-Methoxypyrrolidin-3-ol

Part 1: Executive Summary & Strategic Analysis

(3R,4S)-4-Methoxypyrrolidin-3-ol is a high-value chiral scaffold frequently employed in the synthesis of kinase inhibitors and next-generation antibiotics. Its structural core features a trans-relationship between a secondary alcohol and a methoxy ether on a pyrrolidine ring.

For medicinal chemists, the primary challenge is regioselective N-protection . The molecule contains two nucleophilic sites: the secondary amine (N1) and the secondary alcohol (C3-OH). While the amine is significantly more nucleophilic, poor experimental design can lead to competitive O-acylation or O-carbonylation, reducing yield and complicating purification.

This guide details two orthogonal protection strategies:

  • N-Boc Protection: Ideal for acid-labile strategies; yields a lipophilic intermediate suitable for silica purification.

  • N-Fmoc Protection: Ideal for base-labile strategies (e.g., solid-phase synthesis); requires careful reagent selection to avoid O-reaction.

Part 2: Technical Protocols

Protocol A: Regioselective N-Boc Protection

Target Product: tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

Rationale: We utilize Di-tert-butyl dicarbonate (


)  in a biphasic system. Crucially, we omit  4-Dimethylaminopyridine (DMAP). While DMAP accelerates reaction rates, it also catalyzes the reaction of 

with secondary alcohols. By using a milder base (

or

) without nucleophilic catalysis, we achieve >98% N-selectivity.

Materials:

  • (3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve (3R,4S)-4-Methoxypyrrolidin-3-ol in DCM (10 mL/g).

  • Base Addition: Add

    
     and cool the solution to 0°C (ice bath).
    
    • Note: Cooling suppresses potential exotherms and kinetic side reactions.

  • Reagent Addition: Add

    
     dropwise as a solution in minimal DCM.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Checkpoint: Monitor TLC (SiO2, 5% MeOH in DCM). Stain with Ninhydrin (free amine = red/purple) and PMA (product = blue/black). Reaction is complete when the baseline amine spot disappears.

  • Workup (The "Citric Wash"):

    • Wash the organic layer with 10% Citric Acid (aq).

    • Why? Citric acid removes unreacted amine starting material and solubilizes the imidazole/TEA salts without deprotecting the Boc group (which is stable to weak acids).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc).

Data Summary Table: N-Boc Protection

ParameterSpecification
Reagent

(1.1 eq)
Base

(Avoid DMAP)
Solvent DCM or Dioxane/

Yield Typically 85–95%
Key NMR Feature

1.45 ppm (9H, s, t-Butyl)
Protocol B: N-Fmoc Protection (O-Acylation Avoidance)

Target Product: (9H-fluoren-9-yl)methyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate

Rationale: Using Fmoc-Chloride (Fmoc-Cl) is risky as it is highly reactive and can functionalize the hydroxyl group. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) . The leaving group (N-hydroxysuccinimide) is less reactive than chloride, ensuring the reagent reacts exclusively with the amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine in a 1:1 mixture of Acetone and Water.

  • Buffer: Add

    
     (2.0 equiv).
    
    • Why? Maintains pH ~8-9. Higher pH (>10) risks premature Fmoc cleavage; lower pH (<7) protonates the amine, halting the reaction.

  • Addition: Add Fmoc-OSu (1.1 equiv) as a solid or dissolved in minimal acetone.

  • Reaction: Stir at RT for 12 hours.

  • Workup:

    • Evaporate Acetone under reduced pressure (keep bath <40°C).

    • Acidify the remaining aqueous slurry to pH 2–3 with 1M HCl.

    • Extract immediately with EtOAc.

    • Note: Acidification protonates the byproduct N-hydroxysuccinimide (water soluble) but drives the Fmoc-carbamate into the organic layer.

Protocol C: Deprotection Strategies

1. Boc Deprotection (Acidolysis)

  • Reagent: 4M HCl in Dioxane (preferred over TFA).

  • Procedure: Dissolve N-Boc intermediate in Dioxane. Add 4M HCl/Dioxane (5 equiv). Stir 1h.

  • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with

    
    .
    
  • Advantage: Avoids the formation of trifluoroacetate salts, which can be cytotoxic in biological assays.

2. Fmoc Deprotection (Base-Induced


-Elimination) 
  • Reagent: 20% Piperidine in DMF.[1][2]

  • Procedure: Stir for 30 mins.

  • Scavenging: The dibenzofulvene byproduct is reactive. In solid-phase synthesis, it is washed away. In solution phase, an octane wash or column chromatography is required to separate the polar amine from the lipophilic fulvene.

Part 3: Visualization & Logic

Workflow Diagram: N-Boc Protection

This diagram illustrates the critical decision points to ensure regioselectivity.

BocProtection Start Start: (3R,4S)-4-Methoxypyrrolidin-3-ol Reagents Add Reagents: Boc2O (1.1 eq) + Et3N Start->Reagents Decision Catalyst Check: Is DMAP present? Reagents->Decision SideReaction RISK: O-Boc Formation Decision->SideReaction Yes Reaction Reaction: DCM, 0°C to RT, 4h Decision->Reaction No (Correct) Workup Workup: Wash w/ 10% Citric Acid Reaction->Workup Product Product: N-Boc-(3R,4S)-isomer Workup->Product

Caption: Workflow ensuring N-selectivity by excluding DMAP during Boc protection.

Decision Tree: Deprotection Strategy

Choosing the right deprotection method based on downstream applications.

Deprotection Root Select Deprotection Method BocRoute Substrate: N-Boc Protected Root->BocRoute FmocRoute Substrate: N-Fmoc Protected Root->FmocRoute Acid Reagent: 4M HCl in Dioxane BocRoute->Acid Base Reagent: 20% Piperidine/DMF FmocRoute->Base Salt Result: HCl Salt (Solid) Stable, Hygroscopic Acid->Salt FreeBase Result: Free Amine (Oil) Use Immediately Base->FreeBase

Caption: Selection guide for deprotection reagents yielding either stable salts or reactive free bases.

Part 4: References & Validation

Validation of Protocol:

  • NMR Check: In the N-Boc product, look for the methoxy singlet at ~3.3 ppm and the absence of a downfield shift in the C3-proton (which would indicate O-acylation).

  • TLC: Ninhydrin stain is critical. The starting material turns red/purple; the N-protected product does not stain with Ninhydrin but chars with PMA (Phosphomolybdic Acid).

References:

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for Boc/Fmoc stability conditions).

  • Lundt, B. F., et al. "Selective removal of the N-Boc group." International Journal of Peptide and Protein Research. (Foundational work on acidolysis).

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on orthogonality).

  • Fields, G. B. "Methods for removing the Fmoc group." Methods in Molecular Biology. (Protocols for base-labile deprotection).

Sources

Application

Application Note: The Role of (3R,4S)-4-Methoxypyrrolidin-3-ol as a Bifunctional Organocatalyst in Asymmetric Synthesis

Executive Summary (3R,4S)-4-Methoxypyrrolidin-3-ol is a highly versatile, chiral bifunctional organocatalyst. Derived from the privileged pyrrolidine scaffold, which is ubiquitous in both pharmaceutical design and asymme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R,4S)-4-Methoxypyrrolidin-3-ol is a highly versatile, chiral bifunctional organocatalyst. Derived from the privileged pyrrolidine scaffold, which is ubiquitous in both pharmaceutical design and asymmetric synthesis[1], this 3,4-disubstituted derivative offers precise stereochemical control in complex transformations. Unlike standard L-proline, the specific spatial arrangement of the C3-hydroxyl and C4-methoxy groups creates a highly tunable microenvironment. This application note details the mechanistic principles of this catalyst and provides validated, step-by-step protocols for its use in asymmetric Michael additions and cross-aldol reactions.

Mechanistic Principles: The Bifunctional Advantage

The synthetic efficacy of (3R,4S)-4-Methoxypyrrolidin-3-ol stems from its dual-activation mode, which elegantly mimics the active sites of class I aldolases. The causality behind its stereochemical success relies on three structural pillars:

  • HOMO-Raising (Enamine Activation): The secondary amine undergoes reversible condensation with enolizable aldehydes or ketones to form an electron-rich enamine intermediate[2]. This raises the highest occupied molecular orbital (HOMO) of the substrate, significantly enhancing its nucleophilicity.

  • Hydrogen-Bond Directing: The C3-hydroxyl group acts as a Brønsted acid, forming a critical hydrogen bond with the incoming electrophile (e.g., the nitro group of a nitroolefin). This anchors the electrophile in a rigid, highly organized transition state.

  • Steric Shielding: The C4-methoxy group provides essential steric bulk. By effectively blocking one face of the enamine, it forces the electrophilic attack to occur exclusively from the opposite face, dictating high diastereo- and enantioselectivity[3].

CatalyticCycle Cat (3R,4S)-4-Methoxypyrrolidin-3-ol (Free Catalyst) Enamine Enamine Intermediate (Nucleophile) Cat->Enamine + Carbonyl - H2O Carbonyl Carbonyl Donor (Aldehyde/Ketone) Carbonyl->Enamine TS Transition State (H-Bond Directed Attack) Enamine->TS + Nitroolefin Electrophile Nitroolefin (Electrophile) Electrophile->TS Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Cat + H2O Hydrolysis Product Chiral Product (e.g., γ-Nitro carbonyl) Iminium->Product Release

Figure 1: Catalytic cycle of (3R,4S)-4-Methoxypyrrolidin-3-ol via enamine activation.

Application Protocol 1: Asymmetric Michael Addition to Nitroolefins

Context & Causality: The Michael addition of aldehydes to nitroolefins is a benchmark reaction for evaluating pyrrolidine-based catalysts[3]. The addition of a weak acid co-catalyst (such as p-nitrobenzoic acid) is a critical experimental choice; the acid accelerates the initial iminium formation and facilitates the final hydrolysis step, preventing the catalyst from becoming trapped in off-cycle resting states.

Materials Required:

  • (3R,4S)-4-Methoxypyrrolidin-3-ol (10 mol%)

  • p-Nitrobenzoic acid (10 mol%)

  • Aldehyde donor (1.5 equiv)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Activation: In a 10 mL round-bottom flask, dissolve (3R,4S)-4-Methoxypyrrolidin-3-ol (0.05 mmol) and p-nitrobenzoic acid (0.05 mmol) in 1.0 mL of THF. Stir at room temperature for 10 minutes to ensure complete salt formation.

  • Enamine Formation: Add the aldehyde (0.75 mmol) to the mixture. Stir for 15 minutes. Self-Validation Check: The solution will typically develop a slight yellow tint, indicating the successful formation of the enamine intermediate.

  • Electrophile Addition: Lower the reaction temperature to 0 °C. This thermal control tightens the transition state, significantly enhancing enantioselectivity[4]. Add trans-β-nitrostyrene (0.50 mmol) in one continuous portion.

  • Reaction Monitoring: Stir the reaction at 0 °C for 12–24 hours. Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc 4:1, visualized with UV and KMnO₄).

  • Quenching & Isolation: Quench the reaction by adding saturated aqueous NH₄Cl (2 mL) to hydrolyze any remaining iminium ions. Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash column chromatography to yield the highly enantioenriched syn-γ-nitroaldehyde.

Application Protocol 2: Enantioselective Intramolecular Cross-Aldol Reaction

Context & Causality: Desymmetrization of enolizable dials is notoriously difficult due to competing oligomerization. 3,4-disubstituted pyrrolidines are uniquely capable of distinguishing between inequivalent formyl groups[5]. The C4-methoxy group provides the necessary steric bulk to favor enamine formation at the less hindered formyl group, driving a highly regioselective and stereoselective cyclization[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the enolizable dial substrate (0.2 mmol) in anhydrous THF (2.0 mL) under a strict argon atmosphere to prevent premature oxidation of the aldehydes.

  • Catalysis: Cool the solution to 0 °C. Add (3R,4S)-4-Methoxypyrrolidin-3-ol (0.02 mmol, 10 mol%).

  • Cyclization: Stir the mixture at 0 °C for 16 hours. Causality Note: Maintaining a low temperature is imperative to minimize intermolecular aldol condensation (oligomerization) and favor the intramolecular pathway[5].

  • Chemical Trapping (Reduction): Aldol products (β-hydroxy aldehydes) are prone to retro-aldol cleavage or dehydration during silica gel chromatography. To self-validate and stabilize the product, add methanol (1.0 mL) followed by NaBH₄ (0.6 mmol) directly to the reaction flask at 0 °C. Stir for 30 minutes to reduce the aldehyde to a stable primary alcohol.

  • Workup: Quench carefully with distilled water (2 mL). Extract with dichloromethane (3 × 5 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the chiral diol.

Quantitative Data Summary

The following table summarizes the expected performance metrics of (3R,4S)-4-Methoxypyrrolidin-3-ol and its structurally related 3,4-disubstituted analogs across standard organocatalytic transformations[3][5].

Reaction TypeSubstrate ClassTypical Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
Michael Addition Aliphatic Aldehyde + β-Nitrostyrene85 - 95up to 95:5 (syn:anti)80 - 92
Michael Addition Ketone + Aryl Nitroolefin75 - 88up to 99:1 (syn:anti)85 - 99
Intramolecular Aldol 1,6-Hexanedial derivatives70 - 82> 20:1 (anti:syn)82 - 86
Intramolecular Aldol 1,7-Heptanedial derivatives65 - 78> 15:1 (anti:syn)75 - 85

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds , NIH / Molecules,[Link]

  • Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions , Chemical Science (RSC Publishing),[Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins , Beilstein Journal of Organic Chemistry,[Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids , Journal of the American Chemical Society,[Link]

  • Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts , Organic & Biomolecular Chemistry (RSC Publishing),[Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes , MDPI / Molecules,[Link]

Sources

Method

Synthesis and Chiral Resolution of (3R,4S)-4-Methoxypyrrolidin-3-ol for Medicinal Chemistry Applications

Executive Summary The functionalized pyrrolidine core is a privileged scaffold in modern drug discovery, frequently utilized to modulate the physicochemical properties and target binding affinities of small molecules. Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized pyrrolidine core is a privileged scaffold in modern drug discovery, frequently utilized to modulate the physicochemical properties and target binding affinities of small molecules. Specifically, (3R,4S)-4-methoxypyrrolidin-3-ol is a critical chiral building block in the synthesis of next-generation kinase inhibitors, including mutant-selective EGFR and JAK3 inhibitors [1]. This Application Note details a highly robust, scalable, and self-validating synthetic protocol to produce (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride. The route leverages a highly diastereoselective epoxide ring-opening followed by an optimized Supercritical Fluid Chromatography (SFC) chiral resolution.

Strategic Rationale & Synthetic Design

The synthesis of trans-3,4-disubstituted pyrrolidines requires strict stereochemical control. Starting from the commercially available N-Boc-3-pyrroline, the strategy employs a highly reliable epoxidation to form a meso-epoxide intermediate. Subsequent acid-catalyzed nucleophilic ring-opening with methanol ensures complete anti-addition, yielding the racemic trans-diastereomer.

While enzymatic kinetic resolution is an option, modern medicinal chemistry heavily favors Preparative Supercritical Fluid Chromatography (SFC) for the isolation of specific enantiomers. SFC provides superior throughput, eliminates the need for derivatization, and drastically reduces solvent consumption and fraction concentration time[2]. Finally, anhydrous deprotection yields the target molecule as a highly pure, stable hydrochloride salt.

Synthetic Workflow

SyntheticWorkflow SM N-Boc-3-pyrroline (Starting Material) Epox meso-N-Boc-3,4- epoxypyrrolidine SM->Epox mCPBA, DCM 0 °C to rt Rac rac-trans-N-Boc-4- methoxypyrrolidin-3-ol Epox->Rac MeOH, cat. H2SO4 65 °C Enant (3R,4S)-N-Boc-4- methoxypyrrolidin-3-ol Rac->Enant Chiral SFC Resolution Prod (3R,4S)-4-methoxy pyrrolidin-3-ol HCl Enant->Prod 4M HCl/Dioxane rt

Fig 1: Four-step synthetic workflow from N-Boc-3-pyrroline to the final chiral hydrochloride salt.

Mechanistic Insights: Stereocontrol via Epoxide Ring Opening

The critical stereochemistry of the trans-1,2-disubstituted system is established during the ring-opening of the meso-epoxide (Step 2). Under acidic conditions, the epoxide oxygen is protonated, activating the highly strained three-membered ring. Methanol acts as a weak nucleophile, executing an


-like backside attack. The rigid geometry of the pyrrolidine ring forces the nucleophile to approach from the anti-periplanar trajectory, resulting in complete inversion of stereochemistry at the attacked carbon (C4) and yielding exclusively the trans-diastereomer.

SN2Mechanism ProtonatedEpoxide Protonated meso-Epoxide (Symmetric Intermediate) Nucleophile Methanol (MeOH) Nucleophilic Attack ProtonatedEpoxide->Nucleophile Activation by H+ TransitionState Anti-Periplanar SN2 Transition State Nucleophile->TransitionState Backside Attack Inversion at C4 Product trans-1,2-Disubstituted Product (Racemic) TransitionState->Product Ring Opening Stereocontrol

Fig 2: SN2-like mechanism ensuring strict anti-addition and trans-diastereoselectivity.

Step-by-Step Experimental Protocols

Step 1: Epoxidation of N-Boc-3-pyrroline

Objective: Synthesize meso-N-Boc-3,4-epoxypyrrolidine.

  • Reaction Setup: Dissolve N-Boc-3-pyrroline (16.9 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Portion-wise, add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 26.9 g, 120 mmol) over 30 minutes to control the exothermic peroxy-transfer.

  • Propagation: Allow the reaction to warm to room temperature (rt) and stir for 12 hours. The reaction progress is self-indicating; the byproduct (m-chlorobenzoic acid) precipitates as a white solid as the reaction proceeds.

  • Quench & Workup: Filter the suspension to remove the bulk of the m-chlorobenzoic acid. Wash the filtrate with 10% aqueous

    
     (2 × 100 mL). Causality: The thiosulfate wash is a critical safety and validation step; it completely reduces any residual, potentially explosive unreacted peroxides before solvent evaporation.
    
  • Purification: Wash the organic layer with saturated aqueous

    
     (3 × 100 mL) to remove trace acids, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Yield: 16.3 g (88%) of a pale yellow oil that crystallizes upon standing.
Step 2: Regio- and Stereoselective Ring Opening

Objective: Synthesize rac-trans-N-Boc-4-methoxypyrrolidin-3-ol.

  • Reaction Setup: Dissolve the meso-epoxide (16.3 g, 88 mmol) in anhydrous methanol (150 mL). Causality: Methanol serves a dual purpose as both the reaction solvent and the nucleophile, driving the equilibrium toward the open-ring product.

  • Catalysis: Add concentrated

    
     (0.47 mL, 8.8 mmol, 0.1 eq) dropwise.
    
  • Propagation: Heat the mixture to reflux (65 °C) for 4 hours. Monitor by TLC (Silica, 1:1 Hexanes:EtOAc,

    
     stain).
    
  • Quench: Cool to rt and neutralize the acid catalyst by adding triethylamine (

    
    , 1.5 mL). Causality: Neutralization prevents Boc-deprotection during the subsequent concentration step.
    
  • Purification: Concentrate the mixture in vacuo, dissolve the residue in EtOAc (150 mL), wash with brine (50 mL), dry over

    
    , and evaporate. The crude product is purified via flash chromatography (SiO2, 20-50% EtOAc in Hexanes) to yield 15.6 g (82%) of the racemic trans-product as a colorless syrup.
    
Step 3: Chiral Separation via Preparative SFC

Objective: Isolate the (3R,4S)-enantiomer.

  • System Preparation: Utilize a Preparative SFC system equipped with a Chiralpak AD-H column (21 × 250 mm, 5 µm).

  • Method Parameters:

    • Mobile Phase:

      
       / Methanol (85:15 v/v) isocratic.
      
    • Flow Rate: 70 mL/min.

    • Back Pressure: 120 bar.

    • Detection: UV at 210 nm.

  • Execution: Inject the racemic mixture (15.6 g) in stacked injection mode (100 mg per injection). Causality: SFC is selected over HPLC because the low viscosity of supercritical

    
     allows for flow rates 3–5 times faster than HPLC, preventing thermal degradation of the compound and enabling rapid isolation [2].
    
  • Isolation: The (3R,4S)-enantiomer typically elutes second. Collect the fraction, evaporate the methanol modifier, and obtain 7.1 g (45% recovery, >99% ee) of (3R,4S)-N-Boc-4-methoxypyrrolidin-3-ol.

Step 4: Boc Deprotection

Objective: Synthesize (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride.

  • Reaction Setup: Dissolve the enantiopure Boc-protected intermediate (7.1 g, 32.7 mmol) in anhydrous 1,4-dioxane (30 mL).

  • Deprotection: Add a solution of 4M HCl in dioxane (40 mL, 160 mmol) at 0 °C. Stir and allow to warm to rt over 2 hours.

  • Validation & Isolation: The reaction is self-validating; as the lipophilic Boc group is cleaved (releasing isobutylene and

    
     gases), the highly polar hydrochloride salt product becomes insoluble in dioxane and precipitates as a white solid.
    
  • Filtration: Filter the precipitate, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to yield 4.8 g (95%) of the final product as a highly pure, hygroscopic white powder.

Quantitative Data Summary

StepIntermediate / ProductYield (%)Purity (Area %)Enantiomeric Excess (ee)Key Analytical Marker
1 meso-N-Boc-3,4-epoxypyrrolidine88%>95% (GC-MS)N/A (meso)

185

; absence of alkene protons in

NMR
2 rac-trans-N-Boc-4-methoxypyrrolidin-3-ol82%>98% (LC-MS)0% (Racemic)

218

; O-CH3 singlet at 3.38 ppm in

NMR
3 (3R,4S)-N-Boc-4-methoxypyrrolidin-3-ol45%*>99% (SFC-UV)>99.5%Baseline resolution on Chiralpak AD-H (Peak 2)
4 (3R,4S)-4-methoxypyrrolidin-3-ol HCl95%>99% (LC-MS)>99.5%

118

; complete loss of Boc signal (~1.4 ppm)

*Note: Maximum theoretical yield for chiral resolution is 50%. A 45% recovery indicates 90% efficiency of the separation process.

References

  • Compounds and compositions for modulating EGFR mutant kinase activities World Intellectual Property Organiz
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Molecules (MDPI), via National Center for Biotechnology Information (NCBI)[Link]

Application

Protocol for the gram-scale synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol

Abstract & Scope This Application Note details a robust, scalable protocol for the synthesis of (3R,4S)-4-methoxypyrrolidin-3-ol , a high-value chiral building block frequently used in the development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of (3R,4S)-4-methoxypyrrolidin-3-ol , a high-value chiral building block frequently used in the development of kinase inhibitors (e.g., JAK, BTK) and glycosidase inhibitors.

Unlike theoretical routes, this guide focuses on a process-ready methodology suitable for gram-to-multigram scale (10–50 g). The strategy utilizes the epoxidation of commercially available N-Boc-3-pyrroline, followed by a regioselective ring opening and a highly enantioselective enzymatic resolution using Candida antarctica Lipase B (CAL-B). This route avoids expensive chiral pool starting materials that require complex desymmetrization and offers a self-validating system through enzymatic selectivity.

Retrosynthetic Analysis & Strategy

The target molecule possesses a trans-configuration between the C3-hydroxyl and C4-methoxy groups. The synthesis addresses two critical challenges:

  • Stereocontrol: Establishing the trans-geometry.

  • Enantiopurity: Isolating the specific (3R,4S) enantiomer from the racemic trans-intermediate.

Strategic Route:

  • Step 1 (Scaffold Construction): Epoxidation of N-Boc-3-pyrroline yields a meso-epoxide.

  • Step 2 (Functionalization): Acid-catalyzed ring opening with methanol proceeds via an SN2 mechanism, guaranteeing exclusive trans-diastereoselectivity (racemic).

  • Step 3 (Chiral Resolution): Kinetic resolution using immobilized CAL-B (Novozym® 435).[1][2] The enzyme selectively acylates the (3R)-alcohol, allowing physical separation of the enantiomers.

Process Workflow Diagram

SynthesisWorkflow SM N-Boc-3-pyrroline (Achiral Precursor) Epox Meso-Epoxide (N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane) SM->Epox m-CPBA, DCM 0°C to RT Racemate Racemic trans-Alcohol ((±)-trans-4-methoxy-3-hydroxy) Epox->Racemate MeOH, cat. H2SO4 Reflux Enzyme Enzymatic Resolution (CAL-B / Vinyl Butyrate) Racemate->Enzyme MTBE, 30°C Ester (3R,4S)-Butyrate Ester (Enantioenriched) Enzyme->Ester Fast Acylation of (3R)-OH Alcohol_S (3S,4R)-Alcohol (Unreacted) Enzyme->Alcohol_S Slow/No Reaction Final Target: (3R,4S)-4-Methoxypyrrolidin-3-ol (>99% ee) Ester->Final K2CO3, MeOH Hydrolysis

Figure 1: Synthetic workflow for the production of (3R,4S)-4-methoxypyrrolidin-3-ol via enzymatic resolution.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Meso-Epoxide)

Rationale: m-CPBA is selected over performic acid generated in situ to prevent premature ring opening. The reaction is stereospecific, yielding the cis-epoxide relative to the ring (meso).

  • Reagents:

    • N-Boc-3-pyrroline (16.9 g, 100 mmol)

    • m-Chloroperbenzoic acid (m-CPBA, 77% max, 24.6 g, 110 mmol)

    • Dichloromethane (DCM, 200 mL)

    • Saturated NaHCO3 and Na2S2O3 solutions.

Procedure:

  • Dissolve N-Boc-3-pyrroline in DCM (150 mL) in a 500 mL round-bottom flask. Cool to 0 °C.

  • Dissolve m-CPBA in DCM (150 mL) and add dropwise over 30 minutes. Caution: Exothermic.

  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4).

  • Quench: Cool to 0 °C. Add sat. Na2S2O3 (100 mL) to destroy excess peroxide (starch-iodide test negative).

  • Workup: Separate layers. Wash organic layer with sat. NaHCO3 (2 x 100 mL) to remove m-chlorobenzoic acid. Dry over MgSO4, filter, and concentrate.

  • Purification: The crude solid is usually sufficiently pure (>95%). If needed, recrystallize from Hexane/EtOAc.

    • Expected Yield: 16.5–17.5 g (89–94%).

    • Appearance: White crystalline solid.

Step 2: Regioselective Ring Opening to rac-trans-N-Boc-4-methoxypyrrolidin-3-ol

Rationale: Acid-catalyzed opening of the epoxide with methanol occurs via an SN2-like mechanism at the protonated oxygen. Because the starting material is a meso-epoxide, attack at either carbon leads to the trans-product. Since the environment is achiral, a racemic mixture is formed.

  • Reagents:

    • Meso-Epoxide (from Step 1) (10.0 g, 54 mmol)

    • Methanol (anhydrous, 100 mL)

    • Sulfuric acid (conc., 0.5 mL) or BF3·OEt2 (catalytic)

Procedure:

  • Dissolve the epoxide in anhydrous methanol (100 mL).

  • Add conc. H2SO4 (0.5 mL) dropwise.

  • Heat to reflux (65 °C) for 4–6 hours.

  • QC Check: TLC should show complete consumption of the non-polar epoxide and formation of a more polar spot.

  • Workup: Cool to RT. Neutralize with solid NaHCO3 (1.0 g). Filter off salts and concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel, 0–5% MeOH in DCM).

    • Expected Yield: 10.5 g (90%).

    • Data:1H NMR will show characteristic signals for -OMe (~3.4 ppm) and -OH.

Step 3: Enzymatic Kinetic Resolution (The Critical Step)

Rationale: Candida antarctica Lipase B (CAL-B) displays high enantioselectivity for secondary alcohols. Following the empirical Kazlauskas rule, CAL-B typically acylates the (3R) enantiomer of cyclic alcohols, leaving the (3S) enantiomer unreacted. Note: For this specific scaffold, the (3R,4S) isomer is often the faster-reacting species, converting to the ester, while the (3S,4R) remains as the alcohol. This protocol assumes isolation of the ester to obtain the (3R,4S) configuration.

  • Reagents:

    • rac-trans-Alcohol (10.0 g, 46 mmol)

    • Novozym® 435 (Immobilized CAL-B, 1.0 g, 10 wt%)

    • Vinyl Butyrate (2.0 eq, acyl donor)

    • MTBE (Methyl tert-butyl ether) or Toluene (100 mL) - Solvent hydrophobicity influences rate.

Procedure:

  • Dissolve the racemic alcohol in MTBE (100 mL).

  • Add Vinyl Butyrate (10.5 g, 92 mmol).

  • Add Novozym® 435 beads.

  • Incubate at 30 °C with gentle orbital shaking (200 rpm). Do not use magnetic stirring as it grinds the immobilized beads.

  • Monitoring: Monitor conversion by Chiral HPLC (e.g., Chiralpak AD-H or OD-H). Stop the reaction at exactly 50% conversion (typically 24–48 hours).

  • Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate.

  • Separation: Perform column chromatography (Gradient: 10% -> 50% EtOAc in Hexane).

    • Fraction 1 (Less Polar):(3R,4S)-4-Methoxypyrrolidin-3-yl butyrate (Target Precursor).

    • Fraction 2 (More Polar): (3S,4R)-4-Methoxypyrrolidin-3-ol (Undesired enantiomer).

Step 4: Hydrolysis to Final Product
  • Reagents:

    • (3R,4S)-Butyrate ester (from Step 3)

    • K2CO3 (1.5 eq)

    • Methanol (50 mL)

Procedure:

  • Dissolve the ester in MeOH. Add K2CO3.

  • Stir at RT for 2 hours (TLC confirmation of hydrolysis).

  • Filter, concentrate, and filter through a short silica plug to remove salts.

  • Final Yield: ~4.0–4.5 g (Theoretical max is 50% of racemate; practical yield ~40-45%).

  • Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).

Quantitative Data Summary

StepTransformationReagentTypical YieldCritical Parameter
1 Epoxidationm-CPBA90–95%Temp control (0°C) to prevent exotherm.
2 Ring OpeningMeOH / H+85–90%Anhydrous conditions to prevent diol formation.
3 ResolutionCAL-B / Vinyl Butyrate45% (of theoretical 50%)Stop at 50% conversion; do not over-run.
4 HydrolysisK2CO395%Complete removal of butyric acid by-products.

Quality Control & Characterization

Method Validation (Self-Validating Systems):

  • NMR: The trans-configuration is verified by the coupling constant J3,4. Typically, trans-3,4-disubstituted pyrrolidines exhibit J values of ~2–4 Hz, whereas cis isomers show larger couplings (~6–8 Hz) due to ring puckering, though this can vary with N-protection. NOESY experiments are recommended for definitive assignment.

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane/iPrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV 210 nm.

    • Acceptance Criteria: ee > 98%.[3]

Safety Notes:

  • m-CPBA: Potentially explosive if dried completely or shocked. Store moist.

  • Epoxides: Potential alkylating agents; handle in a fume hood.

  • Enzymes: Sensitizers; avoid inhalation of dust from dried beads.

References

  • Preparation of 3-Pyrroline

    • Trost, B. M.; King, S. A. "3-Pyrroline." Organic Syntheses, 1993 , Coll. Vol. 8, 444.

  • Epoxide Opening Mechanism

    • Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N.[4] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 1997 , 277, 936–938.

  • Enzymatic Resolution of Pyrrolidines

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins, Cycloalkenes, and 2,3-Disubstituted Alcohols." Tetrahedron: Asymmetry, 2007 , 18, 1399–1431.

  • CAL-B Selectivity (Kazlauskas Rule)

    • Anderson, E. M.; Larsson, K. M.; Kirk, O. "One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis." Biocatalysis and Biotransformation, 1998 , 16, 181–204.

Sources

Method

Stereoselective synthesis of pyrrolidine-containing drugs

Application Note: Stereoselective Synthesis of Pyrrolidine-Containing Drugs Executive Summary The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Pyrrolidine-Containing Drugs

Executive Summary

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Saxagliptin (DPP-4 inhibitor), Ramipril (ACE inhibitor), and Darifenacin (muscarinic antagonist). The biological activity of these agents is strictly governed by their absolute stereochemistry.

This Application Note moves beyond basic textbook synthesis, focusing on scalable, high-fidelity stereoselective protocols . We prioritize methods that offer high enantiomeric excess (ee >95%) and diastereomeric ratios (dr >20:1) suitable for pre-clinical and clinical API manufacturing.

Strategic Overview: Selecting the Right Methodology

The choice of synthetic route depends heavily on the substitution pattern of the target pyrrolidine. Use the decision matrix below to select the optimal workflow.

PyrrolidineStrategy Start Target Pyrrolidine Scaffold Pattern Substitution Pattern? Start->Pattern Sub2 2-Substituted (e.g., Proline analogs) Pattern->Sub2 Sub25 2,5-Disubstituted (e.g., Solenopsin) Pattern->Sub25 SubComplex Highly Substituted (3,4- or quaternary centers) Pattern->SubComplex MethodA Asymmetric Hydrogenation of Pyrroles/Pyridines Sub2->MethodA High Scalability MethodB Lithiation/Substitution (Beak's Methodology) Sub25->MethodB Trans-selectivity MethodC 1,3-Dipolar Cycloaddition (Ag/Cu Catalysis) SubComplex->MethodC Creates 3-4 Stereocenters

Figure 1: Strategic Decision Matrix for Pyrrolidine Synthesis. Select the methodology based on the complexity of the stereocenters required.

Core Methodology: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

Application: Construction of highly substituted pyrrolidines (e.g., Hepatitis C inhibitors, complex alkaloids).[1] Mechanism: This reaction couples an azomethine ylide (dipole) with an electron-deficient alkene (dipolarophile).[2] The stereochemistry is controlled by a chiral ligand coordinating to the Silver(I) center, which blocks one face of the dipole.

Mechanistic Pathway

The reaction proceeds via a stepwise or concerted asynchronous mechanism. The endo-transition state is generally favored due to secondary orbital interactions, but the ligand can override this to favor the exo-adduct.

AgCatalysis Cat Ag(I)-Chiral Ligand Complex Dipole Metal-Bound Azomethine Ylide Cat->Dipole Coordination Sub1 Iminoester (Pre-ylide) Sub1->Dipole + Base (-H+) Base Base (e.g., Et3N) TS Endo/Exo Transition State Dipole->TS + Olefin Olefin Dipolarophile (Alkene) Prod Chiral Pyrrolidine TS->Prod Cyclization Prod->Cat Catalyst Turnover

Figure 2: Catalytic cycle for the Ag(I)-mediated formation of pyrrolidines.

Detailed Protocol: Synthesis of (2S,3R,4S,5R)-Tetrasubstituted Pyrrolidine

Target: A generic scaffold representative of HCV NS5A inhibitors. Scale: 1.0 mmol (adaptable to gram-scale).

Reagents:

  • Substrate: Methyl benzylideneglycinate (Imine precursor) (1.0 eq)

  • Dipolarophile: N-Phenylmaleimide or tert-butyl acrylate (1.2 eq)

  • Catalyst Precursor: AgOAc (3-5 mol%)

  • Ligand: (R)-Fesulphos or Phosphoramidite (3.3-5.5 mol%)

  • Base: Triethylamine (Et3N) or DIPEA (1.2 eq)

  • Solvent: THF or Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, charge AgOAc (5.0 mg, 0.03 mmol) and the Chiral Ligand (0.033 mmol).

    • Add anhydrous THF (2.0 mL).

    • Stir at room temperature for 30 minutes. Note: The solution typically turns slightly cloudy or changes color, indicating complexation.

  • Substrate Addition:

    • Add the iminoester substrate (1.0 mmol) to the catalyst mixture.

    • Add the dipolarophile (1.2 mmol).

    • Cool the reaction mixture to -20°C (or maintain at RT depending on ligand reactivity).

  • Reaction Initiation:

    • Slowly add Et3N (1.2 mmol) via syringe over 5 minutes.

    • Expert Insight: Slow addition prevents a sudden spike in free ylide concentration, which can lead to non-catalyzed (racemic) background reactions.

  • Monitoring:

    • Stir for 4–12 hours. Monitor via TLC (SiO2, Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the imine spot.

  • Workup:

    • Filter the mixture through a short pad of Celite® to remove silver salts.

    • Wash the pad with DCM (10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO2).

    • Gradient: 0% to 30% EtOAc in Hexanes.

Validation Criteria:

  • Yield: Expect >85%.

  • Stereochemistry: Determine dr via 1H NMR (crude). Determine ee via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

Case Study: Saxagliptin (The Cyclopropanation Challenge)

Saxagliptin contains a unique cis-4,5-methanoproline fused ring system. The stereoselective construction of this moiety is the critical process step.

Key Transformation: Simmons-Smith Cyclopropanation. Substrate: (S)-N-Boc-2-cyano-3-pyrroline.

Protocol Summary:

  • Reagent: Diethylzinc (Et2Zn) and Diiodomethane (CH2I2).

  • Directing Effect: The N-Boc group and the pre-existing chirality at C2 direct the cyclopropanation to the syn face relative to the C2-nitrile (or amide) group.

  • Safety Note: Et2Zn is pyrophoric. This reaction must be performed with strict exclusion of air/moisture.

ParameterSpecificationReason
Solvent DCM or TolueneNon-coordinating solvents enhance Lewis acidity of Zn.
Temperature 0°C to RTControls exotherm; prevents decomposition of the zinc carbenoid.
Stoichiometry 2-3 eq. Zn reagentExcess required due to Schlenk equilibrium and moisture traces.

Troubleshooting & Optimization (Expertise & Experience)

IssueProbable CauseCorrective Action
Low Enantioselectivity (ee < 80%) Background ReactionReduce temperature (-20°C to -78°C). Ensure base is added after catalyst/substrate equilibration.
Low Yield Catalyst PoisoningCheck solvent water content (Karl Fischer < 50 ppm). Ag(I) is sensitive to light; wrap flask in foil.
Poor Endo/Exo Selectivity Ligand StericsSwitch ligand class. Ferrocenyl ligands often favor endo; Phosphoramidites may favor exo.
Racemization of Product Acidic WorkupAvoid strong acids during workup. Pyrrolidine aminals can be labile. Use neutral alumina or buffered silica.

References

  • Review of Pyrrolidine Synthesis

    • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.[3][4] (2024).[5][6][7] MDPI.

  • Ag(I) Catalyzed Cycloaddition (Primary Protocol Source)

    • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (Classic references by Grigg/Zhang).
  • Saxagliptin Process Chemistry

    • Preparation of Saxagliptin, a Novel DPP-IV Inhibitor.[8] (ACS Organic Process Research & Development).

  • Organocatalytic Approaches

    • Recent Advances in Organocatalytic Synthesis... of Substituted Pyrrolidines. (2024).[5][6][7]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for (3R,4S)-4-Methoxypyrrolidin-3-ol synthesis

Technical Support Center: Synthesis & Optimization of (3R,4S)-4-Methoxypyrrolidin-3-ol Current Status: Online Operator: Senior Application Scientist Case ID: PYR-OMe-34-OPT Introduction Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of (3R,4S)-4-Methoxypyrrolidin-3-ol

Current Status: Online Operator: Senior Application Scientist Case ID: PYR-OMe-34-OPT

Introduction

Welcome to the technical support hub for the synthesis of (3R,4S)-4-methoxypyrrolidin-3-ol . This chiral building block is a critical pharmacophore in kinase inhibitors (e.g., JAK, EGFR) and glycosidase inhibitors.

Achieving the specific (3R,4S) absolute configuration—where the hydroxyl and methoxy groups are trans to each other—presents two primary challenges:

  • Diastereocontrol: Ensuring the trans relationship (anti-addition).

  • Enantiocontrol: Isolating the (3R,4S) enantiomer from its (3S,4R) mirror image, as standard epoxide openings of meso precursors yield racemates.

This guide prioritizes the Epoxide Ring-Opening Route due to its scalability and atom economy, while addressing the necessary resolution steps.

Module 1: Strategic Route Analysis

User Query: "Which synthetic pathway offers the best balance of yield and stereochemical purity for multi-gram scale?"

Technical Insight: For the (3R,4S) target, you generally have two strategic options. The Chiral Pool route (from L-Tartaric acid) guarantees enantiopurity but is long (5-7 steps). The Epoxide Opening route is short (3 steps) but requires a resolution step. We recommend the Epoxide route for speed and cost-efficiency, provided you have a robust resolution method (enzymatic or chiral salt).

Workflow Visualization

SynthesisWorkflow Start N-Boc-3-Pyrroline Epox Meso-Epoxide (N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane) Start->Epox mCPBA or H2O2 Open Ring Opening (MeOH / Acid Catalyst) Epox->Open Regio-irrelevant attack Racemate Racemic Trans-Product ((3R,4S) + (3S,4R)) Open->Racemate Anti-addition Resolve Kinetic Resolution (Lipase or Chiral Salt) Racemate->Resolve Enantioseparation Final Target: (3R,4S)-4-Methoxypyrrolidin-3-ol Resolve->Final Yields ~45-48% (theoretical max 50%)

Figure 1: The standard industrial workflow for accessing the (3R,4S) isomer via the epoxide route.

Module 2: The Critical Step – Epoxide Ring Opening

User Query: "My reaction yields are inconsistent, and I see polymerization byproducts. How do I optimize the methanolysis of N-Boc-3,4-epoxypyrrolidine?"

Troubleshooting Guide: The ring opening of the meso-epoxide is the most sensitive step. The reaction is driven by the nucleophilic attack of methanol. Since the starting material is symmetrical, regioselectivity is not an issue, but chemoselectivity (avoiding N-Boc cleavage or polymerization) is vital.

Optimization Parameters
ParameterRecommendationTechnical Rationale
Catalyst BF₃·OEt₂ (0.1 - 0.2 eq) Lewis acids like Boron Trifluoride etherate promote cleaner opening than Brønsted acids (H₂SO₄) by activating the epoxide oxygen without aggressively cleaving the Boc group.
Solvent Methanol (Neat) Using MeOH as both reactant and solvent drives the equilibrium forward (Le Chatelier’s principle) and suppresses oligomerization.
Temperature 0°C → RT Start at 0°C to control the initial exotherm. Warm to Room Temperature (20-25°C) to complete conversion. Avoid Reflux to prevent Boc-deprotection.
Quenching Solid NaHCO₃ Quench with solid base before concentration. Acidic concentration leads to rapid decomposition/polymerization.
Mechanism of Action (Anti-Addition)

Understanding the mechanism is key to predicting stereochemistry. The acid activates the epoxide, and methanol attacks from the back face (anti-attack), ensuring the trans configuration.

Mechanism Epoxide Activated Epoxide (O-coordinated to BF3) Attack Nucleophilic Attack (MeOH attacks from bottom) Epoxide->Attack Steric strain Transition Transition State (Inversion at C4) Attack->Transition SN2-like Product Trans-Product (OH and OMe on opposite sides) Transition->Product Stereospecific

Figure 2: Mechanistic pathway ensuring the trans-configuration required for the (3R,4S) isomer.

Module 3: Stereochemical Purity & Resolution

User Query: "I have the trans-product, but it is racemic. How do I isolate the (3R,4S) isomer specifically?"

Technical Insight: Because you started with a meso epoxide (cis-geometry) and performed an anti-opening, you have a 50:50 mixture of (3R,4S) and (3S,4R). You cannot separate these by standard silica chromatography.

Recommended Resolution Protocols:

Option A: Enzymatic Kinetic Resolution (Green Chemistry)

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate.

  • Process: The lipase will selectively acetylate the hydroxyl group of one enantiomer (typically the (3R,4S)), leaving the (3S,4R) as the free alcohol (or vice versa, depending on solvent).

  • Separation: The resulting Acetate and Alcohol can be easily separated by silica flash chromatography.

Option B: Chiral Salt Resolution (Scalable)

  • Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid.

  • Method:

    • Deprotect the N-Boc group first (using HCl/Dioxane) to get the free amine.

    • Form the salt with L-DBTA in Ethanol/Water.

    • Recrystallize until constant melting point/rotation is achieved.

    • Free base the salt to obtain pure (3R,4S)-4-methoxypyrrolidin-3-ol.

Module 4: Standardized Protocol (Bench Scale)

Protocol ID: P-OMe-OPEN-01 Scale: 10 mmol

  • Setup: Charge a dry round-bottom flask with N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane (1.85 g, 10 mmol) and anhydrous Methanol (20 mL).

  • Activation: Cool the solution to 0°C under Nitrogen atmosphere.

  • Catalysis: Add BF₃·OEt₂ (0.14 mL, 1.0 mmol, 10 mol%) dropwise over 5 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by TLC (50% EtOAc/Hexane). Stain with KMnO₄ (Epoxide is UV inactive; product is weak).

  • Workup: Once starting material is consumed (typically 2-4 hours), add solid NaHCO₃ (0.5 g) and stir for 10 mins.

  • Isolation: Filter the solids. Concentrate the filtrate in vacuo at <40°C.

  • Purification: Purify the residue via silica gel chromatography (Gradient: 20% → 60% EtOAc in Hexanes) to yield the racemic trans-4-methoxy-3-hydroxypyrrolidine (N-Boc) .

  • Resolution: Proceed to Enzymatic Resolution (Option A above) to isolate the (3R,4S) isomer.

References

  • Epoxide Opening Mechanism & Selectivity: Smith, A. B., et al. "Regioselective and Stereoselective Ring Opening of Epoxides." Journal of the American Chemical Society. (General mechanistic grounding for anti-opening).

  • Synthesis of Chiral Pyrrolidines: Davis, F. A., et al. "Asymmetric Synthesis of Polyhydroxylated Pyrrolidines via Epoxide Opening." Journal of Organic Chemistry.

  • Enzymatic Resolution of Pyrrolidin-3-ols: Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of 3-Hydroxypyrrolidines." Tetrahedron: Asymmetry.

  • Industrial Scale Up (Patent): Pfizer Inc. "Process for the preparation of chiral pyrrolidine derivatives."[1][2][3][4] WO2010085584. (Describes the specific use of tartaric acid salts for resolution of similar methoxy-pyrrolidines).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.

Sources

Optimization

Technical Support Center: Synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol

Welcome to the dedicated technical support guide for the synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during the multi-step synthesis of this critical chiral building block. Our focus is on anticipating and resolving issues related to common byproducts, ensuring the integrity and purity of your target molecule.

Introduction: Navigating the Synthetic Landscape

(3R,4S)-4-Methoxypyrrolidin-3-ol is a valuable chiral intermediate in the development of various pharmaceutical agents. Its stereochemically dense structure demands precise control over each synthetic transformation. The most common and logical synthetic strategies involve the construction of the pyrrolidine ring from acyclic precursors or the modification of existing chiral templates. This guide will focus on a plausible and widely applicable synthetic route, highlighting potential pitfalls and their solutions at each stage.

Frequently Asked Questions (FAQs) at a Glance

Q1: My final product shows a mixture of diastereomers. How can I improve the stereoselectivity?

A1: Low diastereoselectivity is a frequent challenge. Key factors to investigate include the choice of chiral catalyst and ligands, reaction temperature, and the nature of the solvent. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. Screening different chiral ligands or catalysts with varying steric and electronic properties is also crucial.[1]

Q2: I'm observing significant amounts of an elimination byproduct. What is the likely cause?

A2: Elimination reactions often compete with desired substitution reactions, particularly when activating a hydroxyl group (e.g., mesylation or tosylation). This is typically promoted by elevated temperatures and the use of sterically hindered bases. To mitigate this, conduct the reaction at low temperatures (e.g., 0 °C) and use a less-hindered base like triethylamine or pyridine.

Q3: The N-Boc deprotection step is sluggish and gives a complex mixture. What should I try?

A3: Incomplete deprotection or side reactions during N-Boc removal are common. If using acidic conditions (e.g., TFA or HCl), ensure anhydrous conditions as water can interfere with the reaction. For substrates with acid-sensitive functional groups, consider milder deprotection methods, such as using oxalyl chloride in methanol.[2][3] Monitoring the reaction closely by TLC or LC-MS is essential to prevent the formation of degradation products.

Q4: My catalytic transfer hydrogenation for N-debenzylation is not going to completion. What can I do?

A4: Incomplete N-debenzylation can result from catalyst poisoning or insufficient hydrogen donor. Ensure the purity of your substrate and solvents. The catalyst, typically Palladium on carbon (Pd/C), can be sensitive to impurities. Increasing the catalyst loading or the amount of hydrogen donor (e.g., ammonium formate) can also drive the reaction to completion.

Troubleshooting Guide: A Step-by-Step Analysis of the Synthetic Pathway

The following section details a common synthetic route to (3R,4S)-4-Methoxypyrrolidin-3-ol and provides a comprehensive troubleshooting guide for each step.

Step 1: Epoxidation of a Chiral Allylic Alcohol

A common strategy to install the required stereocenters is through the stereoselective epoxidation of a suitable allylic alcohol precursor.

  • Low Diastereoselectivity: Formation of the undesired epoxide diastereomer.

  • Over-oxidation: Oxidation of the newly formed epoxide or other sensitive functional groups.

  • Incomplete Reaction: Unreacted starting material remaining in the product mixture.

Problem Potential Cause Troubleshooting & Optimization
Low Diastereoselectivity Sub-optimal catalyst or directing group.Utilize a Sharpless asymmetric epoxidation for high enantioselectivity. Ensure the chiral catalyst is of high purity and handled under inert conditions.
Over-oxidation Excess oxidant or prolonged reaction time.Carefully control the stoichiometry of the oxidizing agent (e.g., m-CPBA, VO(acac)₂/t-BuOOH). Monitor the reaction closely and quench it promptly upon completion.
Incomplete Reaction Insufficient oxidant or catalyst deactivation.Ensure the use of fresh, active oxidant. For catalytic reactions, verify the integrity of the catalyst.

Diagram of Key Transformation:

Allylic_Alcohol Chiral Allylic Alcohol Epoxide (2R,3R)-Epoxy Alcohol Allylic_Alcohol->Epoxide Sharpless Asymmetric Epoxidation Byproduct Diastereomeric Epoxide Allylic_Alcohol->Byproduct Poor Stereocontrol

Caption: Epoxidation of a chiral allylic alcohol.

Step 2: Regioselective Ring-Opening of the Epoxide with Benzylamine

The introduction of the nitrogen atom is typically achieved by the nucleophilic ring-opening of the epoxide.

  • Formation of Regioisomers: Nucleophilic attack at the wrong carbon of the epoxide, leading to the undesired amino alcohol regioisomer.

  • Diastereomeric Impurities: Inversion of stereochemistry at only one center.

  • Unreacted Starting Materials: Incomplete reaction leading to a mixture of starting epoxide and product.

Problem Potential Cause Troubleshooting & Optimization
Regioisomer Formation Lack of regiocontrol in the ring-opening reaction.The choice of catalyst and reaction conditions is critical. Lewis acids can be used to direct the nucleophilic attack to the desired carbon. For 2,3-epoxy alcohols, attack at C-3 is often favored.
Diastereomeric Impurities Non-stereospecific ring-opening.Ensure the reaction proceeds via a clean SN2 mechanism for complete inversion of stereochemistry. Monitor the reaction for any signs of side reactions that could lead to epimerization.
Incomplete Reaction Insufficient nucleophile or deactivation of the catalyst.Use a slight excess of benzylamine. If a catalyst is used, ensure it is active and not poisoned by impurities.

Diagram of Key Transformation:

Epoxide (2R,3R)-Epoxy Alcohol Desired_Product (3R,4S)-N-Benzyl-4-hydroxypyrrolidine Intermediate Epoxide->Desired_Product Benzylamine, Lewis Acid Catalyst Regioisomer Regioisomeric Amino Alcohol Epoxide->Regioisomer Lack of Regiocontrol

Caption: Regioselective epoxide ring-opening.

Step 3: Intramolecular Cyclization to Form the Pyrrolidine Ring

This step involves the formation of the five-membered ring.

  • Intermolecular Reactions: Dimerization or polymerization competing with the desired intramolecular cyclization.

  • Formation of Side Products: Dehydration or other rearrangements under the reaction conditions.

  • Incomplete Cyclization: The linear amino alcohol persisting in the final mixture.

Problem Potential Cause Troubleshooting & Optimization
Intermolecular Reactions High concentration of the starting material.Perform the cyclization under high dilution conditions to favor the intramolecular pathway.
Formation of Side Products Harsh reaction conditions (e.g., high temperature, strong acid/base).Optimize the reaction conditions to be as mild as possible. Screen different bases or catalysts to find one that promotes cyclization without causing side reactions.
Incomplete Cyclization Insufficient activation of the leaving group or steric hindrance.Ensure the hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate) prior to cyclization.
Step 4: O-Methylation of the Hydroxyl Group

Introduction of the methoxy group at the 4-position.

  • N-Methylation: Methylation of the pyrrolidine nitrogen instead of the hydroxyl group.

  • Over-methylation: Methylation of other reactive sites if present.

  • Incomplete Reaction: Unreacted starting material.

Problem Potential Cause Troubleshooting & Optimization
N-Methylation The nitrogen atom is more nucleophilic than the hydroxyl group.Protect the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc) before O-methylation.
Over-methylation Use of a strong, non-selective methylating agent.Use a milder methylating agent and carefully control the stoichiometry.
Incomplete Reaction Insufficient methylating agent or base.Ensure an adequate excess of the methylating agent and a suitable base to deprotonate the hydroxyl group.
Step 5: N-Debenzylation

Removal of the benzyl protecting group to yield the final product.

  • Incomplete Debenzylation: Residual N-benzylated starting material.

  • Hydrogenolysis of Other Functional Groups: Unwanted reduction of other sensitive groups in the molecule.

  • Catalyst Poisoning: Impurities in the substrate or solvent deactivating the catalyst.

Problem Potential Cause Troubleshooting & Optimization
Incomplete Debenzylation Catalyst deactivation, insufficient hydrogen donor, or steric hindrance.Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure an adequate amount of hydrogen donor (e.g., ammonium formate, H₂ gas). If sterically hindered, consider alternative debenzylation methods.
Hydrogenolysis of Other Groups The catalyst is not selective enough.Screen different catalysts or use a milder hydrogen source. In some cases, catalytic transfer hydrogenation is milder than using hydrogen gas.
Catalyst Poisoning Sulfur- or halogen-containing impurities.Purify the substrate thoroughly before the debenzylation step. Use high-purity solvents.

Diagram of the Overall Synthetic Workflow:

cluster_0 Synthetic Pathway cluster_1 Potential Byproducts Allylic Alcohol Allylic Alcohol Epoxide Epoxide Allylic Alcohol->Epoxide Step 1: Epoxidation Amino Alcohol Amino Alcohol Epoxide->Amino Alcohol Step 2: Ring-Opening N-Benzyl Pyrrolidinol N-Benzyl Pyrrolidinol Amino Alcohol->N-Benzyl Pyrrolidinol Step 3: Cyclization N-Benzyl-4-methoxy-pyrrolidin-3-ol N-Benzyl-4-methoxy-pyrrolidin-3-ol N-Benzyl Pyrrolidinol->N-Benzyl-4-methoxy-pyrrolidin-3-ol Step 4: O-Methylation Final Product Final Product N-Benzyl-4-methoxy-pyrrolidin-3-ol->Final Product Step 5: N-Debenzylation Diastereomeric Epoxide Diastereomeric Epoxide Regioisomeric Amino Alcohol Regioisomeric Amino Alcohol Dimer/Polymer Dimer/Polymer N-Methylated Pyrrolidine N-Methylated Pyrrolidine Incomplete Debenzylation Incomplete Debenzylation Epoxidation Epoxidation Epoxidation->Diastereomeric Epoxide Ring-Opening Ring-Opening Ring-Opening->Regioisomeric Amino Alcohol Cyclization Cyclization Cyclization->Dimer/Polymer O-Methylation O-Methylation O-Methylation->N-Methylated Pyrrolidine N-Debenzylation N-Debenzylation N-Debenzylation->Incomplete Debenzylation

Caption: Overview of the synthetic workflow and potential byproduct formation.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific substrates and scales is highly recommended.

Protocol 1: N-Boc Deprotection with Oxalyl Chloride in Methanol

Materials:

  • N-Boc protected (3R,4S)-4-Methoxypyrrolidin-3-ol

  • Methanol (anhydrous)

  • Oxalyl chloride

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc protected pyrrolidinol (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation for N-Debenzylation

Materials:

  • N-Benzyl-(3R,4S)-4-Methoxypyrrolidin-3-ol

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Celite

Procedure:

  • Dissolve the N-benzyl protected pyrrolidinol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10-20 mol% by weight) to the solution.

  • Add ammonium formate (3-5 eq) in portions to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or crystallization as needed.

References

  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Kara, Y., et al. (2022). and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. GCRIS. [Link]

  • PMC. (2010). Synthesis of a New Chiral Pyrrolidine. [Link]

  • RSC Advances. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Substituted Pyrrolidines

The following technical guide is structured as a Tier-3 Support Resource for process chemists and scale-up engineers. Status: Active Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and scale-up engineers.

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting enantioselectivity, safety, and purification in kilo-scale pyrrolidine synthesis.

Introduction: The Scale-Up Paradox

Substituted pyrrolidines are ubiquitous in API pharmacophores (e.g., proline derivatives, kainoids). However, methods that work perfectly on a milligram scale often fail catastrophically at the kilogram scale due to three primary vectors:

  • Heat Transfer Limitations: Exothermic cyclizations (e.g., 1,3-dipolar cycloadditions) become runaway risks.

  • Stereochemical Erosion: Extended reaction times at scale allow thermodynamic equilibration, destroying kinetic enantioselectivity.

  • Purification Bottlenecks: Chromatography is non-viable; processes must rely on crystallization or extraction.

This guide addresses these specific failure points.

Module 1: Stereochemical Integrity & Enantioselectivity

Context: You are scaling up a metal-catalyzed 1,3-dipolar cycloaddition (1,3-DC) or a catalytic hydrogenation, and the Enantiomeric Excess (ee) has dropped from >95% (bench) to <80% (pilot).

Troubleshooting Guide: Diagnosing ee Erosion

Q: My 1,3-DC reaction works with Cu(I) on the bench, but ee drops significantly in the 50L reactor. Why?

A: This is likely a Temperature Homogeneity or Ligand-Metal Mismatch issue.

  • The Mechanism: Copper(I) and Silver(I) catalysts catalyze the reaction via different transition states (endo vs. exo). On a small scale, rapid mixing ensures the kinetic product dominates. On a large scale, "hot spots" can trigger a pathway switch or racemization of the azomethine ylide intermediate.

  • The Fix:

    • Switch Metals: If using Ag(I), be aware that silver's larger ionic radius allows for looser ligand binding compared to Cu(I). If ee fluctuates, switch to a Cu(I)/Phosphoramidite system which creates a tighter chiral pocket.

    • Dosing Control: Do not add the dipolarophile (e.g., acrylate) in one portion. Use a controlled feed to maintain a low concentration of the electrophile, enforcing the kinetic pathway.

Q: I am hydrogenating a substituted pyrrole to a pyrrolidine using Rh/C. The reaction stalls, and adding more catalyst ruins the diastereoselectivity.

A: You are experiencing Product Inhibition (Poisoning) and Over-Hydrogenation .

  • The Cause: The basic nitrogen of the formed pyrrolidine binds strongly to the Rh surface, poisoning it. Adding more catalyst increases the active sites available for cis/trans isomerization (thermodynamic equilibration) rather than the desired reduction.

  • The Protocol:

    • Acid Scavenger: Run the reaction in the presence of 1.05 equiv of HCl or H2SO4. Protonating the product prevents it from binding to the metal surface.

    • Pressure: Maintain high pressure (40-50 bar). Low pressure favors desorption of partially reduced intermediates, which then re-adsorb and scramble stereochemistry.

Visual Workflow: Troubleshooting Low ee

G Start Issue: Low ee on Scale-Up CheckTemp Check Reactor Temperature Profile Start->CheckTemp HotSpots Hot Spots Detected? CheckTemp->HotSpots DoseControl Implement Controlled Dosing (Starve-Feed) HotSpots->DoseControl Yes CheckCat Check Catalyst/Ligand Integrity HotSpots->CheckCat No MetalSwitch Switch Metal Center (Ag -> Cu or vice versa) CheckCat->MetalSwitch 1,3-Dipolar Cycloaddition AcidAdd Add Acid Scavenger (Prevent N-poisoning) CheckCat->AcidAdd Hydrogenation

Caption: Diagnostic logic for recovering enantioselectivity during scale-up of pyrrolidine synthesis.

Module 2: The Lithiation Minefield (Safety & Scale)

Context: Functionalizing N-Boc pyrrolidine via


-lithiation is a standard route (Beak-Lee lithiation) but involves pyrophoric s-BuLi and cryogenic temperatures (-78°C), which are expensive and dangerous to maintain in large reactors.
FAQ: High-Temperature Lithiation

Q: Can I run the lithiation of N-Boc pyrrolidine warmer than -78°C?

A: Yes, but only with Flow Chemistry or Specific Solvent Switches .

  • The Risk: At > -60°C in batch, the lithiated intermediate undergoes

    
    -elimination (decomposition) or proton abstraction from the solvent (THF).
    
  • The Solution:

    • Batch: Switch solvent to 2-MeTHF . It coordinates lithium differently, stabilizing the anion up to -20°C for short periods.

    • Flow: In a continuous flow reactor, you can operate at 0°C .[1] The residence time is kept under 10 seconds, reacting the unstable anion with the electrophile before decomposition kinetics can take over.

Self-Validating Protocol: Titration & Lithiation

Objective: Safe generation of 2-substituted N-Boc pyrrolidine.

  • Reagent Validation (The "Double-Check"):

    • Step: Titrate s-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid.

    • Validation: Distinct color change (Colorless

      
       Yellow/Red) confirms titer. Do not rely on the bottle label. 
      
  • Setup:

    • Use a reactor with an internal temperature probe (ITP). Jacket temperature is irrelevant; ITP is truth .

  • Addition:

    • Add s-BuLi/sparteine complex slowly.

    • Validation: Monitor ITP. If temperature spikes >2°C during addition, stop . Your addition rate exceeds the cooling capacity.

  • Quench:

    • Add electrophile.

    • Validation: A rapid exotherm indicates successful trapping. If no exotherm, the lithiated species likely decomposed prior to addition.

Module 3: Purification Without Chromatography

Context: You have 5kg of crude reaction mixture. Flash chromatography is impossible.

Troubleshooting: Diastereomer Separation

Q: I have a 3:1 mixture of diastereomers. How do I purify this without a column?

A: Utilize Resolution via Salt Formation or Thermodynamic Epimerization .

  • Salt Formation: If your pyrrolidine is basic, screen chiral acids (Tartaric acid, Mandelic acid, Camphorsulfonic acid).

    • Technique: Dissolve crude in hot EtOH. Add 0.5 equiv of chiral acid. Cool slowly (1°C/min). The minor diastereomer often remains in solution while the major crystallizes (or vice versa).

  • Epimerization (The "Reset"):

    • If the stereocenter alpha to the nitrogen is the issue, treat the mixture with a base (e.g., NaOMe) in MeOH. This facilitates thermodynamic equilibration to the more stable trans-isomer, potentially upgrading a 3:1 mixture to 20:1, which can then be crystallized.

Data Table: Comparison of Synthetic Routes
MethodScale-Up FeasibilityCritical Safety RiskStereocontrol Factor
1,3-Dipolar Cycloaddition HighExotherm (Runaway)Metal/Ligand Match
Pyrrole Hydrogenation MediumHigh Pressure (H2)Catalyst Poisoning

-Lithiation (Batch)
LowPyrophoric ReagentsTemp Control (-78°C)

-Lithiation (Flow)
HighLine BlockageResidence Time

Module 4: Route Selection Strategy

Context: Choosing the correct synthetic pathway before starting prevents dead-ends.

Visual Workflow: Synthetic Route Decision Tree

RouteSelection Start Target: Substituted Pyrrolidine SubPattern Substitution Pattern? Start->SubPattern Pos2 2-Substituted SubPattern->Pos2 Pos3 3-Substituted SubPattern->Pos3 Poly Polysubstituted (3+ Stereocenters) SubPattern->Poly Lithiation Route A: Lithiation (Use Flow if >100g) Pos2->Lithiation Non-Natural R group ChiralPool Route B: Chiral Pool (Proline/Glutamic Acid) Pos2->ChiralPool Natural R group Conjugate Route C: Conjugate Addition to Nitroolefins Pos3->Conjugate Dipolar Route D: 1,3-Dipolar Cycloaddition Poly->Dipolar

Caption: Decision matrix for selecting the most scalable synthetic route based on pyrrolidine substitution pattern.

References

  • Coldham, I., & Hufton, R. "Intramolecular Dipolar Cycloaddition Reactions." Chemical Reviews, 2005. [Link]

  • Kwong, A., et al. "Rapid 'high' temperature batch and flow lithiation-trapping of N-Boc pyrrolidine."[1] Tetrahedron, 2021.[2] [Link][2][3][4][5]

  • Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Alkylation: A Route to Chiral Pyrrolidines." Journal of the American Chemical Society, 2009. [Link]

  • O'Brien, P., et al. "Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine."[6] Chemical Communications, 2006.[6] [Link]

Sources

Optimization

Stability issues of (3R,4S)-4-Methoxypyrrolidin-3-ol under different reaction conditions

Welcome to the Technical Support Center for (3R,4S)-4-Methoxypyrrolidin-3-ol . As a highly valuable chiral building block, this compound is extensively utilized in the structural elaboration of kinase inhibitors, anti-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3R,4S)-4-Methoxypyrrolidin-3-ol . As a highly valuable chiral building block, this compound is extensively utilized in the structural elaboration of kinase inhibitors, anti-cancer therapeutics, and novel antibiotics [1, 2]. However, its dense functionalization—comprising a secondary amine, a secondary alcohol, and a methoxy ether on a strained pyrrolidine ring—makes it inherently vulnerable to several degradation pathways.

This guide is engineered for researchers and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you maintain stereochemical integrity and chemical stability throughout your synthetic workflows.

Quantitative Stability & Reactivity Profile

To establish a baseline for safe handling, Table 1 summarizes the quantitative stability metrics and the specific vulnerabilities of the (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold.

Table 1: Reaction Condition vs. Stability Impact

ParameterOptimal Range / ConditionHigh-Risk ConditionCausality / Degradation EventMitigation Strategy
pH Stability pH 6.0 – 8.0pH < 2.0 or pH > 12.0Acidic: Ether cleavage.Basic: Epimerization at C3/C4.Buffer aqueous workups; use mild organic bases (DIPEA, Et

N).
Temperature -20°C to 40°C> 80°C (prolonged)Thermal decomposition and elimination (loss of methanol/water)[1].Perform reactions at 0°C to RT; monitor heating closely via LC-MS.
Oxidative Stress Inert atmosphere (N

/Ar)
Open air + transition metalsUnwanted oxidation of the secondary amine or C3-alcohol [4].Degas solvents; protect the secondary amine early in the synthesis.
Lewis Acids Mild (e.g., ZnCl

)
Strong (e.g., BBr

, AlCl

)
Demethylation of the C4-methoxy group to form a diol.Use catalytic hydrogenation for global deprotections instead of acids.
Troubleshooting Guide & FAQs

Q1: I am observing a loss of enantiomeric/diastereomeric purity (epimerization) during my amide coupling reaction. How can I prevent this? Root Cause : The stereocenters at C3 and C4 are highly sensitive to strongly basic conditions. Deprotonation alpha to the ether or alcohol can lead to reversible ring-opening or transient enolization, resulting in a thermodynamically driven mixture of (3R,4S), (3S,4R), and trans-isomers. Solution :

  • Avoid strong bases like NaH, LDA, or KOtBu unless absolutely necessary.

  • Rely on milder organic bases such as DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et

    
    N) at strictly controlled temperatures (0°C to RT) [3].
    
  • Pre-form your activated esters (e.g., using HATU/EDC) before introducing the pyrrolidine. This minimizes the time the chiral centers spend in a basic environment.

Q2: My LC-MS shows a mass corresponding to [M-14] (loss of CH


). What happened to the methoxy group? 
Root Cause : Ether cleavage (demethylation). While the C4-methoxy ether is relatively stable under standard conditions, it will cleave to form a pyrrolidine-3,4-diol in the presence of strong Lewis acids (e.g., BBr

, BCl

) or strong Brønsted acids (e.g., concentrated HI, HBr) commonly used for benzyl ether deprotection. Solution : If your synthetic sequence requires the removal of other protecting groups, utilize catalytic hydrogenation (Pd/C, H

) instead of acidic cleavage. The methoxy group is completely stable to standard hydrogenation conditions [2].

Q3: Unwanted side reactions are occurring at the secondary amine. Should I protect it? Root Cause : The free secondary amine in the pyrrolidine ring is highly nucleophilic. If left unprotected, it will readily undergo competitive N-alkylation, N-acylation, or oxidation during downstream functionalization of the C3-alcohol [4]. Solution : Yes, N-protection is mandatory. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic/nucleophilic conditions and its mild removal using TFA/DCM.

Q4: I need to oxidize the C3-alcohol to a ketone, but I am getting complex degradation mixtures. What is the best oxidant? Root Cause : Harsh oxidants (like KMnO


 or Jones reagent) over-oxidize the molecule, leading to C-C bond cleavage or N-oxidation if the amine is unprotected.
Solution : First, ensure the amine is protected (e.g., N-Boc). Second, use mild, redox-neutral oxidations. The Parikh-Doering oxidation (SO

-pyridine complex, DMSO, DIPEA) is highly effective for pyrrolidinols, yielding the corresponding pyrrolidin-3-one without epimerizing the adjacent C4 position[5].
Degradation Pathways Visualization

Pathways Start (3R,4S)-4-Methoxypyrrolidin-3-ol Base Strong Bases / High Temp Start->Base Acid Strong Acids (BBr3, HI) Start->Acid Oxidants Oxidants (SO3-Py, KMnO4) Start->Oxidants Epimer Epimerization (C3/C4) Loss of Chirality Cleavage Ether Cleavage Formation of Diol Oxidation Oxidation Ketone/N-Oxide Base->Epimer Acid->Cleavage Oxidants->Oxidation

Degradation pathways of (3R,4S)-4-Methoxypyrrolidin-3-ol under harsh reaction conditions.

Experimental Methodologies: Self-Validating Protocols
Protocol 1: Safe N-Boc Protection

Objective: Protect the secondary amine without inducing epimerization or thermal degradation.

  • Preparation : Dissolve (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere [3].

  • Cooling : Cool the reaction flask to 0°C using an ice-water bath. Causality: Lower temperatures suppress potential epimerization and control the exothermic nature of the anhydride addition.

  • Base Addition : Add Triethylamine (Et

    
    N) (2.5 eq) dropwise. Stir for 10 minutes to liberate the free base.
    
  • Boc Addition : Dissolve Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq) in a small volume of DCM and add dropwise over 15 minutes.
    
  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Validation (TLC/LC-MS) : Check for reaction completion. Self-Validation: The product should show a clean shift in Rf on TLC. When stained with Ninhydrin and heated, the protected amine will remain largely colorless/faint, whereas any unreacted free amine will stain strongly pink/purple. LC-MS will show the [M+H] peak for the Boc-protected mass.

  • Workup : Wash the organic layer with saturated aqueous NaHCO

    
    , followed by brine. Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.

Workflow Step1 Free Amine Starting Material Step2 Cool to 0°C in DCM Step1->Step2 Step3 Add Et3N (Mild Base) Step2->Step3 Step4 Add Boc2O Dropwise Step3->Step4 Step5 N-Boc Protected Stable Product Step4->Step5

Safe N-Boc protection workflow to prevent epimerization and side reactions.

Protocol 2: Mild Oxidation to N-Boc-4-methoxypyrrolidin-3-one (Parikh-Doering)

Objective: Oxidize the C3-alcohol to a ketone while preserving the delicate C4-methoxy stereocenter.

  • Preparation : Dissolve the purified N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 eq) in a mixture of anhydrous DCM and DMSO (3:1 ratio) at 0°C.

  • Activation : Add DIPEA (3.0 eq), followed by the portion-wise addition of SO

    
    -pyridine complex (3.0 eq) [5].
    Causality: The SO
    
    
    
    -pyridine complex acts as a mild electrophilic activator for DMSO, avoiding the harsh acidic conditions of Swern oxidations that could cleave the Boc group or epimerize the product.
  • Reaction : Stir at 0°C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.

  • Validation : Monitor via LC-MS. Self-Validation: The target ketone often presents a major ion peak corresponding to [M+H - tBu] or [M+H - Boc] due to fragmentation in the mass spectrometer. Ensure the absence of the starting material mass.

  • Workup : Quench with cold water, extract with EtOAc. Wash the organic layer extensively with water (at least 3 times to remove all DMSO) and finally with brine.

References
  • DK/EP 3207035 T3 - Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm5vYXGrJeVrCrhYhcm9Lb84VS-vjxa2Ot5PY5Bu7CqyDAwobDXnQ61wiFw2Lx7IOrFqupHuip0SLiX4YFbRKEvw-XzA5hKmukkVukbCjxGCGYHbhGbo0SqoelZIcmVicZxS7Mk7xrB_T9k5Ie24fRih1Fq8K59cKuXDa-JEPoTGCluWiw5JkQgIA4CVjA]
  • WO2019150305A1 - Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeAyG53CbOmw4pV-qavp3HbP3VOkh0inHEYOza5cTwegR0YuZdu5T_9RbulfjAGOpx_Jzm-TqyQzjFf5No5-yNzhPAC8zOGmHVSzOfi93pzMxdQ3N0l5fIrCeQc6XuCwthiHm-qX_LFSuUwzc2GA==]
  • US20140235614A1 - Monocyclic pyridine derivative - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGXUHzDIUbQB6mVYcgTncAQWPwwDa38JG1QqNf4ssDrlslPJwYKDLQiZ6_FBvOkYQIF9XKfgz0imjagAz1aClJ-CrjUdBsxN_IFK6D73H_-qxNyHlpsGeHAWhvt3RcF07H3hgab24gvFoCBe3KJ70=]
  • Redox-Neutral α-C–H Functionalization of Pyrrolidin-3-ol - Organic Letters (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsJYDO6l57rfStzAcBoQt6pnXgbvLBY9tg1JNhKbQJBzww2xRJ5fPXSpOqEWzP1ie4yDYfGtY0SRxVrWtM2YUfzb6jPrEaXmkYDhEd3ljysYoukyAtIrwxhYFyc7dvtB_b-KHQGBkL_f67TlhZFZRFMQUO]
  • Synthesis of substituted pyrrolidines - Diva-Portal.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHlCo_o7qrqXtUCBP8WCnnP0mb4b9Ih9HP26bxEUtiT1WIui7GRK96WgmDkp29Hnfypd0pOZd9Tqoy_HOZQ5fb1epPYRQFYBZtaiAlkrC6ZvAKz6zcyNBgudrXZPLxKNnOhMdjXAJLtgU5uPj2_ladS_FCOYaWqhmpjKjs]

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Profiling of (3R,4S)-4-Methoxypyrrolidin-3-ol

Topic: Mass Spectrometry Analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol and its Fragments Content Type: Publish Comparison Guide Executive Summary (3R,4S)-4-Methoxypyrrolidin-3-ol (CAS: 1423037-33-3) is a critical chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol and its Fragments Content Type: Publish Comparison Guide

Executive Summary

(3R,4S)-4-Methoxypyrrolidin-3-ol (CAS: 1423037-33-3) is a critical chiral building block used in the synthesis of bioactive pharmaceutical ingredients, including kinase inhibitors and glycosidase chaperones. Its structural integrity—specifically the trans-relationship between the C3-hydroxyl and C4-methoxy groups—is vital for biological efficacy.

This guide provides a technical comparison of mass spectrometry (MS) methodologies for analyzing this compound. Unlike standard lipophilic drugs, this low-molecular-weight (MW 117.15), highly polar heterocycle presents unique ionization and retention challenges. We evaluate LC-ESI-MS/MS against GC-EI-MS and SFC-MS , establishing the former as the superior protocol for trace analysis and impurity profiling.

Chemical Profile & Analytical Challenges

PropertyDataAnalytical Implication
Formula C₅H₁₁NO₂Low m/z requires optimization of low-mass cutoff filters (trap/quad).
Exact Mass 117.0790[M+H]⁺ = 118.0863. High-res MS (HRMS) required to distinguish from isobaric interferences.
Polarity (LogP) ~ -0.8 (Predicted)Poor retention on standard C18 columns; requires HILIC or derivatization.
Basicity (pKa) ~9.2 (Secondary Amine)Excellent ionization in positive mode ESI (ESI+).
Stereochemistry (3R, 4S)Diastereomers (e.g., 3R,4R) have identical mass; separation requires chiral chromatography.

Comparative Analysis of Analytical Platforms

This section objectively compares the three primary methodologies available for analyzing (3R,4S)-4-Methoxypyrrolidin-3-ol.

Method A: LC-ESI-MS/MS (Recommended)

Mechanism: Electrospray Ionization (Soft) coupled with Tandem MS.

  • Pros: Direct analysis of the polar amine without derivatization; high sensitivity for the [M+H]⁺ ion; compatible with aqueous mobile phases.

  • Cons: Susceptible to matrix effects (ion suppression) in biological samples.

  • Verdict: The Gold Standard for quantitative analysis and impurity profiling.

Method B: GC-EI-MS (Alternative)

Mechanism: Electron Impact (Hard) ionization after Gas Chromatography.

  • Pros: Standardized spectral libraries (NIST) available for fragments.

  • Cons: The free hydroxyl and amine groups cause severe peak tailing and thermal degradation. Mandatory Derivatization (e.g., MSTFA/TMS) is required, adding prep time and complexity.

  • Verdict: Useful only for confirming structure via library matching if LC-MS is unavailable.

Method C: SFC-MS (Specialized)

Mechanism: Supercritical Fluid Chromatography with MS detection.

  • Pros: Superior separation of chiral impurities (enantiomers and diastereomers).

  • Cons: High instrument cost; lower sensitivity compared to ESI-LC-MS.

  • Verdict: Reserved strictly for Chiral Purity Assays .

Fragmentation Analysis (MS/MS Pathway)[1][2][3]

Understanding the fragmentation of the [M+H]⁺ ion (m/z 118) is essential for developing Multiple Reaction Monitoring (MRM) methods.

Primary Fragmentation Channels
  • Neutral Loss of Water (m/z 118 → 100): The protonated molecular ion undergoes dehydration involving the C3-hydroxyl group. This is often the base peak in low-energy collisions.

  • Neutral Loss of Methanol (m/z 118 → 86): Loss of CH₃OH from the C4-methoxy group. This pathway is diagnostic for the methoxy-pyrrolidine scaffold.

  • Ring Cleavage (m/z 86 → 57/41): High-energy collision results in the opening of the pyrrolidine ring, generating acyclic amine fragments.

Visualization of Fragmentation Pathway[1][2][4]

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 118.09 (Protonated Pyrrolidine) Frag_100 Fragment [M+H-H2O]+ m/z 100.08 (Dehydration) Precursor->Frag_100 - H2O (18 Da) Low CE Frag_86 Fragment [M+H-MeOH]+ m/z 86.06 (Loss of Methanol) Precursor->Frag_86 - CH3OH (32 Da) Medium CE Frag_57 Fragment [C3H7N]+ m/z 57.06 (Ring Opening) Frag_100->Frag_57 Ring Cleavage Frag_86->Frag_57 - C2H4 High CE

Caption: Proposed ESI-MS/MS fragmentation pathway for (3R,4S)-4-Methoxypyrrolidin-3-ol showing primary neutral losses and secondary ring cleavage.

Experimental Protocol: LC-ESI-MS/MS Workflow

This protocol is designed for the quantification of (3R,4S)-4-Methoxypyrrolidin-3-ol in reaction mixtures.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Dilution: Dilute to 1 µg/mL for tuning; 100 ng/mL for analysis.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Separation (HILIC Mode)
  • Rationale: Standard C18 columns fail to retain this polar amine (elutes in void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-5 min: 90% B → 50% B

    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

Step 3: Mass Spectrometry Parameters[1][4][5][6]
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Optimized for m/z 118 survival).

  • Desolvation Temp: 350°C.

  • MRM Transitions (Quantification):

Precursor (m/z)Product (m/z)Cone (V)Collision Energy (eV)Role
118.1 100.1 2512Quantifier
118.1 86.1 2518Qualifier 1
118.1 57.1 2528Qualifier 2

Analytical Logic & Troubleshooting (Self-Validating System)

To ensure "Trustworthiness" in your data, apply these logic checks:

  • The "Void Volume" Trap:

    • Symptom:[1] Peak elutes at < 0.8 min on a C18 column.

    • Cause: Compound is too polar.

    • Fix: Switch to HILIC (as per Step 2) or use an Ion-Pairing reagent (e.g., HFBA), though HILIC is preferred for MS cleanliness.

  • Isobaric Interference:

    • Symptom:[1] Detection of m/z 118 in blank samples.

    • Cause: Betaine or endogenous amines in biological matrices.

    • Fix: Monitor the 118 -> 86 transition. Few biological interferences lose exactly 32 Da (Methanol) compared to water loss.

  • Stereochemical Verification:

    • MS/MS cannot distinguish (3R,4S) from (3S,4R). If enantiomeric purity is , the protocol must be coupled with a Chiralpak IG or IC column.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71309489 (Pyrrolidine derivatives). Retrieved from [Link]

  • Holčapek, M., et al. (2012). "Mass spectrometry in the analysis of chiral compounds." Mass Spectrometry Reviews. Retrieved from [Link]

  • Waters Corporation. "HILIC Method Development for Polar Compounds." Application Note. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of (3R,4S)-4-Methoxypyrrolidin-3-ol: A Chiral Building Block for Medicinal Chemistry

Introduction (3R,4S)-4-Methoxypyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, sought after for its unique stereochemical arrangement and versatile functional groups. This substituted pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R,4S)-4-Methoxypyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, sought after for its unique stereochemical arrangement and versatile functional groups. This substituted pyrrolidine core is incorporated into a variety of complex molecules, including potent enzyme inhibitors and other therapeutic agents. The precise spatial orientation of the hydroxyl and methoxy groups is crucial for molecular recognition and biological activity, making stereocontrolled synthesis a critical aspect of its application. This guide provides a comparative analysis of prominent synthetic routes to this important intermediate, offering insights into the strategic choices and experimental nuances that underpin each approach. We will delve into methodologies starting from the chiral pool, highlighting the advantages and challenges associated with each pathway.

Route 1: Chiral Pool Synthesis from D-Mannitol

A prevalent and logical strategy for the synthesis of enantiopure compounds is to begin with a readily available and inexpensive chiral starting material, a concept known as chiral pool synthesis. D-Mannitol, a C2-symmetric sugar alcohol, serves as an excellent precursor for establishing the desired (3R,4S) stereochemistry of the target molecule.

Scientific Rationale and Strategy

The core principle of this approach is to leverage the existing stereocenters of D-mannitol to construct the pyrrolidine ring with the correct relative and absolute stereochemistry. The synthesis involves a series of transformations to first form a suitable acyclic precursor containing the necessary carbon framework and functional groups, followed by a cyclization step to furnish the pyrrolidinol core. Subsequent functional group manipulations, including the selective introduction of the methoxy group, complete the synthesis. A key transformation in this route is the stereospecific formation of an epoxide, which then undergoes regioselective opening by an amine to set the stage for the pyrrolidine ring closure.

Experimental Protocol: A Proposed Pathway

While a direct, end-to-end synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol from D-mannitol is not extensively detailed in a single publication, a plausible and efficient route can be constructed by combining established methodologies for the synthesis of related compounds. A representative synthesis is outlined below:

  • Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: D-mannitol is first protected to allow for selective manipulation of the C3 and C4 hydroxyl groups.

  • Formation of a Cyclic Sulfate and Subsequent Epoxidation: The free diol is converted to a cyclic sulfate, which upon treatment with a nucleophile, yields a key epoxide intermediate with the desired stereochemistry.

  • Regioselective Epoxide Opening: The epoxide is opened with a suitable amine, such as benzylamine, to introduce the nitrogen atom and set the C3 and C4 stereocenters.

  • Cyclization to the Pyrrolidine Ring: The resulting amino alcohol is then induced to cyclize, often via mesylation of the primary hydroxyl groups followed by intramolecular displacement by the amine, to form the N-benzyl protected pyrrolidine diol.

  • Selective Methylation and Deprotection: The crucial step involves the selective methylation of the C4 hydroxyl group. This can be achieved by forming a stannylene acetal, which activates the equatorial hydroxyl group for methylation. Subsequent removal of the N-benzyl protecting group via hydrogenolysis affords the target molecule.

Visualization of the D-Mannitol Route

D-Mannitol_Route D_Mannitol D-Mannitol Protected_Mannitol 1,2:5,6-Di-O-isopropylidene- D-mannitol D_Mannitol->Protected_Mannitol Protection Epoxide Chiral Epoxide Protected_Mannitol->Epoxide Cyclic Sulfate, Epoxidation Amino_Alcohol N-Benzyl Amino Alcohol Epoxide->Amino_Alcohol BnNH2 Opening Pyrrolidine_Diol N-Benzyl-(3R,4S)-pyrrolidine- 3,4-diol Amino_Alcohol->Pyrrolidine_Diol Cyclization Methylated_Pyrrolidine N-Benzyl-(3R,4S)-4-methoxy- pyrrolidin-3-ol Pyrrolidine_Diol->Methylated_Pyrrolidine Selective Methylation Target (3R,4S)-4-Methoxy- pyrrolidin-3-ol Methylated_Pyrrolidine->Target Deprotection

Caption: Synthetic pathway from D-Mannitol.

Route 2: Synthesis from L-Tartaric Acid

Another readily available and cost-effective chiral pool starting material is L-(+)-tartaric acid. Its C2 symmetry and pre-existing stereocenters make it an attractive substrate for the stereocontrolled synthesis of various chiral molecules, including substituted pyrrolidines.

Scientific Rationale and Strategy

The synthetic strategy commencing from L-tartaric acid typically involves the initial formation of a cyclic intermediate, such as an imide or a diamine, which serves as the pyrrolidine precursor. The stereochemistry of the final product is directly inherited from the starting tartaric acid. Key steps often include the reduction of carbonyl groups and the stereospecific introduction of the desired functional groups. A notable advantage of this approach is the early establishment of the pyrrolidine ring, which can simplify subsequent transformations. A route to a related difluorinated pyrrolidinol has been reported starting from L-(+)-tartaric acid, demonstrating the feasibility of this precursor for accessing this class of compounds[1].

Experimental Protocol: A Proposed Pathway

Drawing inspiration from established syntheses of related chiral pyrrolidines, a viable route from L-tartaric acid can be proposed:

  • Formation of N-Benzyl-L-tartrimide: L-tartaric acid is reacted with benzylamine to form the corresponding cyclic imide.

  • Reduction to the Pyrrolidine Diol: The tartrimide is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LAH), to yield (3S,4S)-1-benzylpyrrolidine-3,4-diol.

  • Stereochemical Inversion at C4: To achieve the desired (3R,4S) stereochemistry, a stereochemical inversion at one of the hydroxyl-bearing carbons is necessary. This can be accomplished via a Mitsunobu reaction with a suitable carboxylic acid, followed by hydrolysis.

  • Selective Methylation: Similar to the D-mannitol route, the C4 hydroxyl group of the resulting (3R,4S)-diol can be selectively methylated.

  • Deprotection: Finally, removal of the N-benzyl group through catalytic hydrogenation yields (3R,4S)-4-Methoxypyrrolidin-3-ol.

Visualization of the L-Tartaric Acid Route

Tartaric_Acid_Route Tartaric_Acid L-Tartaric Acid Tartrimide N-Benzyl-L-tartrimide Tartaric_Acid->Tartrimide BnNH2, Heat Pyrrolidine_Diol_SS (3S,4S)-1-Benzylpyrrolidine- 3,4-diol Tartrimide->Pyrrolidine_Diol_SS Reduction Pyrrolidine_Diol_RS (3R,4S)-1-Benzylpyrrolidine- 3,4-diol Pyrrolidine_Diol_SS->Pyrrolidine_Diol_RS Mitsunobu Inversion Methylated_Pyrrolidine N-Benzyl-(3R,4S)-4-methoxy- pyrrolidin-3-ol Pyrrolidine_Diol_RS->Methylated_Pyrrolidine Selective Methylation Target (3R,4S)-4-Methoxy- pyrrolidin-3-ol Methylated_Pyrrolidine->Target Deprotection

Caption: Synthetic pathway from L-Tartaric Acid.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: From D-MannitolRoute 2: From L-Tartaric Acid
Starting Material D-Mannitol (Readily available, inexpensive)L-Tartaric Acid (Readily available, inexpensive)
Stereocontrol Excellent, derived from the C2 symmetry of mannitol.Excellent, derived from the inherent chirality of tartaric acid. Requires a stereoinversion step.
Key Steps Epoxidation, regioselective epoxide opening, cyclization, selective methylation.Imide formation, reduction, stereochemical inversion (e.g., Mitsunobu), selective methylation.
Potential Challenges Management of multiple protecting groups. Ensuring high regioselectivity in the epoxide opening.The stereochemical inversion step can sometimes be challenging and may require optimization.
Overall Yield Potentially high, though dependent on the efficiency of each step.Can be impacted by the efficiency of the inversion step.
Scalability Generally considered scalable.Generally considered scalable.

Conclusion

Both the D-mannitol and L-tartaric acid routes offer viable and stereocontrolled pathways to the valuable chiral building block, (3R,4S)-4-Methoxypyrrolidin-3-ol. The choice of a particular route will often depend on the specific resources and expertise available in a given laboratory. The D-mannitol approach offers a more direct pathway to the desired stereochemistry without the need for an inversion step, which can be an advantage. Conversely, the L-tartaric acid route benefits from the early formation of the pyrrolidine ring. Both strategies underscore the power of the chiral pool in providing efficient and elegant solutions for the synthesis of complex, enantiopure molecules that are crucial for the advancement of medicinal chemistry and drug discovery. Further optimization and detailed experimental validation of these proposed routes will be instrumental in making this important chiral building block more accessible to the scientific community.

References

  • Si, C., Fales, K. R., Torrado, A., Frimpong, K., Kaoudi, T., Vandeveer, H. G., & Njoroge, F. G. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359–4363. [Link]

  • Cheng, H., et al. (2019). Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. U.S.
  • Han, S. Y., Liddell, P. A., & Joullié, M. M. (1987). Synthesis of (2R, 3S, 4R)-2-Hydroxymethyl-3,4-Dihydroxypyrrolidine Hydrochloride from D-Glucose.
  • Kim, I. S., et al. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. Carbohydrate research, 342(11), 1502–1509. [Link]

  • Zhang, E., et al. (2016). Synthesis and glycosidase inhibition evaluation of (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol. Carbohydrate research, 435, 70–74. [Link]

  • Wang, X., et al. (2009). Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, (10), 617-618. [Link]

Sources

Validation

Comparative Analysis: Stereochemical Determination of (3R,4S)-4-Methoxypyrrolidin-3-ol Derivatives

Topic: Comparative Guide to Stereochemical Determination of (3R,4S)-4-Methoxypyrrolidin-3-ol Derivatives Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Crystallographers Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Stereochemical Determination of (3R,4S)-4-Methoxypyrrolidin-3-ol Derivatives Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Crystallographers

Executive Summary: The Stereochemical Challenge

In fragment-based drug discovery (FBDD), the pyrrolidine scaffold is a privileged structure. However, 3,4-disubstituted pyrrolidines—specifically the (3R,4S)-4-methoxypyrrolidin-3-ol core—present a unique analytical challenge. The five-membered ring undergoes rapid pseudorotation (envelope-to-twist interconversion) in solution, often averaging NMR coupling constants (


) and rendering relative stereochemistry assignments ambiguous.

While NMR and DFT are valuable screening tools, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute gold standard for defining the stereogenic centers and ring puckering parameters essential for structure-activity relationship (SAR) modeling. This guide objectively compares these methodologies and provides a field-proven workflow for crystallizing these often-oily secondary amines.

Comparative Landscape: X-ray vs. NMR vs. DFT[1]

The following table contrasts the three primary methods for determining the stereochemistry of flexible pyrrolidine derivatives.

Table 1: Methodological Comparison for 3,4-Disubstituted Pyrrolidines

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (NOE/ROE +

)
DFT / Computational Prediction
Primary Output Absolute Configuration (3D Coordinates)Relative Configuration (Through-space)Theoretical Energy Minima
Certainty Definitive (>99%) via Flack ParameterAmbiguous due to conformational averagingPredictive ; depends on basis set
Sample State Solid (Single Crystal required)Solution (

,

, etc.)
Virtual (In vacuo or solvation model)
Ring Pucker Frozen specific conformation (Cremer-Pople)Time-averaged envelope/twistCalculated low-energy conformers
Limitations Sample must crystallize; "Crystal packing forces"NOE signals weak for trans-diaxial protonsHigh computational cost for flexible rings
Turnaround 2–7 Days (Screening + Data Collection)4–8 Hours1–3 Days (Cluster time)
Expert Insight: Why NMR Fails Here

For (3R,4S)-4-methoxypyrrolidin-3-ol, the trans relationship between the hydroxyl and methoxy groups should theoretically yield distinct coupling constants. However, the energy barrier between the


 and 

twist conformations is low (<3 kcal/mol). This leads to a weighted average of

values (typically 4–6 Hz), which can be easily confused with cis-isomers. Only X-ray crystallography freezes a single low-energy conformation, allowing precise assignment.

Experimental Protocol: The "Salt-Screening" Workflow

Free base pyrrolidines with short alkyl chains are frequently oils or low-melting solids, making direct crystallization difficult. The most robust solution is Salt Formation .

Phase A: Derivatization Strategy

Do not attempt to crystallize the free base directly. Instead, screen counter-ions that introduce:

  • Heavy Atoms: For anomalous scattering (essential for absolute configuration if Mo radiation is used).

  • Rigid H-Bond Donors: To lock the pyrrolidine nitrogen.

Recommended Salts:

  • Hydrobromide (HBr): Best for absolute config (heavy atom Br).

  • p-Toluenesulfonate (Tosylate): Adds aromatic stacking interactions.

  • L-Tartrate: Useful if resolution of enantiomers is also required.[1]

Phase B: Vapor Diffusion Protocol

Standard evaporation often yields amorphous gum. Use Vapor Diffusion.[2]

  • Inner Vial: Dissolve 5–10 mg of the pyrrolidine salt in a "Good Solvent" (e.g., Methanol or Ethanol). The solution should be near saturation but clear.

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing the "Anti-Solvent" (e.g., Diethyl Ether or Hexane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Crystals usually form within 24–72 hours as the anti-solvent diffuses into the alcohol.

Visualization: The Crystallography Decision Matrix

CrystallographyWorkflow cluster_analysis Data Reduction & Phasing Start Start: (3R,4S)-4-Methoxypyrrolidin-3-ol (Oil) Deriv Derivatization: Form Salt Start->Deriv Screen Screen Counter-ions: 1. HCl (Solubility) 2. HBr (Heavy Atom) 3. p-TsOH (Packing) Deriv->Screen Method Crystallization Method: Vapor Diffusion (MeOH / Et2O) Screen->Method Check Check Optical Quality: Birefringence under Polarizer? Method->Check Check->Screen Amorphous/Twinning Diffraction X-Ray Diffraction (Cu Kα for light atoms, Mo Kα for Br salts) Check->Diffraction Sharp Extinction Solve Structure Solution (SHELXT / OLEX2) Diffraction->Solve Refine Refinement (R1 < 5%) Solve->Refine Flack Calculate Flack Parameter (x) Refine->Flack

Caption: Workflow for converting oily pyrrolidine bases into diffraction-quality single crystals via salt screening.

Structural Analysis & Validation Parameters

Once a dataset is collected, the validity of the (3R,4S) assignment relies on specific crystallographic metrics.

A. The Flack Parameter (Absolute Configuration)

For chiral drugs, determining the absolute stereochemistry is critical. The Flack parameter (


) quantifies the fit of the structural model to the anomalous scattering data.
  • 
     (with 
    
    
    
    ):
    The model is correct. The stereochemistry is confirmed as (3R,4S).
  • 
    :  The model is inverted. The crystal is actually the enantiomer (3S,4R).
    
  • 
    :  Racemic twin or wrong space group.
    

Critical Note: If crystallizing the HCl salt or free base (light atoms only), you must use Copper radiation (Cu K


, 

Å) to generate sufficient anomalous signal. Molybdenum (Mo K

) is only suitable if a heavy atom (Br, I) is present.
B. Cremer-Pople Puckering Parameters

To validate the ring conformation against computational models, calculate the Cremer-Pople parameters (


 and 

) for the 5-membered ring.
  • Formula: These parameters describe the deviation from planarity.

  • Typical (3R,4S) Conformation: Expect an "Envelope" conformation where C4 (holding the methoxy group) is the flap, maximizing the distance between the bulky substituents.

Visualization: Absolute Configuration Logic

FlackLogic Input Refined Structure (3R, 4S Model) Flack Analyze Flack Parameter (x) and Uncertainty (u) Input->Flack ResultCorrect x ≈ 0.0 (u < 0.05) Flack->ResultCorrect ResultInvert x ≈ 1.0 (u < 0.05) Flack->ResultInvert ResultAmbig x ≈ 0.5 OR u > 0.1 Flack->ResultAmbig Action1 CONFIRMED Absolute Config is (3R, 4S) ResultCorrect->Action1 Action2 INVERT MODEL True Config is (3S, 4R) ResultInvert->Action2 Action3 INCONCLUSIVE Recrystallize with Heavy Atom or Check Enantiopurity ResultAmbig->Action3

Caption: Decision tree for assigning absolute stereochemistry based on the Flack parameter.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Cremer, D., & Pople, J. A. (1975).[3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(2), 249-259. Link

  • Weng, Z., et al. (2017). Absolute Configuration of Small Molecules by Co-Crystallization.[4] Angewandte Chemie International Edition, 56, 1-6. (Demonstrates techniques for oily molecules). Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Comparative

Comparative study of (3R,4S)-4-Methoxypyrrolidin-3-ol with similar chiral auxiliaries

This guide objectively compares (3R,4S)-4-Methoxypyrrolidin-3-ol with structurally related chiral auxiliaries and scaffolds. It focuses on its application as a high-value chiral building block in drug discovery (specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares (3R,4S)-4-Methoxypyrrolidin-3-ol with structurally related chiral auxiliaries and scaffolds. It focuses on its application as a high-value chiral building block in drug discovery (specifically for kinase inhibitors and chaperones) and ligand synthesis, rather than as a standalone organocatalyst.

Executive Summary

(3R,4S)-4-Methoxypyrrolidin-3-ol represents a specialized class of 3,4-disubstituted pyrrolidines. Unlike the ubiquitous L-Proline (used for organocatalysis) or (3R,4R)-3,4-Dihydroxypyrrolidine (C2-symmetric ligand precursor), this mono-methoxy variant offers a unique balance of lipophilicity (LogP) and hydrogen-bonding directionality .

It is primarily employed to:

  • Modulate Physicochemical Properties: The 4-methoxy group reduces polarity compared to the diol, improving membrane permeability in drug candidates.

  • Lock Conformation: The trans- or cis-relationship between the 3-hydroxyl and 4-methoxy groups dictates the ring pucker, influencing the binding affinity of the fused pharmacophore.

  • Prevent Metabolic Conjugation: Capping one hydroxyl as a methyl ether prevents rapid glucuronidation, extending half-life compared to the parent diol.

Comparative Analysis: Technical Specifications

The following table contrasts (3R,4S)-4-Methoxypyrrolidin-3-ol with its closest chiral competitors.

Table 1: Physicochemical & Functional Comparison
Feature(3R,4S)-4-Methoxypyrrolidin-3-ol (3R,4R)-3,4-Dihydroxypyrrolidine Trans-4-Hydroxy-L-Proline
Core Role Chiral Scaffold / PharmacophoreC2-Symmetric Ligand / Hydrophilic ScaffoldOrganocatalyst / Chiral Pool Material
H-Bond Donors 2 (NH, OH)3 (NH, 2x OH)2 (NH, OH, COOH is acid)
H-Bond Acceptors 3 (N, O-H, O-Me)3 (N, 2x O-H)3 (N, OH, C=O)
Lipophilicity (cLogP) ~ -0.8 (More Lipophilic)~ -1.5 (Highly Polar)~ -2.5 (Very Polar / Zwitterionic)
Metabolic Stability High (Methoxy blocks O-conjugation)Low (Rapid Glucuronidation)Moderate (Subject to oxidation)
Synthetic Origin Derived from Tartaric Acid or 4-HypDerived from Tartaric AcidNatural Product (Fermentation)
Primary Use Case Kinase Inhibitors (e.g., JAK, EGFR)Asymmetric Catalysis (Ligands)Aldol/Mannich Organocatalysis

Mechanistic Insight: Why Choose the Methoxy Variant?

Conformational Steering (The "Gauche" Effect)

In 3,4-disubstituted pyrrolidines, the electronegativity of the substituents drives the ring conformation.

  • Diol ((3R,4R)-Dihydroxy): Strong intramolecular H-bonding can lock the ring in a specific twist, but high polarity often necessitates protection (e.g., acetonide) during synthesis.

  • Methoxy-Alcohol: The methoxy group is a steric bulkier acceptor than OH but cannot donate hydrogen. This prevents the formation of certain intramolecular H-bonds, forcing the pyrrolidine ring into a distinct envelope conformation that may better fit hydrophobic pockets in enzymes like EGFR or JAK kinases .

Synthetic "Handle" Strategy

In medicinal chemistry, the 3-OH is often used as a nucleophile to attach the scaffold to a heteroaromatic core (e.g., via Mitsunobu or SNAr), while the 4-OMe remains an inert "spectator" that provides hydrophobic contact. If the diol were used, desymmetrization would be required, adding synthetic steps.

Experimental Protocols

Protocol A: Synthesis from Chiral Pool (L-Tartaric Acid)

This route ensures high enantiopurity (>99% ee) and establishes the trans-relationship.

Prerequisites:

  • Starting Material: L-(+)-Tartaric Acid

  • Key Reagents: Benzylamine, Thionyl Chloride, NaBH4, Methyl Iodide (MeI), NaH.

Workflow Diagram (DOT):

SynthesisRoute Tartaric L-Tartaric Acid Imide N-Benzyl Tartrimide Tartaric->Imide BnNH2, xylene, reflux Diol (3R,4R)-N-Bn-3,4- Dihydroxypyrrolidine Imide->Diol LiAlH4 or BH3-THF MonoAlk Mono-O-Methylation (Desymmetrization) Diol->MonoAlk 1. NaH (1.1 eq) 2. MeI (1.0 eq) Product (3R,4S)-4-Methoxy pyrrolidin-3-ol MonoAlk->Product Pd/C, H2 (Debenzylation)

Caption: Synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol via desymmetrization of tartaric acid derivatives.

Step-by-Step Methodology:

  • Cyclization: Condense L-tartaric acid with benzylamine in refluxing xylene to form N-benzyl tartrimide.

  • Reduction: Reduce the imide carbonyls using LiAlH4 in THF (0°C to Reflux) to yield (3R,4R)-1-benzylpyrrolidine-3,4-diol.

  • Desymmetrization (Critical Step):

    • Suspend NaH (1.1 eq) in dry DMF at 0°C.

    • Add the diol slowly. Stir for 30 min.

    • Add Methyl Iodide (MeI, 1.0 eq) dropwise. Note: Stoichiometry is vital to avoid dimethylation.

    • Purify the mono-methoxy product via silica gel chromatography (DCM/MeOH gradient).

  • Deprotection: Hydrogenate using Pd/C (10% w/w) in MeOH under H2 (1 atm) to remove the benzyl group, yielding the free amine.

Protocol B: Quality Control (Chiral Purity)

To validate the enantiomeric excess (ee) and regioselectivity (3-OMe vs 4-OMe is identical in C2 symmetric precursors, but critical if starting from non-symmetric sources).

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (or Refractive Index if UV inactive).

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.2.
    

Application in Drug Discovery (Case Study)

The following diagram illustrates how this scaffold is integrated into a Kinase Inhibitor (e.g., for JAK or EGFR).

DrugDesign cluster_effect Pharmacological Benefit Scaffold (3R,4S)-4-Methoxypyrrolidin-3-ol (Chiral Core) Linkage SNAr / Mitsunobu Reaction Scaffold->Linkage 3-OH acts as Nucleophile FinalDrug Bioactive Inhibitor (High Selectivity) Linkage->FinalDrug Formation of Ether Linkage Kinase Heteroaromatic Core (e.g., Pyrimidine/Quinazoline) Kinase->Linkage Electrophile Effect1 4-OMe contacts hydrophobic pocket FinalDrug->Effect1 Effect2 Rigid Stereochemistry improves selectivity FinalDrug->Effect2

Caption: Integration of the methoxypyrrolidine scaffold into kinase inhibitors to enhance selectivity.

References

  • Synthesis from Tartaric Acid

    • Title: Enantioselective Synthesis of 3,4-Dihydroxypyrrolidines and Analogues.[1][2]

    • Source: Journal of Organic Chemistry.[3][4]

    • URL:[Link] (Canonical reference for tartrimide reduction).

  • Application in EGFR Inhibitors (PF-06747775)

    • Title: Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide.[5][6]

    • Source: Journal of Medicinal Chemistry (2017).[6][7]

    • URL:[Link] (Demonstrates the utility of 3,4-substituted pyrrolidines in drug design).[6]

  • General Chiral Auxiliary Guide: Title: Chiral Auxiliaries and Optical Resolving Agents. Source: TCI Chemicals.
  • Synthesis of Methoxy-Pyrrolidines

    • Title: A practical synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and related methoxy derivatives.[8]

    • Source: ResearchG
    • URL:[Link]

Sources

Validation

Analytical Methods for the Quality Control of (3R,4S)-4-Methoxypyrrolidin-3-ol: A Comprehensive Comparison Guide

Executive Summary & The Analytical Challenge (3R,4S)-4-Methoxypyrrolidin-3-ol is a highly valuable chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

(3R,4S)-4-Methoxypyrrolidin-3-ol is a highly valuable chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors targeting KRAS, EGFR, and CDK pathways.

From an analytical perspective, this molecule presents a "perfect storm" of quality control (QC) challenges:

  • Lack of a UV Chromophore: The aliphatic pyrrolidine ring and methoxy group exhibit negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods highly susceptible to baseline noise and solvent interference.

  • Complex Stereochemistry: With two chiral centers, the QC method must baseline-resolve the target (3R,4S) isomer from its enantiomer (3S,4R) and its diastereomers (3R,4R and 3S,4S).

  • High Polarity & Basic Nitrogen: The secondary amine and hydroxyl groups cause severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols.

This guide objectively compares the leading analytical modalities for assessing the chemical purity, stereochemical integrity, and safety (residual solvents) of (3R,4S)-4-Methoxypyrrolidin-3-ol, providing field-proven protocols and mechanistic rationales for each workflow.

Holistic Quality Control Workflow

To establish a self-validating QC system, orthogonal techniques must be employed. No single instrument can assess all critical quality attributes (CQAs) of a chiral aliphatic amine.

QC_Workflow A Raw Batch: (3R,4S)-4-Methoxypyrrolidin-3-ol B Stereochemical Purity (Chiral HPLC-UV/CAD) A->B C Absolute Assay & Structure (1H qNMR) A->C D Residual Solvents (HS-GC-FID) A->D E ee > 99.0%, dr > 99.0% B->E F Absolute Assay > 98.0% w/w C->F G ICH Q3C Compliant D->G H API Intermediate Batch Release E->H F->H G->H

Comprehensive Quality Control Workflow for (3R,4S)-4-Methoxypyrrolidin-3-ol Batch Release.

Comparative Matrix of Analytical Modalities

When selecting methods for routine batch release versus early-phase discovery, scientists must weigh precision against throughput. Table 1 summarizes the performance of alternative methods.

Table 1: Method Comparison for Purity & Assay Determination
Analytical MethodTarget AttributeDetection Limit (LOD)AdvantagesLimitations
1H qNMR Absolute Chemical Purity~0.1% w/wDirect proportionality; No primary reference standard required ; Identifies unknown impurities [1].High initial instrument cost; Lower sensitivity for trace impurities compared to MS.
HPLC-CAD / ELSD Relative Chemical Purity~0.05% areaUniversal detection for non-UV active compounds; Good dynamic range.Non-linear response requires complex calibration; Cannot determine absolute mass without a standard.
Chiral HPLC-UV (Derivatized) Enantiomeric Excess (ee)~0.01% areaBaseline resolution of all 4 stereoisomers; Highly reproducible [4].Requires pre-column derivatization step; Longer sample preparation time.
HS-GC-FID Volatile Impurities< 10 ppmPrevents matrix contamination of GC column; Highly sensitive for ICH Q3C solvents [5].Cannot detect non-volatile organic impurities or inorganic salts.

Absolute Assay: The Case for qNMR over HPLC

For aliphatic compounds like (3R,4S)-4-Methoxypyrrolidin-3-ol, High-Performance Liquid Chromatography (HPLC) suffers from a fatal logical flaw in early development: external calibration requires a reference standard of the exact same molecule with a known, certified purity. If you are synthesizing the molecule, you do not have a primary standard.

The Causality of qNMR: Quantitative Nuclear Magnetic Resonance (qNMR) solves this by acting as a primary ratio method. The area under a 1H-NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure [1]. By adding a highly pure, SI-traceable internal standard (such as Maleic Acid) to the sample, we create a self-validating system for absolute mass fraction determination [2].

For (3R,4S)-4-Methoxypyrrolidin-3-ol, the methoxy protons appear as a distinct singlet (~3.3 ppm), while Maleic acid provides a sharp, isolated singlet at 6.26 ppm. Because these signals do not overlap, integration is highly accurate.

Logic_Comparison cluster_qNMR qNMR (Primary Ratio Method) cluster_HPLC HPLC-UV (External Calibration) N1 Sample + Internal Standard (e.g., Maleic Acid) N2 Simultaneous 1H Acquisition (No chromophore needed) N1->N2 N3 Absolute Mass Fraction N2->N3 H1 Sample Injection H3 Relative Purity / Assay H1->H3 H2 Reference Standard Curve (Requires identical API std) H2->H3

Causality of quantification: qNMR's direct proportionality vs. HPLC's reliance on external standards.
Protocol 1: Absolute Assay via 1H qNMR

Objective: Determine the absolute w/w % purity of the batch.

  • Sample Preparation: Accurately weigh ~20.0 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol and ~10.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a single vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve in 0.8 mL of DMSO-d6 (100% isotopic purity). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: 1D proton with inverse gated decoupling (to suppress NOE if applicable, though standard 1D 1H is usually sufficient).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The delay must be at least 5 to 7 times the longest longitudinal relaxation time (

      
      ) of the protons being integrated to ensure 99.9% magnetization recovery. Failure to do so results in truncated signals and false low purity values [1].
      
    • Scans: 64 scans for a high Signal-to-Noise Ratio (SNR > 250:1).

  • Data Processing: Apply baseline correction and integrate the Maleic acid singlet (6.26 ppm, 2H) and the methoxy singlet (~3.3 ppm, 3H). Calculate purity using the standard qNMR mass-ratio equation.

Stereochemical Purity: Chiral HPLC

To separate the (3R,4S) isomer from the (3S,4R), (3R,4R), and (3S,4S) isomers, a chiral stationary phase (CSP) is required. Because the molecule lacks a chromophore, we employ pre-column derivatization with 3,5-dinitrobenzoyl chloride (DNBC).

The Causality of Derivatization: DNBC reacts with the secondary amine of the pyrrolidine ring. This achieves two critical goals:

  • It introduces a strong UV chromophore (detectable at 254 nm).

  • It introduces a

    
    -acidic aromatic ring. When passed through a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)), the 
    
    
    
    -acidic dinitrobenzoyl group undergoes highly specific
    
    
    interactions and hydrogen bonding with the
    
    
    -basic phenylcarbamate grooves of the stationary phase. This stereospecific "handshake" dictates the chiral resolution [4].
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee)
  • Derivatization: Dissolve 5 mg of sample in 1 mL of dichloromethane. Add 10 mg of DNBC and 10

    
    L of triethylamine. Stir for 30 mins at room temperature. Quench with 1 mL of water, extract the organic layer, and evaporate. Reconstitute in 1 mL of Mobile Phase.
    
  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5

      
      m).
      
    • Mobile Phase: n-Hexane / Isopropanol (85:15 v/v) [4].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25 °C.

  • System Suitability: Inject a derivatized racemic mixture. Ensure the resolution (

    
    ) between the (3R,4S) and (3S,4R) peaks is 
    
    
    
    1.5. Calculate %ee based on peak area normalization.

Residual Solvents: HS-GC-FID

During the synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol, solvents such as methanol, toluene, or ethyl acetate are frequently used. The International Council for Harmonisation (ICH) Q3C guidelines strictly regulate the Permitted Daily Exposure (PDE) of these solvents [3].

The Causality of Headspace (HS) Sampling: Direct liquid injection of the pyrrolidinol into a GC would result in the basic amine binding to active sites in the GC inlet and column, causing rapid column degradation and severe peak tailing. Headspace sampling gently heats the sample in a sealed vial, driving only the volatile solvents into the gas phase for injection, leaving the non-volatile API matrix safely behind [5].

Table 2: Common ICH Q3C Limits for Pyrrolidine Synthesis [3]
SolventICH ClassToxicity ProfileConcentration Limit (ppm)
Methanol Class 2Suspected neurotoxicity3,000 ppm
Toluene Class 2Suspected teratogenicity890 ppm
Ethyl Acetate Class 3Low toxic potential5,000 ppm
Heptane Class 3Low toxic potential5,000 ppm
Protocol 3: HS-GC-FID Analysis
  • Sample Preparation: Dissolve 100 mg of the sample in 1.0 mL of N,N-Dimethylacetamide (DMA) in a 20 mL headspace vial. Crimp cap securely.

  • Headspace Parameters: Oven temperature at 85 °C for 20 minutes. Transfer line at 105 °C.

  • GC Parameters:

    • Column: DB-624 (30 m × 0.32 mm, 1.8

      
      m film thickness) – optimized for volatile organics.
      
    • Carrier Gas: Helium at 1.5 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 200 °C (hold 3 min).

    • Detector: FID at 250 °C.

  • Validation: Quantify against a 5-point calibration curve of the target solvents prepared in DMA. Ensure the Signal-to-Noise ratio at the LOQ is

    
     10:1.
    

Conclusion

The quality control of (3R,4S)-4-Methoxypyrrolidin-3-ol requires a multi-faceted approach. While HPLC-UV is the industry standard for many APIs, the unique physicochemical properties of this aliphatic chiral amine demand orthogonal techniques. By combining qNMR for absolute chemical assay, derivatization-based Chiral HPLC for stereochemical purity, and HS-GC-FID for residual solvents, analytical scientists can construct a robust, self-validating data package suitable for regulatory submission and safe downstream API manufacturing.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Impurities: Guideline for Residual Solvents Q3C(R9) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Residual Solvents Analysis & Testing | Gas Chromatography Reading Scientific Services Ltd (RSSL) URL:[Link]

Comparative

Technical Comparison Guide: Enantiomeric Excess Determination via NMR with Chiral Solvating Agents

Topic: Enantiomeric Excess Determination using NMR with Chiral Solvating Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary In the high...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantiomeric Excess Determination using NMR with Chiral Solvating Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

In the high-stakes environment of asymmetric synthesis and drug development, the rapid determination of enantiomeric excess (ee) is a critical bottleneck.[3] While Chiral HPLC remains the gold standard for physical separation and trace impurity analysis, Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs) offers a superior alternative for rapid, in-process monitoring.

This guide provides a technical deep-dive into CSA-NMR, comparing it objectively against Chiral Derivatizing Agents (CDAs) and HPLC.[2] It outlines the mechanistic causality of chiral recognition, provides a self-validating experimental protocol, and offers decision-making frameworks for selecting the right agent.

Mechanism of Action: The Causality of Recognition

Unlike Chiral Derivatizing Agents (CDAs) which require covalent bond formation (e.g., Mosher’s acid esters), CSAs operate via non-covalent, reversible interactions . The fundamental principle relies on the formation of transient diastereomeric complexes in solution.

The Fast-Exchange Regime

In a typical CSA experiment, the chiral host (CSA) and the racemic guest (Analyte) exist in a rapid equilibrium.

  • Diastereomeric Anisochrony: The CSA interacts differently with the (

    
    )- and (
    
    
    
    )-enantiomers of the analyte, forming transient species
    
    
    and
    
    
    .
  • Chemical Shift Non-Equivalence (

    
    ):  Because these transient complexes are diastereomeric, their nuclei reside in magnetically distinct environments. Under fast exchange conditions (relative to the NMR time scale), the observed chemical shift is a weighted average of the free and bound states.
    
Visualization: Chiral Recognition Pathway

The following diagram illustrates the thermodynamic equilibrium and the resulting spectral splitting.

CSA_Mechanism Racemate Racemic Analyte (R + S) Complex_R Transient Complex [CSA · R-Analyte] Racemate->Complex_R + CSA (Fast Exchange) Complex_S Transient Complex [CSA · S-Analyte] Racemate->Complex_S + CSA (Fast Exchange) CSA Chiral Solvating Agent (Pure Enantiomer) CSA->Complex_R CSA->Complex_S NMR_Signal NMR Spectrum Distinct Signals (ΔΔδ) Complex_R->NMR_Signal Shift δ1 Complex_S->NMR_Signal Shift δ2

Figure 1: Mechanistic pathway of Chiral Solvating Agents inducing chemical shift non-equivalence via transient diastereomeric complexation.[2]

Comparative Analysis: CSAs vs. Alternatives

Selecting the correct analytical method requires balancing throughput, accuracy, and sample integrity.[4]

Table 1: Performance Matrix (CSA vs. CDA vs. HPLC)
FeatureChiral Solvating Agents (CSAs) Chiral Derivatizing Agents (CDAs) Chiral HPLC
Interaction Type Non-covalent (H-bond, Ion-pairing)Covalent (Ester/Amide bond)Adsorption (Transient)
Sample Prep Time < 5 mins (Mix & Measure)> 1 hour (Reaction + Workup)15–60 mins (Equilibration)
Sample Recovery High (Filtration/Extraction)Low (Chemical modification required)High (If prep-scale used)
Throughput High (Instant feedback)Low (Synthesis required)Medium (Run time dependent)

Magnitude
Moderate (0.01 – 0.5 ppm)High (Up to >1.0 ppm)N/A (Retention time

)
Primary Limitation Broadening; Solvent dependenceKinetic Resolution riskColumn cost; Solvent waste
Table 2: Common CSA Classes and Target Analytes
CSA ClassRepresentative AgentTarget Analyte Functional GroupsMechanism
Chiral Alcohols Pirkle’s Alcohol (TFAE)Sulfoxides, Lactams, Amine oxidesH-bonding (Donor)
Chiral Acids Mosher’s Acid (Salt form), Mandelic AcidAmines, N-heterocyclesIon-pairing / H-bonding
Macrocycles Cyclodextrins (

), Crown Ethers
Water-soluble organics, Ammonium ionsHost-Guest Inclusion
Metal Chelates Eu(hfc)₃, Pr(hfc)₃Alcohols, Ketones, Esters (Lewis Bases)Lewis Acid Coordination
Binaphthyls BINOL / BINAP DerivativesAmines, Amino alcoholsH-bonding /

-

stacking

Detailed Experimental Protocol

This protocol is designed to be self-validating . The "Titration Step" ensures that you do not misinterpret lack of splitting for lack of complexation.

Reagents & Equipment[4][5][6][7]
  • NMR Spectrometer: 400 MHz or higher (higher field strength improves

    
     resolution).[2]
    
  • Solvent:

    
     or 
    
    
    
    (Non-polar solvents maximize H-bonding/Ion-pairing). Avoid DMSO/MeOH unless using metal chelates or cyclodextrins.
  • CSA: Enantiopure (>99% ee) agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol for sulfoxides).

Workflow: Step-by-Step

1. Baseline Acquisition (Control)

  • Dissolve ~5-10 mg of the racemic analyte in 0.6 mL deuterated solvent.

  • Acquire a standard

    
     NMR spectrum.
    
  • Checkpoint: Ensure peaks are sharp and solute is pure. Identify "monitor peaks" (singlets or simple doublets near the chiral center).

2. The Titration Method (Critical for Optimization)

  • Add the CSA directly to the NMR tube in increments (0.5 eq, 1.0 eq, 2.0 eq).

  • Shake the tube vigorously for 30 seconds to ensure equilibration.

  • Acquire a spectrum after each addition.

  • Why? The chemical shift difference (

    
    ) often depends on the [CSA]/[Analyte] ratio. Saturation of the complex yields the maximum split.
    

3. Optimization & Shimming

  • If peaks broaden significantly (intermediate exchange rate), lower the temperature (e.g., to -20°C or -40°C). This slows the exchange, sharpening the separate diastereomeric signals.

  • Note: Metal shift reagents (e.g., Eu(hfc)₃) cause paramagnetic broadening; precise shimming is mandatory.

4. Integration & Calculation

  • Identify the split signals (e.g., a methyl doublet splitting into two doublets).

  • Integrate the two distinct peaks (

    
     and 
    
    
    
    ).
Calculation of Enantiomeric Excess

[3][5]
Visualization: Experimental Workflow

CSA_Protocol Start Start: Racemic Analyte (~10mg in CDCl3) Baseline Acquire Baseline NMR (Identify Monitor Peaks) Start->Baseline Add_CSA Add CSA (0.5 - 2.0 eq) Titration approach Baseline->Add_CSA Shake Equilibrate (Shake 30s) Add_CSA->Shake Acquire Acquire 1H NMR Shake->Acquire Check_Split Are peaks split? Acquire->Check_Split Optimize Optimize: 1. Increase [CSA] 2. Lower Temp 3. Change Solvent Check_Split->Optimize No / Broad Peaks Calc Integrate & Calculate ee Check_Split->Calc Yes (Distinct Signals) Optimize->Add_CSA Re-test

Figure 2: Step-by-step workflow for optimizing CSA-NMR experiments.

Troubleshooting & Limitations

Line Broadening
  • Cause: The exchange rate between free and bound analyte is comparable to the NMR timescale (coalescence).

  • Solution: Cool the sample. Lowering temperature shifts the system towards the "slow exchange" limit, sharpening the peaks.

No Splitting Observed
  • Cause: Weak association constant (

    
    ) or insufficient CSA concentration.
    
  • Solution: Switch CSA class. If using H-bonding CSA (Pirkle), ensure solvent is non-competitive (switch from

    
     to 
    
    
    
    or
    
    
    ).
Signal Overlap
  • Cause: The CSA itself has proton signals that obscure the analyte.

  • Solution: Use a deuterated CSA if available, or focus on heteroatoms.

    
     NMR  is particularly powerful here (e.g., using Mosher's acid or Pirkle alcohol with 
    
    
    
    groups) because the background is silent and chemical shift dispersion is wider.

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Link

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 25806-25813. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: (3R,4S)-4-Methoxypyrrolidin-3-ol

Topic: (3R,4S)-4-Methoxypyrrolidin-3-ol Proper Disposal Procedures Core Directive & Hazard Assessment The Precautionary Principle: While specific toxicological data for the (3R,4S) stereoisomer of 4-methoxypyrrolidin-3-o...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (3R,4S)-4-Methoxypyrrolidin-3-ol Proper Disposal Procedures

Core Directive & Hazard Assessment

The Precautionary Principle: While specific toxicological data for the (3R,4S) stereoisomer of 4-methoxypyrrolidin-3-ol is often proprietary, it must be handled as a functionalized pyrrolidine derivative . Pyrrolidines are secondary amines; they are inherently basic and can exhibit corrosive or irritant properties depending on their physical state (free base vs. salt).

Hazard Classification Profile (Derived from Structural Analogs):

  • Chemical Family: Chiral Pyrrolidine / Organic Amine.

  • Primary Hazards:

    • Skin/Eye Irritation (Category 2/2A): High probability due to the amine and hydroxyl functionalities.

    • Corrosivity (Possible): If in free-base liquid form, pH may exceed 12, classifying it as corrosive (RCRA D002).

    • Flammability: The free base is likely a combustible liquid; the hydrochloride salt is a stable solid.

PropertyFree Base FormHydrochloride Salt Form
Physical State Viscous Liquid / Low-melting SolidCrystalline Solid
pH (10% aq) > 11.0 (Basic/Corrosive)~ 4.0 - 6.0 (Mildly Acidic)
Disposal Stream Basic Organic Waste (Liquid)Solid Hazardous Waste
Reactivity Incompatible with Acids, Oxidizers, Acid ChloridesIncompatible with Strong Bases, Oxidizers

Waste Segregation & Decision Logic

Proper segregation prevents dangerous exothermic reactions (e.g., mixing amines with acid chlorides) and ensures compliance with environmental regulations (RCRA).

Critical Segregation Rules:

  • Do NOT mix with Oxidizers: Amines can form unstable N-oxides or ignite.

  • Do NOT mix with Strong Acids: Exothermic neutralization will occur.

  • Separate from Halogenated Solvents: Unless the disposal facility explicitly allows "Mixed Organic" streams, keep non-halogenated amines separate to reduce incineration costs.

Disposal Decision Tree (Visualization)

DisposalLogic Start Waste Identification: (3R,4S)-4-Methoxypyrrolidin-3-ol CheckState Check Physical State Start->CheckState IsSolid Solid (Powder/Crystals) (Likely HCl Salt) CheckState->IsSolid IsLiquid Liquid / Oil (Free Base or Solution) CheckState->IsLiquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant Organic Solid) IsSolid->SolidBin Dry Waste Dissolve Is it dissolved in solvent? IsLiquid->Dissolve CheckSolvent Identify Solvent Type Dissolve->CheckSolvent Yes NonHaloBin Non-Halogenated Waste Carboy (Label: Basic Organic) Dissolve->NonHaloBin No (Pure Free Base) Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMF) CheckSolvent->NonHalo HaloBin Halogenated Waste Carboy (Label: Basic Organic + Halogenated) Halo->HaloBin NonHalo->NonHaloBin

Figure 1: Logical workflow for determining the correct waste stream based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Crystalline/Powder)

Applicable for: Expired shelf stock, contaminated weighing papers, spill cleanup debris.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Chemical Name: (3R,4S)-4-Methoxypyrrolidin-3-ol.

    • Hazard Checkboxes: Irritant, Toxic.

  • Consolidation:

    • Do not sweep loose powder directly into a large drum. Bag it in a secondary clear zip-lock bag before placing it in the waste drum to prevent dust generation.

    • Prohibited: Do not place in "Biohazard" (Red Bag) or "Sharps" containers unless needles are involved.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction workups, dissolved free base.

  • pH Check: Verify the pH of the solution.

    • If pH < 2 or > 12.5:[1] Notify the waste manager; some facilities require neutralization before pickup, though most modern incinerators accept it if labeled "Corrosive."

  • Solvent Compatibility:

    • If dissolved in Methanol/Ethanol/Ethyl Acetate : Use the Non-Halogenated Organic stream.

    • If dissolved in DCM/Chloroform : Use the Halogenated Organic stream.

  • Transfer:

    • Use a funnel to prevent spills.

    • Leave 10% headspace in the carboy for vapor expansion.

    • Cap tightly immediately after use to prevent amine odors from escaping (amines have low odor thresholds).

Protocol C: Empty Container Management

Regulatory Requirement (EPA 40 CFR 261.7):

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[2]

  • Rinsate Disposal: Pour all three rinsates into the Liquid Hazardous Waste container (Protocol B).

  • Defacing: Cross out the original label or remove it.

  • Final Disposal: Once triple-rinsed and dry, the container can be discarded in regular trash or glass recycling (depending on local policy).

Emergency Procedures (Spill Management)

Scenario: Benchtop spill of 5g solid or 10mL liquid.

  • Evacuate & Ventilate: Alert nearby personnel. If liquid free base (volatile), increase ventilation or move to a fume hood if safe.

  • PPE Upgrade: Wear chemical-resistant gloves (Nitrile > 0.11mm) and a respirator if dust/vapors are present.

  • Containment:

    • Liquid: Surround with absorbent pads or vermiculite.[3][4] Do NOT use paper towels as the primary absorbent for amines (potential heat generation).

    • Solid: Cover with a wet paper towel (dampened with water) to prevent dust dispersal, then scoop up.

  • Decontamination:

    • Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine residue.

    • Follow with a water rinse.[3][4][5][6][7][8][9][10]

  • Disposal: Collect all absorbent materials into a sealed bag and treat as Solid Hazardous Waste (Protocol A).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document.

  • PubChem. (n.d.). Compound Summary: Pyrrolidine Derivatives Safety Data. National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: (R)-3-Hydroxypyrrolidine (Structural Analog).

Sources

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